3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(piperidin-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-4-6-13(7-5-11)17-14(18)16-10-12-3-2-8-15-9-12/h4-7,12,15H,2-3,8-10H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBTULRBWHCYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical and Basic Properties of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical and basic properties of the compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. While this specific molecule is not extensively documented in public literature, this paper synthesizes foundational chemical principles and data from analogous structures to build a robust predictive profile. We will explore its chemical identity, delve into a detailed analysis of its basicity and related physicochemical characteristics, propose a viable synthetic route with a corresponding purification workflow, and outline methods for its analytical characterization. Furthermore, this guide discusses the potential pharmacological relevance of this molecule by examining the structure-activity relationships of its key functional moieties—the substituted phenylurea and the piperidine ring. This document is intended for researchers, scientists, and professionals in drug development who require a deep, predictive understanding of novel chemical entities.
Chemical Identity and Structural Analysis
Nomenclature and Identifiers
This compound is a disubstituted urea derivative. Its structure integrates a lipophilic p-tolyl group with a basic piperidine moiety, linked via a methylurea bridge.
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IUPAC Name: 1-((piperidin-3-yl)methyl)-3-(p-tolyl)urea
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Molecular Formula: C₁₄H₂₁N₃O
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Molecular Weight: 247.34 g/mol
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Canonical SMILES: CC1=CC=C(C=C1)NC(=O)NCC2CCCN2
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InChI Key: (Predicted) A unique identifier will be generated upon synthesis and registration in chemical databases.
Structural Analysis of Key Functional Moieties
The molecule's properties are a composite of its three primary structural components:
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Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. The nitrogen's lone pair of electrons is located in an sp³ hybridized orbital, making it a strong base.[1][2] The piperidine ring is a common scaffold in pharmaceuticals due to its favorable pharmacokinetic properties.[3]
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Urea Linker (-NH-CO-NH-): This functional group is planar and capable of acting as both a hydrogen bond donor and acceptor. The urea moiety is prevalent in medicinal chemistry, contributing to target binding and influencing solubility.[4][5]
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p-Tolyl Group (4-Methylphenyl): A phenyl ring substituted with a methyl group. This moiety imparts significant lipophilicity to the molecule and can engage in hydrophobic and van der Waals interactions with biological targets.
The linkage of these groups creates a molecule with distinct hydrophilic (piperidine, urea) and lipophilic (p-tolyl) regions, suggesting a potential for amphiphilic behavior.
Core Basic and Physicochemical Properties
The "basic properties" of this molecule are dominated by the piperidine nitrogen. Understanding its pKa is critical for predicting its behavior in physiological and experimental systems.
Basicity and Predicted pKa Analysis
The primary basic center in this compound is the secondary amine within the piperidine ring.
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Piperidine's Intrinsic Basicity: Unsubstituted piperidine is a relatively strong base with a pKa of its conjugate acid around 11.2 (pKb ≈ 2.8-2.9).[2][6] This is because the nitrogen's lone pair is in an sp³ orbital, making it readily available for protonation.[1]
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Effect of the Urea Substituent: The urea-containing substituent at the 3-position is electron-withdrawing, which will have a modest base-weakening effect on the piperidine nitrogen. This effect is transmitted through the carbon framework. Studies on piperidine derivatives show that β-substituents can modulate basicity.[7]
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Urea Group Basicity: The urea nitrogens are significantly less basic. The lone pairs on these nitrogens are delocalized by resonance with the adjacent carbonyl group, making them very weak bases (pKa of protonated urea is ~0.1).[8] Therefore, under physiological conditions, protonation will occur exclusively at the piperidine nitrogen.
Predicted pKa: Based on these factors, the predicted pKa of the conjugate acid of this compound is estimated to be in the range of 9.5 - 10.5 . This indicates that at physiological pH (7.4), the molecule will exist predominantly in its protonated, cationic form.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties, which are crucial for drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Significance in Drug Development |
| pKa (Conjugate Acid) | 9.5 - 10.5 | Governs ionization state, solubility, and receptor interaction. Primarily exists as a cation at physiological pH. |
| LogP (Octanol/Water) | 2.0 - 2.5 | Measures lipophilicity. A moderate LogP suggests a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately soluble in acidic pH, low in basic pH. | As a basic compound, solubility is pH-dependent. Higher solubility is expected at pH values below its pKa. |
| Hydrogen Bond Donors | 3 (Two urea N-H, one piperidine N-H) | Key for target binding and contributes to aqueous solubility. |
| Hydrogen Bond Acceptors | 2 (One urea C=O, one piperidine N) | Influences interactions with biological macromolecules and water. |
| Polar Surface Area (PSA) | ~67 Ų | Predicts cell membrane permeability. A value under 140 Ų is generally associated with good oral bioavailability. |
Synthesis and Purification Workflow
A reliable synthesis is paramount for obtaining high-purity material for research. A logical and common approach for synthesizing N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate.
Proposed Synthetic Pathway
The most straightforward synthesis involves a two-step process starting from commercially available materials:
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Step 1: Preparation of the Isocyanate: 4-methylaniline (p-toluidine) is reacted with a phosgene equivalent, such as triphosgene, to generate 4-methylphenyl isocyanate in situ.
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Step 2: Urea Formation: The generated isocyanate is then reacted with 3-(aminomethyl)piperidine to form the final product, this compound.
This workflow is efficient and widely used for the synthesis of urea derivatives.[5]
Experimental Synthesis Protocol
Caution: This protocol involves toxic reagents like triphosgene and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
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4-methylaniline (p-toluidine)
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Triphosgene
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
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3-(aminomethyl)piperidine
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., DCM, Methanol)
Procedure:
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Isocyanate Formation (In Situ): a. Dissolve 4-methylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve triphosgene (0.35 eq) in anhydrous DCM. d. Add the triphosgene solution dropwise to the cooled aniline solution over 30 minutes. e. After the addition is complete, slowly add triethylamine (2.2 eq) dropwise. f. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of 4-methylphenyl isocyanate is typically monitored by thin-layer chromatography (TLC).
-
Urea Formation: a. In a separate flask, dissolve 3-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM. b. Cool the previously prepared isocyanate solution back to 0 °C. c. Add the 3-(aminomethyl)piperidine solution dropwise to the isocyanate solution. d. Allow the reaction to warm to room temperature and stir overnight.
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Workup and Purification: a. Quench the reaction by slowly adding saturated NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.
Synthesis and Purification Workflow Diagram
Caption: Proposed workflow for synthesis and purification.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic and Chromatographic Methods
The following table outlines the expected results from standard analytical techniques.
| Method | Expected Observations |
| ¹H NMR (Proton NMR) | - Aromatic protons from the p-tolyl ring (~7.0-7.4 ppm).- A singlet for the methyl group (~2.3 ppm).- Signals for the urea N-H protons (broad, variable shift).- Complex aliphatic signals for the piperidine ring and methylene bridge protons (~1.5-3.5 ppm). |
| ¹³C NMR (Carbon NMR) | - A signal for the urea carbonyl carbon (~155-160 ppm).- Aromatic carbon signals (~120-140 ppm).- Aliphatic carbon signals for the piperidine ring and methylene bridge.- A signal for the tolyl methyl carbon (~21 ppm). |
| Mass Spectrometry (MS) | - ESI+: Expected [M+H]⁺ ion at m/z 248.17. |
| Infrared (IR) Spectroscopy | - Strong C=O stretch for the urea carbonyl (~1630-1680 cm⁻¹).- N-H stretching bands (~3300-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic). |
| HPLC/UPLC | A single major peak under appropriate reversed-phase conditions (e.g., C18 column with a water/acetonitrile mobile phase containing a modifier like formic acid or TFA to ensure protonation of the piperidine). |
Standard Analytical Workflow
Caption: A standard workflow for analytical validation.
Potential Pharmacological Context
The structural motifs within this compound are of significant interest in drug discovery.
Structure-Activity Relationship (SAR) Insights
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Piperidinyl Urea Derivatives: This class of compounds has been investigated for various biological activities. Studies have shown that piperidinyl urea derivatives can act as hERG potassium channel blockers and histamine H3 antagonists.[9] The specific substitution patterns on the piperidine and aryl rings are critical for determining activity and selectivity.
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Neuroprotective Properties: Other research has focused on piperidine urea derivatives for their neuroprotective potential, designing molecules to reduce cardiotoxicity while maintaining efficacy. The urea group often plays a crucial role in binding to target proteins through hydrogen bonds.
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General Pharmacological Relevance: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[3] Its basic nitrogen allows for the formation of salts, often improving solubility and handling properties. Aryl ureas are also a well-established class of compounds with diverse biological activities, including use as kinase inhibitors in oncology.[10]
Hypothetical Biological Target Interaction Pathway
Given the prevalence of aryl ureas as kinase inhibitors, a hypothetical interaction model can be proposed. Many kinase inhibitors utilize a urea moiety to form key hydrogen bonds with the "hinge region" of the kinase domain, a critical interaction for potent inhibition.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This compound is a molecule with well-defined, predictable chemical properties derived from its constituent functional groups. Its core basicity is governed by the sp³-hybridized nitrogen of the piperidine ring, with a predicted pKa that ensures it is predominantly protonated at physiological pH. Its amphiphilic nature, combining a lipophilic aryl group with a basic heterocycle, provides a structural foundation common in modern medicinal chemistry. The synthetic route is straightforward, and the analytical characterization can be achieved with standard laboratory techniques. While specific biological data is absent, its structural similarity to known pharmacologically active agents suggests it may be a valuable probe or starting point for drug discovery programs, particularly in areas such as kinase inhibition or neurology.
References
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An In-depth Technical Guide to 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, a molecule of interest for researchers in medicinal chemistry and drug development. We will delve into its chemical architecture, a robust synthetic pathway, and its potential biological significance based on the well-established activities of related chemical scaffolds.
Introduction: The Scientific Rationale
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bond interactions with biological targets.[1] This moiety is a key structural feature in a multitude of approved drugs.[1] Similarly, the piperidine ring is a prevalent scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties and its utility as a versatile building block.[2][3] The strategic combination of a substituted aryl urea with a piperidine-containing aliphatic chain in this compound results in a molecule with significant potential for biological activity. N-aryl-N'-alkyl ureas and compounds bearing the piperidine scaffold have demonstrated a wide array of pharmacological effects, including anticancer, neuroprotective, and antimicrobial activities.[3][4][5][6][7] This guide aims to provide the foundational knowledge for the synthesis and exploration of this promising compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a central urea linkage connecting a 4-methylphenyl (p-tolyl) group and a piperidin-3-ylmethyl moiety.
Molecular Formula: C₁₄H₂₁N₃O
Molecular Weight: 247.34 g/mol
Key Structural Features:
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Aromatic Ring: The 4-methylphenyl group provides a hydrophobic region and potential for π-π stacking interactions.
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Urea Linkage: The -NH-CO-NH- group acts as both a hydrogen bond donor and acceptor, crucial for target binding.[1]
-
Piperidine Ring: A saturated heterocycle that can be protonated at physiological pH, influencing solubility and membrane permeability. Its conformation can also play a role in receptor binding.
-
Methylene Bridge: A flexible linker connecting the piperidine ring to the urea functionality.
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this compound is most efficiently achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, (piperidin-3-yl)methanamine, which can be accomplished via a multi-step route from a commercially available starting material. The second stage is the urea formation reaction.
Diagram 2: Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Stage 1: Synthesis of (Piperidin-3-yl)methanamine
A plausible and scalable route to (piperidin-3-yl)methanamine involves the reduction of pyridine-3-carbonitrile followed by catalytic hydrogenation of the resulting pyridine ring. To control the reactivity of the piperidine nitrogen in the subsequent urea formation step, it is advantageous to use a protecting group strategy. A common approach is the use of the tert-butyloxycarbonyl (Boc) group.
Protocol 3.1.1: Synthesis of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate
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Step 1: Reduction of Pyridine-3-carbonitrile. Pyridine-3-carbonitrile is reduced to (pyridin-3-yl)methanamine. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent or catalytic hydrogenation under pressure.
-
Step 2: Boc Protection. The resulting (pyridin-3-yl)methanamine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a suitable solvent such as dichloromethane (DCM) to yield tert-butyl ((pyridin-3-yl)methyl)carbamate.
-
Step 3: Hydrogenation of the Pyridine Ring. The protected pyridine derivative is then subjected to catalytic hydrogenation to reduce the aromatic ring to a piperidine ring. A common catalyst for this transformation is platinum(IV) oxide (PtO₂) in a solvent like ethanol or acetic acid under a hydrogen atmosphere. This yields tert-butyl (piperidin-3-ylmethyl)carbamate.
Protocol 3.1.2: Deprotection to Yield (Piperidin-3-yl)methanamine
The Boc protecting group is removed under acidic conditions.
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Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate in a suitable solvent such as methanol or dioxane.
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Add an excess of a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.
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Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. If HCl was used, the product will be the hydrochloride salt. To obtain the free base, the residue can be dissolved in water and basified with a strong base (e.g., NaOH) followed by extraction with an organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (piperidin-3-yl)methanamine. This intermediate should be used promptly in the next step due to its potential instability.
Stage 2: Synthesis of this compound
This stage involves the nucleophilic addition of the primary amine of (piperidin-3-yl)methanamine to the electrophilic carbonyl carbon of 4-methylphenyl isocyanate.[8]
Protocol 3.2.1: Urea Formation Reaction
-
In a round-bottom flask, dissolve (piperidin-3-yl)methanamine (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of 4-methylphenyl isocyanate (1.0-1.1 equivalents) in the same anhydrous solvent.
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Add the 4-methylphenyl isocyanate solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by vacuum filtration and washed with a small amount of cold solvent.
-
If no precipitate forms, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Table 1: Summary of Reagents and Reaction Conditions for Urea Formation
| Reagent/Parameter | Recommended | Justification |
| Amine | (Piperidin-3-yl)methanamine | Primary amine for urea formation. |
| Isocyanate | 4-Methylphenyl isocyanate | Electrophilic partner for the urea synthesis. |
| Stoichiometry | ~1:1 (Amine:Isocyanate) | A slight excess of isocyanate may be used to ensure full conversion of the amine. |
| Solvent | Anhydrous THF, DCM, or Acetonitrile | Aprotic solvents to prevent reaction of the isocyanate with the solvent. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction. |
| Reaction Time | 2-16 hours | Dependent on the reactivity of the substrates; monitored by TLC or LC-MS. |
| Work-up | Filtration or Evaporation | Dependent on the physical properties of the product. |
| Purification | Recrystallization or Column Chromatography | To obtain the final product in high purity. |
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of all expected protons and carbons in their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H and C=O stretching of the urea group.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
Potential Biological Activity and Research Applications
While specific biological data for this compound is not extensively reported in the public domain, the structural motifs present suggest several avenues for investigation.
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Anticancer Activity: Many N-aryl-N'-alkyl ureas have been reported as potent antiproliferative agents.[4][9] Some act as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation. The 4-methylphenyl group is a common feature in many kinase inhibitors.
-
Neuroprotective Properties: Recent studies have highlighted the neuroprotective potential of piperidine urea derivatives.[6][7] These compounds may offer therapeutic benefits in models of ischemic stroke and other neurodegenerative disorders.
-
Antimicrobial Activity: The combination of a urea functionality and a piperidine ring has been explored in the development of novel antibacterial agents.[5]
Future research on this compound could involve screening against a panel of cancer cell lines, evaluating its neuroprotective effects in cellular models of neurotoxicity, and assessing its activity against various bacterial and fungal strains.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of this compound. The outlined synthetic protocols are based on well-established and reliable chemical transformations, offering a clear path for researchers to access this compound for further study. The rich pharmacological precedent of its constituent chemical scaffolds makes it a compelling candidate for investigation in various therapeutic areas.
References
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Introduction: The Significance of the Urea Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. For this compound, these properties can be predicted based on its constituent functional groups.
| Property | Predicted Value/Characteristic | Significance in Drug Development |
| Molecular Formula | C14H21N3O | Determines molecular weight and elemental composition. |
| Molecular Weight | 247.34 g/mol | Influences solubility, permeability, and other pharmacokinetic properties. |
| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety are critical for target binding.[1] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen of the urea and the piperidine nitrogen can accept hydrogen bonds. |
| LogP (Predicted) | ~2.5 - 3.5 | Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| pKa (Predicted) | Basic (Piperidine N): ~9.5-10.5 | The basic piperidine nitrogen will be protonated at physiological pH, influencing solubility and potential for salt formation. |
Synthesis of this compound
The synthesis of unsymmetrical ureas such as this compound can be achieved through several established synthetic routes.[5][6] The most common and direct approach involves the reaction of an amine with an isocyanate.
Synthetic Workflow Diagram
Caption: A general synthetic scheme for the preparation of this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
Piperidin-3-ylmethanamine
-
4-Methylphenyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of piperidin-3-ylmethanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-methylphenyl isocyanate (1.05 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization and Analytical Methods
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
| Analytical Technique | Expected Results and Interpretation |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons of the 4-methylphenyl group, the protons of the piperidine ring, the methylene bridge, and the N-H protons of the urea. |
| ¹³C NMR | The spectrum will display distinct signals for the carbonyl carbon of the urea, the aromatic carbons, and the carbons of the piperidine ring and methylene linker.[7] |
| FTIR | A strong absorption band around 1630-1660 cm⁻¹ corresponding to the C=O stretch of the urea is expected. N-H stretching vibrations will appear in the region of 3300-3500 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is crucial for determining the purity of the final compound.[8][9] |
Potential Therapeutic Applications and Mechanism of Action
The structural features of this compound suggest its potential as a modulator of various biological targets. Aryl urea derivatives are well-known inhibitors of several classes of enzymes, particularly kinases.[10]
Hypothesized Signaling Pathway Inhibition
Many small molecule kinase inhibitors containing the aryl urea scaffold target the ATP-binding site of kinases involved in oncogenic signaling pathways, such as the Raf/MEK/ERK pathway.
Caption: A potential mechanism of action involving the inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
Pharmacological Profiling
To elucidate the biological activity of this compound, a comprehensive pharmacological profiling is necessary.[11][12][13]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for assessing kinase inhibition.[14]
Materials:
-
Kinase of interest (e.g., B-RAF)
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Streptavidin-labeled acceptor
-
This compound (test compound)
-
Positive control inhibitor (e.g., Sorafenib)
-
384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, biotinylated substrate, and the test compound or control to the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents (Europium-labeled antibody and streptavidin-labeled acceptor). Incubate for 60 minutes to allow for binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound represents a versatile scaffold with significant potential in drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and a framework for evaluating its therapeutic potential. Future research should focus on the synthesis and screening of a library of analogs to establish structure-activity relationships (SAR) and optimize potency and selectivity for specific biological targets. Furthermore, in vivo pharmacokinetic and efficacy studies will be crucial to validate the therapeutic potential of promising lead compounds derived from this scaffold.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into Unexplored Pharmacological Territory
The compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea represents a novel chemical entity at the frontier of pharmacological exploration. In the absence of established literature for this specific molecule, this guide is conceived not as a retrospective summary but as a forward-looking strategic roadmap. It is designed to empower researchers with a robust, scientifically-grounded framework for the systematic elucidation of its mechanism of action. By deconstructing its constituent chemical motifs—the urea core, the substituted phenyl ring, and the piperidine moiety—we can infer plausible biological activities and devise a comprehensive research plan. This document, therefore, serves as both a hypothesis-generating engine and a detailed experimental playbook.
Structural Deconstruction and Bio-Functional Inference
The rational investigation of a novel compound begins with an analysis of its structure. The molecule is a composite of three key pharmacophoric elements, each with a rich history in medicinal chemistry.
-
The Urea Moiety (-NH-CO-NH-): The urea functional group is a cornerstone of numerous therapeutic agents due to its ability to form multiple, stable hydrogen bonds with biological targets.[1] This feature makes it an excellent mimic of transition states in enzymatic reactions, particularly those involving amide or peptide bonds.[1] Consequently, urea derivatives have been successfully developed as inhibitors of various enzymes, including kinases, proteases, and ureases.[2][3][4] Furthermore, the diaryl urea scaffold is a well-established motif in anticancer drug discovery, with several approved drugs and clinical candidates featuring this core structure.[5][6]
-
The Piperidine Ring: As a six-membered nitrogenous heterocycle, the piperidine scaffold is a privileged structure in drug design, present in a vast array of FDA-approved pharmaceuticals.[7][8] Its inclusion in a molecule can significantly influence physicochemical properties such as lipophilicity and aqueous solubility, thereby enhancing pharmacokinetic profiles (ADME).[9][10] The piperidine ring can also orient substituents in a defined three-dimensional space, facilitating precise interactions with target binding pockets. Depending on its substitution pattern, it can be a key determinant of biological activity and selectivity for targets ranging from central nervous system (CNS) receptors to enzymes.[10][11]
-
The 4-Methylphenyl (p-Tolyl) Group: This terminal aromatic ring, substituted with a methyl group, will primarily influence the compound's lipophilicity and potential for van der Waals and π-π stacking interactions within a target's binding site. The position of the methyl group can subtly alter the electronic properties of the ring and its steric profile, which can be critical for target selectivity and potency.
Given these structural components, we can hypothesize that this compound may function as an enzyme inhibitor, a receptor modulator, or an interrupter of protein-protein interactions, with potential applications in oncology, inflammatory diseases, or CNS disorders.
A Proposed Research Workflow for Mechanism of Action Elucidation
The following is a detailed, multi-pronged approach to systematically investigate the mechanism of action of this novel compound. This workflow is designed to be self-validating, with each stage building upon the data generated in the previous one.
Workflow Overview
Caption: A phased research workflow for elucidating the mechanism of action.
Phase 1: Hypothesis Generation and Broad-Spectrum Screening
2.1.1. In Silico Profiling (Computational Screening)
-
Objective: To generate initial hypotheses regarding potential biological targets by comparing the compound's structure to databases of known pharmacophores and performing molecular docking simulations.
-
Methodology:
-
Pharmacophore Searching: Utilize platforms like PharmMapper or ZINCPharmer to screen the 3D conformation of the compound against a database of known pharmacophore models derived from protein-ligand complexes.
-
Reverse Docking: Employ servers like idTarget or TarPred to dock the compound into the binding sites of a wide array of crystallographically-resolved proteins to predict potential binding partners.
-
Target Class Prediction: Based on structural similarity to known drugs, predict the most probable target classes (e.g., kinases, GPCRs, proteases) using machine learning-based tools.
-
2.1.2. Broad-Spectrum Biochemical Screening
-
Objective: To empirically identify potential molecular targets through high-throughput screening against large panels of purified enzymes and receptors.
-
Methodology:
-
Kinase Profiling: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a comprehensive panel of human kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot™ panels).
-
GPCR and Ion Channel Screening: Submit the compound for broad screening against a panel of common GPCRs and ion channels to identify any agonist or antagonist activity (e.g., the Eurofins LeadProfiler® or Psychoactive Substance Profiling panels).
-
General Enzyme/Receptor Panels: Depending on the results of the in silico analysis, consider screening against other relevant enzyme classes such as proteases, phosphatases, or nuclear hormone receptors.
-
Phase 2: Cellular and Functional Validation
2.2.1. Cell-Based Functional Assays
-
Objective: To determine the effect of the compound on cellular processes and to validate the hits from the biochemical screens in a more physiologically relevant context.
-
Methodology:
-
Cytotoxicity Profiling: Assess the compound's effect on the viability of a diverse panel of human cancer cell lines (e.g., the NCI-60 panel).[12] This will reveal any potential antiproliferative activity and provide an initial therapeutic window.
-
Phenotypic Screening: Employ high-content imaging to assess morphological changes, cell cycle progression, or the induction of apoptosis in treated cells.
-
Target-Specific Cellular Assays: For any validated hits from the biochemical screens, design specific cellular assays. For example:
-
If a kinase is a hit: Use Western blotting to probe the phosphorylation status of its known downstream substrates.
-
If a GPCR is a hit: Measure changes in second messenger levels (e.g., cAMP, Ca²⁺) in cells expressing the receptor.
-
-
2.2.2. Target Engagement and Validation
-
Objective: To confirm that the compound directly binds to the putative target protein within the cellular environment.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a target protein in the presence of the compound in intact cells or cell lysates.
-
Surface Plasmon Resonance (SPR): To quantify the binding kinetics (k_on, k_off) and affinity (K_D) of the compound to the purified target protein.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction (ΔH, ΔS) and the binding stoichiometry.
-
Phase 3: In-Depth Mechanistic Studies
2.3.1. Signaling Pathway Analysis and Biomarker Identification
-
Objective: To delineate the downstream signaling pathways modulated by the compound and to identify potential biomarkers of its activity.
-
Methodology:
-
Phosphoproteomics/Proteomics: Use mass spectrometry-based approaches to obtain an unbiased view of the changes in protein phosphorylation and expression levels following compound treatment.
-
Gene Expression Profiling: Employ RNA-sequencing or microarray analysis to identify transcriptional changes induced by the compound.
-
Mechanism-Specific Assays: Based on the identified pathway, conduct more focused experiments. For example, if the compound induces apoptosis, perform assays for caspase activation, DNA fragmentation, and mitochondrial membrane potential.[6]
-
Caption: Hypothetical signaling pathway impacted by the compound.
2.3.2. In Vivo Model Testing
-
Objective: To assess the efficacy, pharmacokinetics, and pharmacodynamics of the compound in a relevant animal model of disease.
-
Methodology:
-
Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in rodents.
-
Pharmacodynamic (PD) Studies: Measure the effect of the compound on the identified biomarker in vivo to establish a dose-response relationship.
-
Efficacy Studies: In a relevant disease model (e.g., a tumor xenograft model if the compound has anticancer activity), assess the therapeutic efficacy of the compound.
-
Data Presentation and Interpretation
Throughout this investigative process, rigorous data organization is paramount.
Table 1: Hypothetical Target Prioritization Matrix
| Putative Target | Evidence from In Silico | Biochemical Screen Hit (IC₅₀/EC₅₀) | Cellular Activity Confirmed | Target Engagement (CETSA/SPR) | Priority |
| Kinase X | High docking score | 50 nM | Yes (p-Substrate decreased) | Yes (CETSA shift, K_D = 75 nM) | High |
| GPCR Y | Pharmacophore match | 250 nM (antagonist) | Yes (cAMP levels restored) | Pending | Medium |
| Protease Z | No significant finding | > 10 µM | No | Not pursued | Low |
Concluding Remarks
The journey to elucidate the mechanism of action of a novel chemical entity like this compound is an iterative process of hypothesis, experimentation, and refinement. The framework presented in this guide provides a logical and comprehensive pathway to navigate this complex undertaking. By systematically progressing from broad, hypothesis-generating screens to focused, in-depth mechanistic studies, researchers can confidently and efficiently uncover the therapeutic potential locked within this promising molecule.
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3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea biological activity
An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Foreword for the Drug Development Professional
The compound this compound represents a compelling intersection of two "privileged" scaffolds in medicinal chemistry: the piperidine ring and the diaryl-like urea moiety.[1][2] While direct literature on this specific molecule is sparse, its structural components are hallmarks of numerous clinically successful therapeutics.[2] This guide, therefore, is not a retrospective summary but a prospective roadmap. As a Senior Application Scientist, my objective is to provide a logical, evidence-based framework for unlocking the therapeutic potential of this compound. We will dissect its structure to predict its most probable biological activities and lay out a comprehensive, self-validating experimental plan to investigate these hypotheses, moving from broad screening to mechanistic elucidation and finally to in vivo validation.
Molecular Architecture and Synthetic Strategy
The structure of this compound combines a flexible, basic piperidine unit with a rigid, hydrogen-bond-donating/accepting urea linker and a hydrophobic tolyl group. This combination of features suggests potential interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.
Proposed Retrosynthetic Pathway
The most direct and widely adopted method for the synthesis of such unsymmetrical ureas involves the reaction of a primary amine with an isocyanate.[2] This approach is efficient and modular, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.
The key disconnection is at the urea C-N bond, leading to two commercially available or readily synthesized precursors: (piperidin-3-yl)methanamine and 4-methylphenyl isocyanate .
Caption: Retrosynthetic analysis of the target compound.
Protocol: Synthesis and Characterization
-
Reaction Setup: Dissolve (piperidin-3-yl)methanamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Isocyanate Addition: Slowly add a solution of 4-methylphenyl isocyanate (1.05 eq) in the same solvent to the amine solution at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified via flash column chromatography on silica gel or by recrystallization to yield the pure this compound.[3]
-
Structural Verification: Confirm the identity and purity of the final compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the urea (~1660-1710 cm⁻¹).[3]
-
Predicted Biological Activities and Therapeutic Targets
The structural motifs within our target compound strongly suggest several high-probability avenues for biological activity.
-
Antiproliferative Activity (Kinase Inhibition): The N-phenyl-N'-alkyl urea scaffold is a cornerstone of many Type II kinase inhibitors, including the FDA-approved drugs Sorafenib and Regorafenib.[4][5] This scaffold mimics the hydrogen bonding pattern of the kinase hinge region. A structurally related compound, 1-(2-(4-(Hydroxymethyl)piperidin-1-yl)-4-(pyridin-3-yl)phenyl)-3-(4-methylphenyl)urea, demonstrated potent, broad-spectrum antiproliferative activity against numerous cancer cell lines.[3][6]
-
GPCR Antagonism: The combination of a piperidine core and a urea linker is found in potent antagonists for various GPCRs. For example, N-arylalkylpiperidine urea derivatives are effective antagonists of the CC chemokine receptor-3 (CCR3), and piperidin-4-yl-urea compounds act as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.[7][8]
-
Enzyme Inhibition: Beyond kinases, urea derivatives have been shown to inhibit other enzymes like soluble epoxide hydrolase (sEH), where the urea moiety mimics the transition state of the catalytic reaction.[2]
-
Analgesic and CNS Activity: The piperidine nucleus is the foundational structure for opioid analgesics.[9] While our compound lacks the specific stereochemistry of morphine, many simpler piperidine derivatives exhibit significant analgesic or other CNS effects.[10]
A Validated Experimental Workflow for Biological Evaluation
This section outlines a logical, tiered approach to systematically evaluate the biological activity of this compound.
Caption: A tiered experimental workflow for compound evaluation.
Phase 1: Foundational In Vitro Screening
Objective: To cast a wide net and identify the primary biological activity of the compound.
Protocol: Antiproliferative Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed human cancer cell lines (e.g., a panel including melanoma, renal, and breast cancer lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) and include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates cytotoxic or cytostatic activity.[11]
Phase 2: Mechanism of Action (MoA) Elucidation
Objective: To identify the specific molecular target and cellular pathway affected by the compound, assuming a "hit" from Phase 1.
Scenario: The compound shows potent antiproliferative activity against melanoma cells.
Protocol: Kinase Signaling Pathway Analysis (Western Blot)
-
Cell Lysis: Treat melanoma cells (e.g., SK-MEL-5) with the compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 60, 240 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-MEK). Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phosphorylated form of a protein (e.g., p-ERK) would suggest inhibition of the upstream kinase (e.g., MEK or RAF).
Caption: Hypothesized inhibition of the RAF-MEK-ERK pathway.
Phase 3: In Vivo Evaluation
Objective: To assess the efficacy, pharmacokinetics (PK), and safety of the compound in a living organism.
Protocol: Mouse Xenograft Model for Anticancer Activity
-
Tumor Implantation: Subcutaneously implant human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, test compound at various doses, positive control like Sorafenib). Administer the compound daily via an appropriate route (e.g., oral gavage).
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised to analyze target engagement (e.g., levels of p-ERK) via Western Blot or immunohistochemistry to link the observed efficacy to the MoA.[12]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Hypothetical Antiproliferative Activity (IC₅₀ Values in µM)
| Cell Line | Cancer Type | This compound | Sorafenib (Reference) |
| SK-MEL-5 | Melanoma | 1.5 | 2.8 |
| A498 | Renal | 2.1 | 4.5 |
| MDA-MB-231 | Breast | > 50 | 8.1 |
| K-562 | Leukemia | 12.5 | 3.2 |
Interpretation: The hypothetical data in Table 1 would suggest that the compound is a potent and selective inhibitor of melanoma and renal cancer cell growth, with greater potency than the reference compound Sorafenib in these lines. The lack of activity against MDA-MB-231 suggests a specific MoA rather than general toxicity. This profile would strongly justify advancing the compound to in vivo xenograft models using SK-MEL-5 and A498 cells.
Concluding Remarks
This compound stands as a molecule of significant therapeutic promise, built upon scaffolds with a proven track record in drug discovery. Its structural similarity to known kinase inhibitors and GPCR antagonists provides a strong rationale for its investigation as an anticancer or anti-inflammatory agent. The systematic, multi-tiered experimental workflow detailed in this guide provides a robust and efficient path to define its biological activity, elucidate its mechanism of action, and validate its potential in preclinical models. By adhering to these self-validating protocols, research and development teams can effectively and decisively assess the true therapeutic value of this promising compound.
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3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a compound of interest for researchers in medicinal chemistry and drug development. We present a robust and efficient three-step synthetic pathway, commencing with commercially available starting materials. The narrative emphasizes the rationale behind strategic decisions, such as the implementation of a protecting group strategy to ensure regioselectivity. Detailed, step-by-step protocols for the synthesis of a key N-Boc protected piperidine intermediate, the subsequent urea formation via isocyanate coupling, and the final deprotection are provided. This guide is designed to be a self-validating resource, incorporating quantitative data, mechanistic insights, and workflow visualizations to empower researchers to successfully replicate and adapt this synthesis.
Introduction: The Significance of Urea Derivatives
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a rigid hydrogen bond donor-acceptor unit. This property allows urea-containing molecules to form stable, high-affinity interactions with biological targets such as enzymes and receptors.[1] Consequently, the urea moiety is integral to a wide array of approved therapeutics, including kinase inhibitors for oncology (e.g., Sorafenib) and agents for treating metabolic and infectious diseases.[1][2] The target molecule, this compound, combines this critical urea linker with a substituted piperidine ring—a common feature in centrally active agents—and a p-tolyl group, making it a valuable scaffold for library synthesis and lead optimization campaigns.
Strategic Synthesis Design: A Protecting Group Approach
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points at the urea C-N bonds. The most direct and reliable method for constructing unsymmetrical ureas is the reaction between an amine and an isocyanate.[3][4]
This leads to two potential forward-synthesis strategies:
-
Route A: Reaction of (piperidin-3-yl)methanamine with p-tolyl isocyanate.
-
Route B: Reaction of p-toluidine with (piperidin-3-ylmethyl)isocyanate.
Route A is strategically superior due to the commercial availability and stability of p-tolyl isocyanate. However, a significant challenge arises from the structure of (piperidin-3-yl)methanamine, which contains both a primary amine and a secondary amine (the piperidine nitrogen). The secondary amine is also nucleophilic and would compete in the reaction with the isocyanate, leading to undesired side products.
To circumvent this, a protecting group strategy is essential. We select the tert-butyloxycarbonyl (Boc) group to temporarily mask the piperidine nitrogen. The Boc group is stable under the conditions required for urea formation and can be cleanly removed in a final step under acidic conditions.[5] This leads to the robust three-step pathway detailed herein.
Overall Synthesis Workflow
The selected pathway is designed for efficiency, high yield, and straightforward purification.
Caption: Overall 3-step synthesis pathway.
Experimental Protocols
Safety Precaution: Isocyanates are toxic, moisture-sensitive, and potent lachrymators. Always handle p-tolyl isocyanate in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Step 1: Synthesis of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate
This protocol details the synthesis of the key amine intermediate via the reduction of the corresponding amide.
Materials:
-
tert-Butyl 3-carbamoylpiperidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Carefully add lithium aluminum hydride (1.5 eq.) to anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq.) in anhydrous THF.
-
Slowly add the amide solution to the stirred LiAlH₄ suspension via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Dry the combined organic filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product as a colorless oil. The product is often used in the next step without further purification.
Step 2: Synthesis of tert-Butyl 3-((((4-methylphenyl)carbamoyl)amino)methyl)piperidine-1-carboxylate
This step involves the core urea-forming reaction.
Materials:
-
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate (from Step 1)
-
p-Tolyl isocyanate
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine intermediate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add p-tolyl isocyanate (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC until the starting amine is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by trituration with a suitable solvent like diethyl ether to afford the protected urea as a white solid.
Caption: Mechanism of urea formation.
Step 3: Synthesis of this compound (Final Product)
This final step removes the Boc protecting group to yield the target compound.
Materials:
-
Protected urea intermediate (from Step 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected urea (1.0 eq.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the solution.
-
Remove the ice bath and stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once complete, concentrate the solvent under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and carefully neutralize the solution by adding saturated aqueous NaHCO₃ until effervescence ceases (pH ~8-9).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography to yield this compound as a pure solid.
Data Summary
The following table summarizes key quantitative data for the compounds in the synthetic pathway. Expected values are provided for guidance.
| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |
| tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | 1 | C₁₁H₂₂N₂O₂ | 214.31 | 85-95 | Colorless Oil |
| tert-Butyl 3-((((4-methylphenyl)carbamoyl)amino)methyl)piperidine-1-carboxylate | 2 | C₁₉H₂₉N₃O₃ | 347.45 | 90-98 | White Solid |
| This compound | 3 | C₁₄H₂₁N₃O | 247.34 | 80-95 | White Solid |
Trustworthiness and Self-Validating Systems
The integrity of this protocol is ensured by several factors:
-
Orthogonal Protecting Group: The Boc group is stable to the basic/nucleophilic conditions of amide reduction and the neutral conditions of urea formation, yet is selectively cleaved under acidic conditions that do not affect the newly formed urea bond.
-
Reaction Monitoring: Each step mandates monitoring by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product before proceeding, preventing yield loss from incomplete reactions.
-
Definitive Characterization: The final product and intermediates should be rigorously characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their identity and purity, validating the success of the synthesis.
Conclusion
This guide outlines a logical, efficient, and high-yielding synthetic pathway to this compound. By employing a standard Boc-protection strategy, the synthesis avoids common side reactions and allows for straightforward purification of intermediates and the final product. The detailed protocols and mechanistic explanations provide researchers with a reliable and authoritative resource for accessing this valuable chemical scaffold.
References
- Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Natco Research Centre.
-
Li, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 26(15), 4649. Available at: [Link]
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Costantino, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 14(1), 1. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of ureas. Available at: [Link]
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
-
Mormann, W., Vaquero, R. L., & Seel, K. (2006). INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L-CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS: FORMATION OF CONJUGATES, UREAS AND AMINES. EXCLI Journal, 5, 191–208. Available at: [Link]
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A Technical Guide to Elucidating the Therapeutic Targets of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Abstract
Novel chemical entities present both a challenge and an opportunity in drug discovery. The compound 3-(4-methylphenyl)-1-(piperidin-3-ylmethyl)urea is a structurally distinct molecule featuring a disubstituted urea core, a lipophilic tolyl group, and a basic piperidine moiety. While specific biological data for this exact compound is not prevalent in public literature, its constituent pharmacophores are well-represented in numerous classes of therapeutic agents. This technical guide provides a comprehensive, predictive framework for identifying and validating its potential therapeutic targets. By leveraging structural analogy, pharmacophore analysis, and a tiered experimental approach, researchers can systematically uncover the mechanism of action and therapeutic potential of this and similar novel compounds. We present detailed protocols for in silico analysis, in vitro target-based and phenotypic screening, and cellular target engagement assays, providing a robust roadmap for drug development professionals.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of a small molecule is encoded in its structure. The compound this compound combines three key structural motifs that are hallmarks of bioactive agents:
-
Disubstituted Urea: The central urea moiety is a privileged scaffold in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with a wide range of biological targets, most notably protein kinases and hydrolases.[1][2]
-
Piperidine Ring: As one of the most common nitrogenous heterocycles in approved drugs, the piperidine scaffold is a key feature of many central nervous system (CNS) agents and other therapeutics.[3][4] Its basic nitrogen can engage in ionic interactions, and its conformational flexibility can be tailored to optimize target binding.[5][6]
-
4-Methylphenyl (Tolyl) Group: This aromatic, lipophilic group facilitates hydrophobic interactions within target binding pockets, contributing to affinity and selectivity.
Given these features, a rational, hypothesis-driven approach can be employed to explore its biological targets. This guide outlines such an approach, progressing from broad, predictive analyses to specific, rigorous experimental validation.
Part I: Hypothesis Generation - Potential Therapeutic Target Classes
Based on chemoinformatic and structural analogy principles, we can hypothesize several high-probability target classes for this compound.
Protein Kinases
A substantial number of clinically approved anticancer drugs are urea-based kinase inhibitors, such as Sorafenib.[2][7] These compounds often function as Type II inhibitors, binding to the "DFG-out" (inactive) conformation of the kinase. The urea core typically forms a bidentate hydrogen bond with the kinase hinge region, while the flanking aryl groups occupy adjacent hydrophobic pockets.[7] The tolyl and piperidine groups of the query compound could fulfill these roles, suggesting it may inhibit kinases involved in oncogenic signaling pathways like the Raf/MEK/ERK cascade.[7]
Soluble Epoxide Hydrolase (sEH)
Di-substituted ureas are a well-established class of potent soluble epoxide hydrolase (sEH) inhibitors.[8][9] The sEH enzyme is responsible for metabolizing anti-inflammatory epoxy fatty acids (EETs) into their less active diol counterparts.[10][11] By inhibiting sEH, the levels of beneficial EETs are increased, which has therapeutic potential in treating hypertension, inflammation, pain, and various neuropsychiatric disorders.[12][13] The structure of this compound is consistent with known pharmacophores for sEH inhibition.
G-Protein Coupled Receptors (GPCRs)
The piperidine moiety is a classic component of ligands targeting GPCRs, particularly those in the central nervous system.[4][5] Depending on the specific conformation and substitution, it can interact with aminergic receptors such as dopamine, serotonin, or histamine receptors. For instance, a computational analysis of piperidinyl urea derivatives identified pharmacophoric features critical for histamine H3 receptor antagonism.[14]
Part II: A Tiered Experimental Workflow for Target Identification and Validation
A systematic, multi-tiered experimental strategy is essential to efficiently identify and validate the biological target(s) of a novel compound.
Workflow Overview
Caption: Tiered workflow for target identification.
Tier 1: Broad-Based Screening
The initial goal is to ascertain the general biological activity of the compound.
-
Phenotypic Screening: A broad screen, such as the National Cancer Institute's 60-cell line panel (NCI-60), can reveal patterns of antiproliferative activity, suggesting potential mechanisms or pathways.[15]
-
Target Class Profiling: Concurrently, screening against a large, commercially available panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) can quickly identify potential kinase targets.
Tier 2: Specific Hypothesis-Testing Assays
Based on Tier 1 results and the initial hypotheses, focused enzymatic and binding assays are performed to determine potency and selectivity.
This protocol determines the half-maximal inhibitory concentration (IC50) of the compound against specific kinase hits.
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a suitable substrate (e.g., a generic peptide or protein like Myelin Basic Protein), and the kinase assay buffer.[16][17]
-
Compound Addition: Add this compound in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 50 µM).
-
Initiation: Start the reaction by adding a solution containing ATP (at a concentration near its Km for the specific kinase) and MgCl2. Often, radiolabeled [γ-³²P]ATP is used.[18][19]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS loading buffer.[17]
-
Detection: Separate the reaction products using SDS-PAGE. Visualize the phosphorylated substrate via autoradiography.[18]
-
Data Analysis: Quantify band intensity to determine the percent inhibition at each compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
This assay measures the compound's ability to inhibit the enzymatic activity of sEH.
-
Reagents: Prepare recombinant human sEH enzyme and a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).
-
Reaction Setup: In a black 96-well plate, add the test compound across a range of concentrations.
-
Enzyme Addition: Add a fixed concentration of sEH enzyme to each well.
-
Initiation: Add the CMNPC substrate to start the reaction. Hydrolysis of the substrate by sEH releases a highly fluorescent product.
-
Detection: Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~330/465 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
This assay determines the compound's affinity (Ki) for a specific GPCR.[20][21]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.[22]
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and the test compound across a range of concentrations.[22][23]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[22]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.[22]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Tier 3: Cellular Target Engagement and Mechanism Validation
Confirming that the compound interacts with its intended target in a complex cellular environment is a critical validation step.[24]
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in intact cells or cell lysates.[25][26] Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[24][27]
-
Cell Treatment: Treat intact cells with either the vehicle control or the test compound at a saturating concentration.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.[27][28]
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.[28]
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein remaining in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[27]
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In-Vitro Evaluation of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea: A Technical Guide for Preclinical Assessment
Introduction: Unveiling the Therapeutic Potential of a Novel Urea-Piperidine Scaffold
The compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea represents a compelling molecular architecture for therapeutic discovery. It synergistically combines the structural features of both urea and piperidine moieties, each of which is a cornerstone in the development of numerous clinically approved drugs.[1][2][3] The urea functional group is a versatile hydrogen bond donor and acceptor, enabling potent interactions with a wide array of biological targets.[3] This has led to the successful development of urea-containing drugs with applications as anticancer, antimicrobial, and neuroprotective agents.[4][5][6][7][8] The piperidine ring, a prevalent N-heterocycle in medicinal chemistry, imparts favorable pharmacokinetic properties and serves as a rigid scaffold for precise substituent orientation.[2][9]
Given this structural heritage, this compound (hereinafter referred to as Compound X) warrants a comprehensive in-vitro evaluation to elucidate its potential pharmacological profile. This guide provides a structured, yet flexible, framework for the initial preclinical assessment of Compound X, focusing on a logical progression from broad phenotypic screening to more defined mechanistic studies. The experimental designs described herein are intended to be self-validating, incorporating appropriate controls and orthogonal assays to ensure data integrity and reproducibility.
Part 1: Foundational In-Vitro Screening Cascade
A tiered approach to in-vitro screening is recommended to efficiently identify the primary biological activities of Compound X. This initial phase aims to cast a wide net, exploring potential antiproliferative, antimicrobial, and neuroprotective effects, which are common activities for this compound class.[4][6][10]
Antiproliferative Activity Assessment in Cancer Cell Lines
The diaryl urea scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways.[8][11] Therefore, a primary screen against a panel of human cancer cell lines is a logical starting point.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Step-by-Step Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, HCT-116 - colorectal, PC-3 - prostate, MDA-MB-231 - breast) in their recommended media and conditions.[8]
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of Compound X in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the appropriate wells and incubate for 72 hours.[4] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or sorafenib).[4][8]
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound required to inhibit 50% of cell growth) by plotting a dose-response curve.[4]
Data Presentation:
| Cell Line | Compound X IC50 (µM) | Positive Control IC50 (µM) |
| A549 | TBD | TBD |
| HCT-116 | TBD | TBD |
| PC-3 | TBD | TBD |
| MDA-MB-231 | TBD | TBD |
Causality and Next Steps: Should Compound X exhibit significant antiproliferative activity, subsequent investigations would focus on elucidating the mechanism of action. This could involve cell cycle analysis by flow cytometry to determine if the compound induces cell cycle arrest, and apoptosis assays (e.g., Annexin V/PI staining) to assess for programmed cell death.[8]
Workflow for Antiproliferative Screening:
Caption: Workflow for assessing the antiproliferative effects of Compound X.
Antimicrobial and Antifungal Screening
Urea derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][10] A preliminary screen against representative strains is therefore warranted.
Experimental Protocol: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (Candida albicans, Cryptococcus neoformans).[10]
-
Compound Preparation: Serially dilute Compound X in appropriate broth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of Compound X at which no visible growth is observed.
Data Presentation:
| Microbial Strain | Compound X MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | TBD | TBD |
| E. coli | TBD | TBD |
| P. aeruginosa | TBD | TBD |
| C. albicans | TBD | TBD |
Causality and Next Steps: If significant antimicrobial activity is observed, further studies could include time-kill assays to determine if the compound is bactericidal or bacteriostatic, and mechanism of action studies, such as investigating its effect on cell wall synthesis or protein synthesis.
Neuroprotective Activity Evaluation
Given that some piperidine urea derivatives have shown neuroprotective properties, it is worthwhile to assess Compound X in a relevant in-vitro model of neuronal injury.[6][7]
Experimental Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a common model for studying neurotoxicity and neuroprotection. Glutamate-induced excitotoxicity is a relevant model for ischemic stroke and other neurodegenerative conditions.[6]
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more neuronal phenotype using retinoic acid.
-
Pre-treatment: Treat the differentiated cells with various concentrations of Compound X for a specified period (e.g., 2 hours).
-
Induction of Injury: Expose the cells to a toxic concentration of L-glutamic acid for 24 hours.[6]
-
Viability Assessment: Assess cell viability using the MTT assay, as described previously.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by Compound X relative to the glutamate-only treated cells.
Data Presentation:
| Compound X Conc. (µM) | Cell Viability (% of Control) |
| 0 (Glutamate only) | TBD |
| 0.1 | TBD |
| 1 | TBD |
| 10 | TBD |
Causality and Next Steps: If Compound X demonstrates neuroprotective effects, further investigation into the underlying mechanisms is warranted. This could involve assessing its impact on intracellular calcium levels, mitochondrial membrane potential, and the generation of reactive oxygen species.
Part 2: Mechanistic Elucidation of Primary Hits
Should the foundational screening reveal significant activity in any of the aforementioned areas, the next logical step is to delve into the potential molecular mechanisms.
Enzyme Inhibition Assays
Many urea-containing compounds function as enzyme inhibitors.[12] For instance, if Compound X shows antimicrobial activity, it could be a urease inhibitor.
Experimental Protocol: Urease Inhibition Assay
This assay measures the production of ammonia from the hydrolysis of urea by the enzyme urease.[12]
Step-by-Step Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing jack bean urease solution and a buffer with 100 mM urea.
-
Compound Incubation: Add various concentrations of Compound X to the reaction mixture and incubate at 30°C for 15 minutes.[12]
-
Ammonia Quantification: Measure the amount of ammonia produced using the indophenol method, which results in a colored product that can be quantified spectrophotometrically.[12]
-
IC50 Determination: Calculate the IC50 value for urease inhibition.
Signaling Pathway Visualization (Hypothetical):
If Compound X is identified as an inhibitor of a specific kinase (e.g., based on structural similarity to known kinase inhibitors), its potential impact on a signaling pathway can be visualized.
Caption: Hypothetical inhibition of a kinase signaling pathway by Compound X.
Conclusion
This technical guide outlines a comprehensive and logically structured approach for the in-vitro evaluation of this compound. By progressing from broad phenotypic screening to more focused mechanistic studies, researchers can efficiently and robustly characterize the pharmacological profile of this novel compound. The emphasis on self-validating protocols and the integration of orthogonal assays will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in the drug discovery and development process.
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Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025). Thieme Connect. [Link]
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The Pivotal Role of Structure in the Activity of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The 1,3-disubstituted urea motif is a cornerstone in modern medicinal chemistry, prized for its ability to form robust hydrogen bond interactions with a multitude of biological targets.[1] When coupled with a piperidine scaffold, a privileged structure in numerous approved therapeutics, it gives rise to a chemical space rich with potential for discovering novel therapeutic agents.[2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea derivatives. We will dissect the critical interplay between the aromatic substitution, the urea linker, and the piperidine core, providing a framework for the rational design of potent and selective modulators of key biological targets, with a particular focus on soluble epoxide hydrolase (sEH), a promising target for anti-inflammatory and analgesic therapies.
Introduction: The Urea-Piperidine Synergy in Drug Design
The urea functional group is a versatile hydrogen bond donor and acceptor, capable of mimicking peptide bonds and forming strong, directional interactions within enzyme active sites and receptor binding pockets.[1] This characteristic has led to the development of numerous urea-containing drugs, including kinase inhibitors and enzyme modulators. The piperidine ring, a saturated heterocycle, is a common feature in pharmaceuticals, offering a three-dimensional scaffold that can be functionalized to optimize physicochemical properties and target engagement.[2]
The combination of these two moieties in the this compound scaffold creates a molecule with distinct regions amenable to chemical modification for SAR exploration:
-
The Aryl Region: The 4-methylphenyl (p-tolyl) group, which can be modified to probe electronic and steric effects on target binding.
-
The Urea Linker: The central pharmacophore responsible for key hydrogen bonding interactions.
-
The Piperidine Core: A versatile scaffold whose substitution pattern and N-alkylation/acylation can significantly influence potency, selectivity, and pharmacokinetic properties. The specific placement of the urea at the 3-position via a methylene linker is a critical determinant of the molecule's conformational presentation.
Core Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on the exact this compound scaffold is not extensively documented in a single source, we can synthesize a robust model by integrating findings from closely related 1-aryl-3-piperidinylurea series, particularly those targeting soluble epoxide hydrolase (sEH).
The Primacy of the 3-Substituted Piperidine Moiety
A critical structural feature of the title compounds is the attachment of the urea moiety to the piperidine ring at the 3-position via a methylene bridge. Comparative studies on sEH inhibitors have revealed that this substitution pattern can be highly favorable. In some series, 3-substituted piperidine derivatives have demonstrated superior potency compared to their 4-substituted counterparts. This suggests that the orientation of the urea pharmacophore and the aryl group relative to the piperidine ring afforded by the 3-substitution is optimal for fitting into the active site of certain enzymes like sEH. The introduction of hydrophilic groups at this position has been shown to further enhance activity, highlighting the importance of this region for establishing favorable interactions.
Dissecting the Aryl Moiety: The Role of the 4-Methylphenyl Group
The 4-methylphenyl group is a common starting point in SAR studies. Its influence on activity can be attributed to a combination of steric and electronic factors.
-
Hydrophobic Interactions: The phenyl ring likely engages in hydrophobic interactions within a corresponding sub-pocket of the target protein.
-
The Methyl Group: The para-methyl group provides a small, lipophilic substituent that can enhance binding affinity through van der Waals interactions if the pocket is accommodating. Its electron-donating nature can also subtly influence the electronics of the urea moiety.
Hypothesized SAR for Aryl Modifications (based on related series):
| Modification on Phenyl Ring | Predicted Impact on Activity | Rationale |
| Methyl Position | para > meta > ortho | The para position often provides the most favorable vector for interaction without steric hindrance. Ortho substitution can cause steric clashes, forcing the urea into a non-optimal conformation. |
| Replacement of Methyl | H < CH3 < OCH3 / CF3 / Cl | Simple removal of the methyl group (to phenyl) may reduce potency by losing favorable hydrophobic contacts. Replacement with electron-withdrawing groups (e.g., CF3, Cl) or electron-donating groups (e.g., OCH3) at the para-position can significantly enhance potency, depending on the electronic requirements of the binding pocket.[2] |
| Bioisosteric Replacement | Phenyl → Pyridyl | Replacing the phenyl ring with a bioisostere like a pyridyl ring can introduce a hydrogen bond acceptor (the nitrogen atom), potentially forming new, beneficial interactions with the target and improving solubility. |
The Piperidine Nitrogen: A Gateway to Enhanced Potency and Improved Pharmacokinetics
The secondary amine of the piperidine ring is a critical handle for modification. In its protonated state, it can form ionic interactions, but it also presents an opportunity for substitution to probe a distinct vector of chemical space. Studies on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have shown that N-acylation is a highly effective strategy for boosting potency.[2]
Hypothesized SAR for Piperidine N-Substitution:
| N-Substitution | Predicted Impact on Activity | Rationale |
| N-H (unsubstituted) | Baseline activity | The protonated amine may form ionic interactions but lacks the extended hydrophobic or polar contacts of larger groups. |
| N-Acyl (e.g., N-acetyl, N-propionyl) | Significant increase in potency | Acyl groups can occupy a nearby hydrophobic pocket and may also act as hydrogen bond acceptors. Small, cyclic acyl groups like cyclopropanecarbonyl have proven particularly effective in related series, dramatically improving both potency and pharmacokinetic profiles.[2] |
| N-Alkyl (e.g., N-methyl) | Variable | Small alkyl groups can increase lipophilicity and may fill small hydrophobic pockets. However, the impact is often less pronounced than with N-acyl groups. |
| N-Sulfonyl | Potential for increased potency | Sulfonyl groups can introduce strong hydrogen bond accepting capabilities and occupy different spatial regions compared to acyl groups. |
The logical relationship for SAR exploration is visualized below:
Experimental Protocols: A Self-Validating System
The synthesis of this compound derivatives requires a robust and reproducible synthetic strategy. The key steps involve the preparation of the requisite piperidine intermediate and its subsequent coupling with an isocyanate.
Synthesis of the Key Intermediate: (Piperidin-3-yl)methanamine
A reliable route to the key chiral intermediate, for instance, (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, can be achieved from L-glutamic acid, ensuring enantiomeric purity.
Step-by-Step Methodology:
-
Esterification and Boc-Protection of L-Glutamic Acid: L-glutamic acid is first converted to its dimethyl ester using thionyl chloride in methanol. The resulting amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)2O) and triethylamine.
-
Reduction to Diol: The diester is reduced to the corresponding diol using a mild reducing agent like sodium borohydride in methanol.
-
Hydroxyl Activation: The primary and secondary hydroxyl groups of the diol are activated for cyclization, typically by converting them to tosylates using p-toluenesulfonyl chloride in the presence of a base like triethylamine and a catalyst such as DMAP.
-
Cyclization: The di-tosylated intermediate undergoes intramolecular cyclization upon reaction with a primary amine (e.g., benzylamine for a temporary N-protecting group) to form the N-substituted 3-(N-Boc-aminomethyl)piperidine.
-
Deprotection: The N-benzyl group (if used) can be removed via catalytic hydrogenation (e.g., H2, Pd/C) to yield the Boc-protected piperidine. The Boc group on the exocyclic amine is then removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield (piperidin-3-yl)methanamine, often isolated as a dihydrochloride salt.
Synthesis of this compound
The final urea formation is typically a clean and high-yielding reaction.[1]
Step-by-Step Methodology:
-
Isocyanate Formation (if necessary): While 4-methylphenyl isocyanate is commercially available, related isocyanates can be prepared from the corresponding aniline using phosgene or a phosgene equivalent like triphosgene in the presence of a non-nucleophilic base.[1]
-
Urea Coupling Reaction: (Piperidin-3-yl)methanamine dihydrochloride is dissolved in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). A base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) is added to neutralize the hydrochloride salt and free the amine.
-
4-Methylphenyl isocyanate (1 equivalent) is added, often dropwise at 0 °C, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure target compound.
The overall synthetic workflow is depicted below:
Biological Evaluation: sEH Inhibition Assay
To validate the SAR hypotheses, synthesized compounds should be evaluated for their inhibitory activity against the putative target, soluble epoxide hydrolase (sEH). A common method is a fluorescence-based assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare recombinant human sEH enzyme, a fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate, CMNC), and a buffer solution (e.g., Bis-Tris/HCl, pH 7.0).
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Execution: In a 96-well plate, add the buffer, the test compound dilution, and the sEH enzyme. Incubate for a short period at room temperature to allow for inhibitor-enzyme binding.
-
Initiate Reaction: Add the substrate (CMNC) to all wells to start the enzymatic reaction. The hydrolysis of the substrate by sEH yields a fluorescent product.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader (excitation ~330 nm, emission ~465 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—by fitting the data to a dose-response curve.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. The SAR insights synthesized in this guide, derived from related chemical series, provide a clear roadmap for optimization. Key future directions should focus on:
-
Systematic Aryl Modification: Exploring a diverse range of substituents on the phenyl ring to build a detailed quantitative SAR (QSAR) model.
-
Piperidine N-Substitution: Synthesizing a focused library of N-acyl and N-sulfonyl derivatives to maximize potency and fine-tune physicochemical properties.
-
Chiral Synthesis: Ensuring the synthesis and evaluation of single enantiomers, as biological targets are chiral and often exhibit stereospecific binding.
-
Target Validation: Confirming the primary biological target(s) and assessing selectivity against related enzymes or receptors.
By applying the principles of medicinal chemistry and leveraging the structured SAR framework presented here, researchers can efficiently navigate the chemical space around this versatile scaffold to uncover new therapeutic candidates with enhanced potency, selectivity, and drug-like properties.
References
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Batt, D. G., Houghton, G. C., Roderick, J., Santella, J. B., 3rd, Wacker, D. A., Welch, P. K., Orlovsky, Y. I., Wadman, E. A., Trzaskos, J. M., Davies, P., Decicco, C. P., & Carter, P. H. (2005). N-Arylalkylpiperidine urea derivatives as CC chemokine receptor-3 (CCR3) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 787–791. [Link]
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Borpatra, P. J., & Saikia, L. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR, 60B(12), 1235-1240. [Link]
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Ince, J., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(8), 3349-3363. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]
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Tiwari, R., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 305. [Link]
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Wang, Z., et al. (2024). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme, 2025. [Link]
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Xin, Z., et al. (2008). Discovery of piperidine-aryl urea-based stearoyl-CoA desaturase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4298-4302. [Link]
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Zhang, H., et al. (2021). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 225, 113791. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis and Characterization of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and detailed characterization of the N,N'-disubstituted urea, 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. The urea functional group is a cornerstone in modern medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thereby modulating drug potency and pharmacokinetic properties.[1][2] This guide is designed to provide researchers with a robust, self-validating protocol for the preparation of the title compound, a molecule of interest for scaffold-based drug discovery programs. We present a streamlined synthetic methodology, followed by a suite of analytical protocols for complete structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Protocol: Nucleophilic Addition Pathway
Principle and Rationale
The synthesis of N,N'-disubstituted ureas is most efficiently and commonly achieved through the nucleophilic addition of an amine to an isocyanate.[3][4] This reaction is highly reliable and typically proceeds under mild conditions with high yields.[5] In this protocol, the primary amine of (piperidin-3-yl)methanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylphenyl isocyanate. The choice of an aprotic solvent like Dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive isocyanate intermediate, which would otherwise lead to the formation of undesired symmetrical urea byproducts.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| (Piperidin-3-yl)methanamine | ≥95% | Commercially Available | Store under nitrogen. |
| 4-Methylphenyl isocyanate (p-tolyl isocyanate) | ≥98% | Commercially Available | Highly moisture-sensitive. Store in a desiccator. |
| Dichloromethane (DCM), Anhydrous | ACS Grade, ≥99.8% | Commercially Available | Use from a sealed bottle or a solvent purification system. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Prepared in-house | Used for aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Used as a drying agent. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Commercially Available | For NMR analysis. |
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis of the target urea.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (piperidin-3-yl)methanamine (1.14 g, 10 mmol, 1.0 eq.) in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Scientist's Note: Initial cooling is crucial to control the exothermicity of the reaction upon addition of the isocyanate, minimizing potential side reactions.
-
-
Reagent Addition: Add 4-methylphenyl isocyanate (1.33 g, 10 mmol, 1.0 eq.) dropwise to the stirred amine solution over 5 minutes using a syringe. Ensure the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.
-
Scientist's Note: The bicarbonate wash neutralizes any trace acidic impurities and removes any unreacted isocyanate that has hydrolyzed to the corresponding carbamic acid.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound as a white solid.
Physicochemical and Spectroscopic Characterization
Full characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols outline the standard procedures for obtaining NMR, FTIR, and MS data.
Characterization Workflow
Caption: Analytical workflow for structural confirmation.
Expected Analytical Data
The following table summarizes the expected physicochemical and spectroscopic data for the target compound.
| Property / Technique | Expected Value / Observation |
| Molecular Formula | C₁₄H₂₁N₃O |
| Molecular Weight | 247.34 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.25 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~6.5 (s, 1H, Ar-NH), ~5.0 (t, 1H, CH₂-NH), ~3.1 (m, 2H, piperidine-H), ~2.8 (m, 2H, piperidine-H), ~2.5 (m, 2H, CH₂-N), ~2.3 (s, 3H, Ar-CH₃), ~1.8-1.2 (m, 5H, piperidine-H & CH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~157.0 (C=O), ~136.0 (Ar-C), ~132.0 (Ar-C), ~129.5 (Ar-CH), ~120.0 (Ar-CH), ~52.0 (piperidine-CH₂), ~46.0 (piperidine-CH₂), ~45.0 (CH₂-N), ~38.0 (piperidine-CH), ~30.0 (piperidine-CH₂), ~25.0 (piperidine-CH₂), ~20.5 (Ar-CH₃) |
| FTIR (ATR, cm⁻¹) | ~3320 (N-H stretch), ~2930 (C-H stretch, aliphatic), ~1635 (C=O stretch, urea), ~1550 (N-H bend), ~1230 (C-N stretch) |
| MS (ESI+) | m/z 248.17 [M+H]⁺, 270.15 [M+Na]⁺ |
Note: Predicted NMR shifts are estimates and may vary based on solvent and concentration.
Characterization Protocols
Protocol 2.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy A comparative evaluation of proton and ¹³C NMR techniques is standard for the quantitative characterization of urea-containing compounds.[6]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. Compare the observed spectra with the expected data to confirm the molecular structure. The urea NH protons may exhibit broad signals due to chemical exchange.[7]
Protocol 2.3.2: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and effective tool for confirming the presence of key functional groups that define the urea structure.[8][9]
-
Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the N-H stretching region (~3320 cm⁻¹) and the strong C=O stretching vibration (~1635 cm⁻¹), which is a definitive marker for the urea moiety.[8]
Protocol 2.3.3: Mass Spectrometry (MS) Mass spectrometry provides definitive confirmation of the compound's molecular weight.
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ at the expected mass-to-charge ratio (m/z) of ~248.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Applications in Drug Discovery
The urea linkage is a privileged structural motif in medicinal chemistry.[1] Its unique hydrogen bonding capabilities, acting as both a hydrogen bond donor (N-H) and acceptor (C=O), allow it to form robust interactions with enzyme and receptor active sites.[2][10] Compounds containing the aryl urea scaffold are found in numerous approved drugs, particularly as kinase inhibitors in oncology (e.g., Sorafenib).[11][12] The title compound, this compound, combines this key pharmacophore with a substituted piperidine ring, another structure frequently employed to enhance solubility and modulate pharmacological activity.[13] This makes it a valuable building block for creating compound libraries aimed at a wide range of biological targets.
Safety Precautions
-
4-Methylphenyl isocyanate: This reagent is a lachrymator and is toxic upon inhalation or skin contact. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed within a chemical fume hood.
-
Standard laboratory safety practices should be followed at all times.
References
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Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. [Link]
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Slonim, I. Y., & Urman, Y. G. (1982). Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins. Talanta, 29(6), 489-494. [Link]
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Cravotto, G., Orio, L., & Carnaroglio, D. (2012). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1843-1849. [Link]
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(12), 5647-5649. [Link]
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Organic Synthesis. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]
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Padiya, K. J., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9036. [Link]
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Sivakumar, R., et al. (2011). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 3(6), 400-405. [Link]
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Sjolander, T. F., et al. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters, 12(44), 10838-10844. [Link]
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Matošević, A., & Bosak, A. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2893-2916. [Link]
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Ferri, D., et al. (2013). Quantification of Gaseous Urea by FT-IR Spectroscopy and Its Application in Catalytic Urea Thermolysis. Topics in Catalysis, 56, 435-439. [Link]
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Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]
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Wei, D., et al. (2011). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. The Analyst, 136(9), 1931-1936. [Link]
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Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651. [Link]
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Tighzert, L., et al. (2017). Polyurea Structure Characterization by HR-MAS NMR Spectroscopy. Macromolecules, 50(17), 6828-6836. [Link]
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Baker, M. J., et al. (2015). Assessment of Measurement of Salivary Urea by ATR-FTIR Spectroscopy to Screen for CKD. Journal of the American Society of Nephrology, 26(8), 1797-1804. [Link]
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Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651. [Link]
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Liu, H., et al. (2022). Guidelines for reliable urea detection in electrocatalysis. ChemRxiv. [Link]
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Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]
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Ji, J., et al. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B, 927, 145-149. [Link]
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Ji, J., et al. (2017). Development of a Multi-Matrix LC-MS/MS Method for Urea Quantitation and Its Application in Human Respiratory Disease Studies. Journal of Analytical & Bioanalytical Techniques, 8(2), 356. [Link]
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Vitaku, E., et al. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(23), 4287. [Link]
-
Asian Journal of Chemistry. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
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Asif, M., et al. (2016). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. DARU Journal of Pharmaceutical Sciences, 24(1), 1. [Link]
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Topic: Development of a Fluorescence-Based Assay for the Characterization of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, a Putative Monoacylglycerol Lipase (MAGL) Inhibitor
An Application Note and Protocol from the Senior Applications Desk
Audience: Researchers, scientists, and drug development professionals.
Abstract
Monoacylglycerol lipase (MAGL) is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical signaling molecule involved in neurotransmission, pain perception, and inflammation.[1][2] Pharmacological inhibition of MAGL elevates 2-AG levels, presenting a promising therapeutic strategy for neurological disorders, inflammatory conditions, and pain management.[3][4] The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with enzyme targets.[5][6] This application note provides a comprehensive, field-proven guide for the development and validation of a robust, high-throughput fluorescence-based assay to characterize the inhibitory potential of a novel urea-containing compound, 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, against human MAGL. We detail the entire workflow, from initial enzyme kinetics and assay optimization to inhibitor IC₅₀ determination and rigorous validation, ensuring the generation of reliable and reproducible data for drug discovery programs.
Introduction: The Rationale for MAGL Inhibition
The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial modulatory role in the central nervous system and peripheral tissues.[7] Its primary mediators, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are synthesized on-demand and act on cannabinoid receptors (CB₁ and CB₂). The biological activity of these endocannabinoids is tightly controlled by their metabolic degradation. MAGL is the principal enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol.[1] This action serves two purposes: it terminates 2-AG signaling and simultaneously supplies arachidonic acid, a precursor for pro-inflammatory prostaglandins.[1]
Inhibiting MAGL disrupts this process, leading to a dual therapeutic benefit: the potentiation of neuroprotective 2-AG signaling and the reduction of pro-inflammatory eicosanoids.[1] This makes MAGL a high-interest target for conditions ranging from neurodegenerative diseases to chronic pain.[8] The development of selective MAGL inhibitors is therefore an active area of research. This guide addresses the foundational step in this process: creating a reliable in vitro assay to quantify the potency and behavior of new chemical entities like this compound.
Assay Principle: A Fluorogenic Approach
To achieve both high sensitivity and suitability for high-throughput screening (HTS), we selected a fluorescence-based enzyme activity assay.[9] This method utilizes a synthetic, non-fluorescent substrate that mimics the natural substrate of MAGL. Upon enzymatic cleavage by MAGL, a highly fluorescent molecule is released.
The reaction is as follows: Fluorogenic Substrate (e.g., 7-HCA) + H₂O --MAGL--> Arachidonic Acid + Fluorophore (e.g., 7-HC)
The rate of increase in fluorescence intensity is directly proportional to the MAGL enzymatic activity. When an inhibitor, such as our test compound, is introduced, it binds to MAGL and reduces its catalytic activity, resulting in a slower rate of fluorescence generation. By measuring this rate change across a range of inhibitor concentrations, we can accurately determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[10]
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) | Notes |
| Recombinant Human MAGL | Cayman Chemical | 10007873 | Ensure high purity (>90%) and known specific activity. |
| 7-Hydroxycoumarinyl-arachidonate (7-HCA) | In-house/Custom | N/A | Fluorogenic substrate. Prepare a 10 mM stock in DMSO. |
| This compound | Test Compound | N/A | Prepare a 10 mM stock solution in 100% DMSO. |
| JZL184 (Positive Control Inhibitor) | Cayman Chemical | 13159 | A well-characterized, potent MAGL inhibitor. |
| Assay Buffer | N/A | N/A | 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% (w/v) BSA. |
| DMSO, Anhydrous | Sigma-Aldrich | D2650 | For compound and substrate dilution. |
| Solid Black 96-well or 384-well plates | Corning | 3915 / 3573 | Low-volume, non-binding surface is recommended. |
| Fluorescence Microplate Reader | Various | N/A | Must have excitation/emission filters for coumarin (Ex/Em ≈ 360/460 nm). |
Experimental Workflow & Protocols
The development process is systematic, beginning with characterizing the enzyme's behavior and optimizing assay conditions before proceeding to inhibitor screening.
Protocol 1: Enzyme & Substrate Characterization
Causality: Before testing an inhibitor, you must understand the enzyme's baseline kinetics. This ensures the assay is run under conditions where inhibitor effects can be accurately measured. Specifically, determining the Michaelis-Menten constant (Kₘ) is critical, as inhibitor potency can be highly dependent on the substrate concentration relative to Kₘ.[11] For identifying competitive inhibitors, substrate concentrations should be at or below the Kₘ value.[10]
A. Enzyme Titration
-
Prepare serial dilutions of recombinant human MAGL in assay buffer (e.g., from 100 ng/well down to 0 ng/well).
-
Add 50 µL of each enzyme dilution to the wells of a black 96-well plate.
-
Prepare the substrate solution (7-HCA) at a concentration of 20 µM (assumed to be above Kₘ for this initial test) in assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells (Final [7-HCA] = 10 µM).
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure fluorescence (Ex/Em = 360/460 nm) every 60 seconds for 30 minutes.
-
Plot the initial reaction rate (slope of the linear phase of fluorescence increase) vs. enzyme concentration. Select the lowest enzyme concentration that gives a robust linear signal well above background for subsequent experiments.
B. Substrate (7-HCA) Kₘ Determination
-
Prepare serial dilutions of the 7-HCA substrate in assay buffer, ranging from ~0.1 µM to 50 µM.
-
Add 50 µL of each substrate dilution to the wells.
-
Prepare the MAGL enzyme at the optimal concentration determined in step 4.A.
-
Initiate the reaction by adding 50 µL of the enzyme solution to all wells.
-
Measure fluorescence kinetically as described above.
-
Calculate the initial reaction rate (V) for each substrate concentration.
-
Plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
| Kinetic Parameter | Value (Example Data) | Description |
| Kₘ for 7-HCA | 9.8 µM | Substrate concentration at which the reaction rate is half of Vₘₐₓ.[12] |
| Vₘₐₓ | 1.7 mmol/min/mg | Maximum reaction rate with the given amount of enzyme.[12] |
Protocol 2: IC₅₀ Determination for this compound
Causality: This protocol establishes the potency of the test compound by measuring the extent of enzyme inhibition across a range of concentrations. A serial dilution allows for the construction of a dose-response curve, from which the IC₅₀—the concentration required to inhibit 50% of the enzyme's activity—is derived. This is the primary metric for quantifying inhibitor potency.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 10 mM stock. Also prepare dilutions for the positive control (JZL184).
-
Assay Plate Setup (Final Volume = 100 µL):
-
Add 1 µL of each compound dilution to the appropriate wells ("Test Compound" wells).
-
Add 1 µL of DMSO to "100% Activity" (negative control) wells.
-
Add 1 µL of a high concentration of JZL184 (e.g., 100 µM final) to "0% Activity" (background) wells.
-
-
Enzyme Addition: Add 49 µL of assay buffer containing MAGL (at 2x the final optimal concentration) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 50 µL of assay buffer containing the 7-HCA substrate (at 2x the final concentration, set to the Kₘ value, e.g., 20 µM for a final concentration of 10 µM).
-
Data Acquisition: Immediately place the plate in the reader (37°C) and begin kinetic measurement (Ex/Em = 360/460 nm) every 60 seconds for 30 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot (RFU/min).
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_no_inhibitor - V_background))
-
Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (four-parameter logistic model) to fit the dose-response curve and calculate the IC₅₀ value.
| Compound | IC₅₀ (µM) (Example Data) |
| This compound | 5.2 |
| JZL184 (Positive Control) | 0.08 |
Assay Validation: Ensuring Trustworthiness
Causality: A fully developed assay is not complete until it is validated. Validation ensures the method is reliable, reproducible, and fit for its purpose.[13][14] This is mandated by regulatory bodies and is a pillar of scientific integrity.[15][16]
A. Z'-Factor Determination
-
Purpose: To evaluate the statistical effect size and the quality of the assay for HTS. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12]
-
Method: Prepare a plate with multiple replicates of the 100% activity control (DMSO) and 0% activity control (a saturating concentration of JZL184). Calculate Z' using the means (µ) and standard deviations (σ) of both controls: Z' = 1 - (3 * (σ_positive + σ_negative)) / |µ_positive - µ_negative|
B. Selectivity Profiling
-
Purpose: To ensure the compound is selective for MAGL over other related serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) or ABHD6.[8]
-
Method: Run the IC₅₀ determination protocol (Protocol 2) in parallel using recombinant human FAAH and a suitable fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin). A significantly higher IC₅₀ value against FAAH would indicate selectivity for MAGL.
C. Determination of Inhibition Mechanism (Optional Follow-up)
-
Purpose: To understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive).
-
Method: Perform the substrate Kₘ determination (Protocol 1.B) in the presence of several fixed concentrations of the inhibitor. Changes in the apparent Kₘ and Vₘₐₓ values will reveal the mechanism of action.[11]
Conclusion
This application note provides a detailed, step-by-step methodology for the development and validation of a fluorescence-based assay to characterize novel inhibitors of monoacylglycerol lipase. By following these protocols, researchers can reliably determine the in vitro potency (IC₅₀) of compounds like this compound, assess the assay's robustness through Z'-factor analysis, and confirm target selectivity. This foundational work is essential for progressing promising compounds through the drug discovery pipeline and ultimately exploring their therapeutic potential.
References
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Comelli, F., et al. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. British Journal of Pharmacology. [Link]
-
PubMed. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. PubMed. [Link]
-
King, A. R., et al. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chemistry & Biology. [Link]
-
KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. [Link]
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DiRaimo, M., et al. (2021). A New Ultrasensitive Bioluminescence-Based Method for Assaying Monoacylglycerol Lipase. MDPI. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Deng, H., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. [Link]
-
Petvin, M., et al. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences. [Link]
-
Zvonok, N., et al. (2008). A fluorescence-based assay for monoacylglycerol lipase compatible with inhibitor screening. Analytical Biochemistry. [Link]
-
Jung, K. M., et al. (2016). Assay of Monoacylglycerol Lipase Activity. Methods in Molecular Biology. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Patsnap. (2023). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]
-
DiRaimo, M., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]
-
Taha, M. O., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry. [Link]
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- 3. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for High-Throughput Screening of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea Analogs
Introduction: The Therapeutic Potential of Novel Urea Derivatives
Urea and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] These compounds are integral to the development of anticancer, antimicrobial, and antidiabetic drugs, among others.[1][2] The 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea scaffold represents a promising chemical starting point for the discovery of novel therapeutics. The inherent structural features of this class of molecules suggest potential interactions with a variety of biological targets.[1][3] High-throughput screening (HTS) offers a robust and efficient strategy for systematically evaluating large libraries of analogs derived from this core structure against specific biological targets, thereby accelerating the identification of promising lead compounds for drug development.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of this compound analogs. We will delve into both biochemical and cell-based assay formats, offering detailed protocols and the scientific rationale behind the experimental design. For the purpose of these application notes, we will use a hypothetical enzyme target, "Urea Analog Target Protein 1" (UATP1), a putative serine/threonine kinase implicated in a cancer-related signaling pathway, to illustrate the screening process.
The Strategic Imperative of High-Throughput Screening
The primary objective of HTS is to rapidly and cost-effectively screen large compound libraries to identify "hits" – compounds that modulate the activity of a biological target in a desired manner.[5][6] This process involves the miniaturization and automation of assays, allowing for the testing of thousands to millions of compounds in a short period.[6] The data generated from HTS campaigns provide the foundation for subsequent lead optimization efforts in the drug discovery pipeline.[6]
Part 1: Biochemical Assay - Fluorescence Polarization for UATP1 Inhibition
A fluorescence polarization (FP) assay is a homogenous, solution-based technique well-suited for HTS, particularly for monitoring molecular interactions such as enzyme-substrate or protein-ligand binding.[7][8][9] The principle of FP is based on the differential rotation of a small fluorescently labeled molecule (tracer) in its free versus bound state.[10][11] When the tracer is unbound, it tumbles rapidly, resulting in low polarization of emitted light. Upon binding to a larger molecule, such as our target protein UATP1, its rotation slows significantly, leading to an increase in the polarization of the emitted light.[10][11] Inhibitors of the UATP1-tracer interaction will compete for binding, resulting in a decrease in fluorescence polarization.
Diagram: Fluorescence Polarization Assay Principle
Caption: Principle of the Fluorescence Polarization (FP) competition assay.
Detailed Protocol: FP-Based HTS for UATP1 Inhibitors
1. Materials and Reagents:
- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
- UATP1 Protein: Purified recombinant human UATP1.
- Fluorescent Tracer: A specific, high-affinity fluorescently labeled ligand for UATP1.
- Compound Library: this compound analogs dissolved in 100% DMSO.
- Positive Control: A known UATP1 inhibitor (if available) or a non-fluorescent high-affinity ligand.
- Negative Control: DMSO.
- Microplates: 384-well, black, low-volume microplates.
2. Assay Development and Optimization:
- Tracer Concentration: Determine the optimal tracer concentration by titration to achieve a balance between a robust signal and minimal background fluorescence.
- UATP1 Titration: Titrate UATP1 against the fixed optimal tracer concentration to determine the concentration that yields approximately 80% of the maximal FP signal.
- DMSO Tolerance: Evaluate the assay's performance at various DMSO concentrations (e.g., 0.1% to 2%) to ensure that the final concentration used for screening does not adversely affect the assay.[12]
- Z'-factor Determination: Perform a pilot screen with positive and negative controls to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[7]
3. HTS Workflow:
| Step | Action | Volume (per well) | Incubation |
| 1 | Dispense Assay Buffer | 10 µL | N/A |
| 2 | Add Compound/Control | 100 nL | N/A |
| 3 | Add UATP1 Protein | 5 µL | 15 min at RT |
| 4 | Add Fluorescent Tracer | 5 µL | 30 min at RT |
| 5 | Read FP Signal | N/A | N/A |
4. Automated Liquid Handling:
- Utilize automated liquid handlers for precise and reproducible dispensing of reagents and compounds.[13][14][15] This minimizes human error and enhances throughput.[14][16]
- Regular calibration and validation of liquid handling systems are crucial for data quality.[13]
5. Data Acquisition:
- Measure fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Part 2: Cell-Based Assay - Luminescent Reporter for Pathway Inhibition
Cell-based assays provide a more physiologically relevant context for screening by evaluating compound activity within a living cell.[17][18][19] For our hypothetical UATP1 target, we will design a reporter gene assay to measure the downstream effects of its inhibition. This assay will utilize a genetically engineered cell line that expresses a luciferase reporter gene under the control of a transcription factor that is activated by the UATP1 signaling pathway. Inhibition of UATP1 will lead to a decrease in luciferase expression and a corresponding reduction in luminescence.
Diagram: UATP1 Signaling Pathway and Reporter Assay
Caption: Hypothetical signaling pathway and luciferase reporter assay.
Detailed Protocol: Cell-Based Reporter Assay for UATP1 Pathway
1. Materials and Reagents:
- Cell Line: A stable cell line (e.g., HEK293) engineered with the luciferase reporter construct.
- Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Compound Library: this compound analogs in DMSO.
- Positive Control: A known inhibitor of the UATP1 pathway.
- Negative Control: DMSO.
- Luminescence Detection Reagent: A commercial reagent such as CellTiter-Glo® which lyses cells and provides the substrate for the luciferase reaction.[20][21][22]
- Microplates: 384-well, white, solid-bottom microplates suitable for luminescence measurements.
2. HTS Workflow:
| Step | Action | Details |
| 1 | Cell Seeding | Seed cells into 384-well plates at a pre-optimized density and allow them to adhere overnight. |
| 2 | Compound Addition | Add 100 nL of compounds or controls using an automated liquid handler. |
| 3 | Incubation | Incubate plates for a predetermined duration (e.g., 16-24 hours) to allow for compound action and reporter gene expression. |
| 4 | Reagent Addition | Equilibrate plates to room temperature and add the luminescent detection reagent. |
| 5 | Signal Stabilization | Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.[22] |
| 6 | Data Acquisition | Measure luminescence using a microplate reader. |
3. Counter-Screening for Cytotoxicity:
- It is crucial to perform a counter-screen to identify compounds that may decrease the reporter signal due to general cytotoxicity rather than specific inhibition of the UATP1 pathway.[4]
- A common method is to use a viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).[20][23][24]
4. Data Presentation: Hypothetical Screening Results
The following table summarizes hypothetical results from a primary screen and subsequent dose-response analysis for a selection of urea analogs.
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC50 (µM) | Cytotoxicity (CC50 in HEK293 cells, µM) | Selectivity Index (CC50/IC50) |
| UREA-001 | 88.5 | 1.75 | > 50 | > 28.6 |
| UREA-002 | 15.2 | > 50 | > 50 | - |
| UREA-003 | 95.8 | 0.82 | 45.3 | 55.2 |
| UREA-004 | 52.1 | 12.6 | > 50 | > 4.0 |
| UREA-005 | 91.3 | 3.45 | 18.9 | 5.5 |
Part 3: Data Analysis, Hit Confirmation, and Validation
The analysis of HTS data is a multi-step process designed to identify true "hits" while minimizing false positives and negatives.[25][26][27]
Diagram: HTS Data Analysis and Hit Validation Workflow
Caption: Workflow for HTS data analysis and hit validation.
Protocols for Data Handling and Hit Validation
1. Primary Data Analysis:
- Normalization: Raw data from each plate should be normalized to the plate's internal controls (positive and negative). The results are typically expressed as percent inhibition.
- Hit Identification: A common method for hit selection is to define a threshold based on a certain number of standard deviations from the mean of the negative controls (e.g., >3 standard deviations).[28]
2. Hit Confirmation and Potency Determination:
- Re-testing: "Hits" identified in the primary screen should be re-tested under the same assay conditions to confirm their activity.
- Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC50 value).[29]
3. Hit Validation:
- Orthogonal Assays: To increase confidence in the hits, it is essential to test them in an orthogonal assay that has a different technological principle.[30] For example, if the primary screen was an FP assay, an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) could be used as an orthogonal biochemical assay.[31][32][33] AlphaScreen is a bead-based technology that measures molecular interactions by the generation of a chemiluminescent signal when two beads are brought into close proximity.[31]
- Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to confirm direct binding of the hit compounds to the target protein.
- Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by comparing the activity of related analogs from the screening library.[34] This provides valuable information for medicinal chemists to guide lead optimization.[34]
Conclusion
The high-throughput screening of this compound analogs is a critical step in the journey of discovering novel therapeutic agents. By employing a carefully designed and validated screening cascade, encompassing both biochemical and cell-based assays, researchers can efficiently identify and characterize promising lead compounds. The protocols and strategies outlined in this document provide a robust framework for conducting successful HTS campaigns, from initial assay development to hit validation and the initiation of lead optimization. The integration of automation, robust data analysis, and a multi-faceted hit validation process is paramount to the success of any drug discovery program.
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Application Notes & Protocols for the Characterization of Aryl Urea Compounds in Cell Culture: A Guide Featuring AU-123
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the cellular characterization of novel aryl urea-based compounds, using the hypothetical molecule AU-123 (3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea) as a representative example. Aryl urea scaffolds are prevalent in medicinal chemistry, forming the backbone of numerous inhibitors targeting kinases, signaling pathways, and other cellular processes.[1][2] This guide is designed to provide researchers with the foundational protocols and scientific rationale necessary to investigate the biological effects of such compounds in a cell culture setting. We will cover essential techniques from initial compound handling and cell viability screening to more in-depth mechanistic studies involving apoptosis and signaling pathway analysis. The protocols are presented with an emphasis on experimental robustness and data interpretation, empowering researchers to confidently assess the therapeutic potential of novel small molecules.
Introduction to Aryl Urea Compounds in Drug Discovery
The urea functional group is a cornerstone in modern medicinal chemistry due to its unique ability to act as a rigid hydrogen bond donor, facilitating strong and specific interactions with protein targets.[2] This property has been leveraged to develop a wide array of therapeutic agents, particularly in oncology, where aryl urea derivatives have shown significant promise as kinase inhibitors and modulators of critical signaling pathways.[3][4] The general structure, exemplified by AU-123, allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Given the diverse potential mechanisms of action for a novel aryl urea compound like AU-123, a systematic approach to its characterization in cell culture is paramount. This typically involves a tiered screening process, beginning with broad assessments of cellular viability and cytotoxicity, followed by more focused investigations into the specific cellular processes being modulated.
Preliminary Handling and Preparation of AU-123
Proper handling and preparation of small molecule inhibitors are critical for obtaining reproducible results.[5] The following are general guidelines for a compound like AU-123.
Reconstitution
-
Solvent Selection: Most small molecule inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Procedure:
-
Briefly centrifuge the vial of AU-123 to ensure all powder is at the bottom.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex and/or sonicate gently until the compound is fully dissolved.
-
Storage
-
Stock Solutions: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before use. It is important to note that the stability of small molecules in aqueous media can vary.[5]
Vehicle Control
-
It is essential to include a vehicle-only control in all experiments to account for any effects of the solvent (e.g., DMSO) on the cells. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid toxicity.
Phase I: Assessing Cellular Viability and Proliferation
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation.[6] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
Cell Viability Assays
Cell viability assays measure the number of living cells in a sample, often by assessing metabolic activity or membrane integrity.[6]
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Considerations |
| MTT/XTT | Colorimetric; reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[7] | Inexpensive, well-established. | Endpoint assay, potential for interference from reducing agents. |
| Resazurin (alamarBlue) | Fluorometric/Colorimetric; reduction of resazurin to the fluorescent resorufin by viable cells.[8] | Highly sensitive, non-toxic, allows for kinetic monitoring.[8] | Can be sensitive to culture conditions. |
| ATP-based (e.g., CellTiter-Glo) | Luminescent; measures ATP levels, which correlate with the number of metabolically active cells.[9] | Highly sensitive, rapid, suitable for high-throughput screening.[9] | Endpoint assay, requires a luminometer. |
Protocol 1: Determining the IC50 of AU-123 using a Resazurin-based Assay
This protocol describes a method for determining the dose-dependent effect of AU-123 on the viability of a chosen cancer cell line.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
AU-123 stock solution (10 mM in DMSO)
-
Resazurin-based cell viability reagent
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of AU-123 in complete medium. A common starting range is from 100 µM down to 1 nM. Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the AU-123 dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
Add 20 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the log of the AU-123 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for IC50 determination of AU-123.
Phase II: Investigating the Mechanism of Cell Death
Once it is established that AU-123 reduces cell viability, the next logical step is to determine the mode of cell death, with a primary focus on distinguishing between apoptosis and necrosis.[10]
Apoptosis Assays
Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical events.[11][12] Assays are designed to detect these hallmarks.
Table 2: Common Apoptosis Detection Methods
| Assay | Marker Detected | Stage of Apoptosis | Method |
| Annexin V Staining | Phosphatidylserine (PS) externalization.[10] | Early | Flow Cytometry / Microscopy |
| Caspase Activity | Activity of initiator (e.g., Caspase-8, -9) and effector (e.g., Caspase-3, -7) caspases.[11] | Mid | Luminescence / Fluorescence / Colorimetric |
| TUNEL Assay | DNA fragmentation.[11] | Late | Microscopy / Flow Cytometry |
Protocol 2: Quantifying Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Materials:
-
Cells treated with AU-123 (at 1x and 2x IC50 concentrations) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
After treatment, collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Phase III: Elucidating the Molecular Mechanism
If AU-123 is found to induce apoptosis, the subsequent investigation should focus on identifying the molecular pathways involved. Many aryl urea compounds function as kinase inhibitors.[2][3] Therefore, a logical starting point is to examine key signaling pathways commonly implicated in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.
Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to analyze the expression and phosphorylation status of specific proteins within a signaling cascade.[14][15] A change in the phosphorylation of a kinase or its substrate can indicate pathway modulation by the compound.
Protocol 3: Analysis of MAPK/ERK Pathway Modulation by AU-123
This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., RAF, MEK, ERK) following treatment with AU-123.
Materials:
-
Cells treated with AU-123 (at IC50 concentration for various time points, e.g., 0, 15, 30, 60 minutes) and vehicle control.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[16]
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein levels (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify band intensities to determine the relative change in protein phosphorylation.
-
Caption: Hypothetical inhibition of the MAPK/ERK pathway by AU-123.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial characterization of a novel aryl urea compound, AU-123. By systematically evaluating its impact on cell viability, mode of cell death, and key signaling pathways, researchers can gain critical insights into its mechanism of action and therapeutic potential. Positive results from these assays would warrant further investigation, including target deconvolution studies, in vivo efficacy experiments, and comprehensive toxicity profiling. This structured approach ensures a thorough and scientifically rigorous evaluation of novel drug candidates in the preclinical setting.
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Elabscience. (2024). cell biology academy | ultra-detailed apoptosis assay selection guide!. Retrieved from [Link]
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Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]
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-
Springer Nature Experiments. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
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- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Preclinical Efficacy Testing of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea in Oncology
For: Researchers, scientists, and drug development professionals.
Introduction:
The compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea belongs to a chemical class of substituted ureas, which have demonstrated a wide spectrum of biological activities. Numerous derivatives of phenylurea are under investigation for various therapeutic applications, including as antiproliferative agents for the treatment of cancer.[1][2][3][4] The urea moiety is adept at forming stable hydrogen bonds with protein targets, a characteristic that is frequently exploited in drug design to modulate enzyme activity or receptor binding.[2] Given the prevalence of urea-based compounds in oncology research, this document provides a detailed guide for the preclinical evaluation of this compound (hereinafter referred to as 'the compound') in animal models of solid tumors.
These application notes are designed to provide a comprehensive framework for researchers to assess the in vivo efficacy, establish a preliminary safety profile, and understand the pharmacokinetic and pharmacodynamic properties of the compound. The protocols herein are based on established methodologies in preclinical cancer research and are intended to be adapted to the specific characteristics of the compound and the tumor models selected.[5][6]
Part 1: Rationale for Animal Model Selection
The choice of an appropriate animal model is paramount for the successful preclinical evaluation of a novel anticancer agent.[7][8] The two most common types of mouse models for efficacy testing of cancer therapeutics are xenografts and syngeneic models.[9]
-
Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunocompromised mice (e.g., nude, SCID, or NSG mice).[9][10][11] The primary advantage of xenograft models is that they allow for the study of a human tumor's response to a therapeutic agent. Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are particularly valuable as they can better recapitulate the heterogeneity of human cancers.[10][12]
-
Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[9][13] The key advantage of syngeneic models is the presence of a fully functional immune system, which is crucial for evaluating immunomodulatory anticancer agents.[13]
For the initial efficacy testing of a novel small molecule compound with an unknown mechanism of action, a human tumor xenograft model is often the preferred starting point. This model will allow for a direct assessment of the compound's cytotoxic or cytostatic effects on human cancer cells in an in vivo environment.
Recommended Initial Model:
-
Model: Human colorectal cancer (e.g., HCT-116) or non-small cell lung cancer (e.g., A549) cell line-derived xenograft in athymic nude mice.
-
Rationale: These cell lines are well-characterized, readily available, and form solid tumors upon subcutaneous implantation, making them suitable for routine efficacy studies. Athymic nude mice lack a thymus and are unable to mount a T-cell-mediated immune response, which prevents the rejection of human tumor cells.
Part 2: Experimental Protocols
Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
Objective: To determine the maximum tolerated dose (MTD) of the compound, which is the highest dose that does not induce severe or life-threatening toxicity.[14]
Protocol:
-
Animal Selection: Use healthy, age-matched (6-8 weeks old) female athymic nude mice.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to several groups (e.g., 5 groups of 3-5 mice each), including a vehicle control group.
-
Dose Escalation: Administer the compound at escalating doses to the different groups. The starting dose should be based on any available in vitro cytotoxicity data.
-
Administration: The route of administration should be consistent with the intended clinical route (e.g., oral gavage, intraperitoneal injection).[15] The compound should be formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, ruffled fur), and food/water intake.
-
Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% loss in body weight and no mortality.[14]
Data Presentation:
| Group | Dose (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations |
| 1 | Vehicle Control | 5 | ||
| 2 | X | 5 | ||
| 3 | 2X | 5 | ||
| 4 | 4X | 5 | ||
| 5 | 8X | 5 |
In Vivo Efficacy Study
Objective: To evaluate the antitumor efficacy of the compound at doses below the MTD.
Protocol:
-
Tumor Cell Implantation:
-
Culture the selected human cancer cell line (e.g., HCT-116) under standard conditions.
-
Harvest cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[5]
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment groups (e.g., 4 groups of 8-10 mice each):
-
Group 1: Vehicle Control
-
Group 2: Compound (Low Dose)
-
Group 3: Compound (High Dose - near MTD)
-
Group 4: Positive Control (Standard-of-care chemotherapy for the specific cancer type)
-
-
Administer the treatments according to a predetermined schedule (e.g., daily for 21 days).
-
-
Endpoint Measurement:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.
-
Primary endpoints include tumor growth inhibition (TGI) and changes in body weight.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | - | ||
| Compound (Low) | Y | |||
| Compound (High) | Z | |||
| Positive Control | - |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and its effect on the target pathway in vivo.
PK Protocol:
-
Administer a single dose of the compound to a cohort of tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
PD Protocol:
-
Treat tumor-bearing mice with the compound for a specified duration.
-
Collect tumor samples at different time points after the last dose.
-
Analyze the tumors for biomarkers related to the hypothesized mechanism of action of the compound (e.g., phosphorylation status of a target kinase, expression of apoptosis markers like cleaved caspase-3) using techniques like Western blotting or immunohistochemistry.
Part 3: Visualization & Formatting
Experimental Workflow Diagram
Caption: Hypothesized signaling pathway.
Part 4: Concluding Remarks and Future Directions
The protocols outlined in this document provide a robust starting point for the preclinical evaluation of this compound. Successful demonstration of efficacy in a xenograft model would warrant further investigation into the compound's mechanism of action and evaluation in more complex models, such as orthotopic or syngeneic models, to assess its effects on metastasis and the tumor microenvironment. A thorough understanding of the compound's in vivo properties is essential for its potential translation into clinical development.
References
- Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl) - PubMed.
- Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).
- Mouse Tumor Models - IITRI.
- The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC.
- Design, synthesis, and biological evaluation of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide - PubMed.
- Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
- Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - NIH.
- Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher.
- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC - NIH.
- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC - NIH.
- Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Present
- Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1)
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
- Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI.
- Initiating and Performing in vivo experiments of anti-cancer tre
- Syngeneic Mouse Models - Charles River Labor
- Application Notes and Protocols for In Vivo Evaluation of Anticancer Agent 258 - Benchchem.
- Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models - Benchchem.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
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Application Notes and Protocols for 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea in Cancer Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related diaryl urea and piperidine-containing compounds in cancer research. As of the date of this publication, specific experimental data for 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea is not extensively available in the public domain. Therefore, this document serves as a scientifically-informed guide for the prospective investigation of this compound as a potential anticancer agent.
I. Introduction and Scientific Rationale
The diaryl urea scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" in the design of targeted anticancer agents.[1][2][3] The defining feature of this class of compounds is the urea linkage (-NH-CO-NH-), which acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with the hinge regions of various protein kinases.[1][4] The successful development of multi-kinase inhibitors like Sorafenib has highlighted the therapeutic potential of diaryl ureas in oncology.[5]
The compound this compound incorporates three key structural motifs:
-
A 4-Methylphenyl (Tolyl) Group: The presence and substitution pattern of the tolyl group can significantly influence the compound's potency and selectivity.[6]
-
A Urea Linker: This central moiety is crucial for binding to the target enzymes, often by forming hydrogen bonds with conserved amino acid residues.[1]
-
A Piperidine Moiety: This heterocyclic ring can enhance solubility, modulate pharmacokinetic properties, and provide an additional point of interaction with the target protein. Piperidine-containing compounds have shown promise as anticancer agents.[7][8]
Based on these structural features, it is hypothesized that this compound functions as a kinase inhibitor, potentially targeting signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
II. Postulated Mechanism of Action: Kinase Inhibition
Many diaryl urea derivatives exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling cascades.[4][5][9] A primary putative target for this compound is the RAF/MEK/ERK (MAPK) signaling pathway , which is frequently hyperactivated in various cancers, driving uncontrolled cell division.[4][5] Additionally, inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR is a common mechanism for diaryl ureas, leading to the suppression of tumor angiogenesis.[3][4]
Caption: A streamlined workflow for the MTT cell viability assay.
Data Presentation:
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound (Hypothetical Data) |
| HT-29 | Colorectal Carcinoma | [Insert experimental value] |
| A549 | Non-small Cell Lung Cancer | [Insert experimental value] |
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of programmed cell death (apoptosis) by the compound. [10] Materials:
-
Cancer cells treated with the compound at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
IV. In Vivo Evaluation Protocols
In vivo studies are crucial to assess the therapeutic efficacy and safety of the compound in a living organism. [11][12]
Protocol 3: Subcutaneous Xenograft Model
This model evaluates the in vivo antitumor activity of the compound against human tumors grown in immunocompromised mice. [13][14] Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice). [14]* Human cancer cell line known to be sensitive to diaryl ureas in vitro.
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, and biomarker analysis).
Caption: Workflow for an in vivo subcutaneous xenograft study.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X (Hypothetical Data) | Average Body Weight (g) at Day X (Hypothetical Data) |
| Vehicle Control | [Insert experimental value] | [Insert experimental value] |
| This compound (Dose 1) | [Insert experimental value] | [Insert experimental value] |
| This compound (Dose 2) | [Insert experimental value] | [Insert experimental value] |
V. Concluding Remarks
The structural features of this compound suggest its potential as a novel anticancer agent, likely acting as a kinase inhibitor. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its efficacy, from initial in vitro screening to in vivo validation. A thorough investigation of its mechanism of action and safety profile will be essential for its further development as a potential therapeutic candidate.
VI. References
-
Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1528-1549. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. ResearchGate. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2021). Diarylureas as Antitumor Agents. Molecules, 26(1), 1-20. [Link]
-
Li, J., et al. (2025). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. Frontiers in Pharmacology. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Singh, S., et al. (2016). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 36(11), 5807-5812. [Link]
-
American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. ScienceDirect. [Link]
-
Lee, G. Y., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-6. [Link]
-
International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
Viswas, R. S., Pundir, S., & Lee, H. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of enzyme inhibition and medicinal chemistry, 34(1), 620–630. [Link]
-
Viswas, R. S., Pundir, S., & Lee, H. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. PubMed. [Link]
-
Viswas, R. S., Pundir, S., & Lee, H. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. ResearchGate. [Link]
-
Frontiers in Chemistry. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]
-
National Institutes of Health. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
ResearchGate. (2012). Urea Derivatives as Anticancer Agents. [Link]
-
Xia, Y., et al. (2008). Urea derivatives as anticancer agents. Current medicinal chemistry, 15(28), 2947–2958. [Link]
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Application Notes and Protocols for Urea-Based FAAH Inhibitors in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Endocannabinoid System in Neurodegenerative Disease
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease represent a significant and growing unmet medical need. A promising therapeutic avenue involves the modulation of the endocannabinoid system (ECS), a key regulator of neuronal function, inflammation, and homeostasis in the central nervous system. A central strategy for enhancing endocannabinoid signaling is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Increased FAAH levels and activity have been associated with the pathology of neurodegenerative diseases, suggesting that its inhibition could be a valuable therapeutic approach.[1][2]
This guide focuses on the application of urea-based FAAH inhibitors, a class of potent and often irreversible inhibitors, in preclinical models of neurodegenerative disease. While the specific compound "3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea" is not extensively documented in public literature, we will use the well-characterized clinical candidate PF-04457845 as a representative molecule to illustrate the principles, protocols, and potential of this compound class. PF-04457845's urea scaffold is central to its mechanism of action, making it an excellent proxy for understanding the broader class of urea-based FAAH inhibitors.[3][4][5][6]
Mechanism of Action: Covalent Carbamylation of FAAH
Urea-based inhibitors like PF-04457845 act as potent, time-dependent, and irreversible inhibitors of FAAH.[3][4][5] The core of their mechanism lies in the covalent modification of the enzyme's active site. The catalytic triad of FAAH, composed of Ser241, Ser217, and Lys142, is responsible for the hydrolysis of anandamide.[7] The urea moiety of the inhibitor serves as a reactive group that carbamylates the catalytic serine nucleophile (Ser241), rendering the enzyme inactive.[3][4][5][7] This irreversible inhibition leads to a sustained elevation of anandamide levels in the brain and periphery, thereby amplifying its neuroprotective and anti-inflammatory effects.[3][5]
The high selectivity of compounds like PF-04457845 for FAAH over other serine hydrolases is a critical feature, minimizing off-target effects and enhancing the therapeutic window.[3][6] This selectivity has been demonstrated through techniques such as activity-based protein profiling (ABPP).[3][4][5]
Signaling Pathway of FAAH Inhibition
Caption: FAAH inhibition elevates anandamide levels, enhancing CB1 receptor signaling.
Applications in Neurodegenerative Disease Models
The therapeutic potential of FAAH inhibition extends across several neurodegenerative conditions, primarily through mechanisms of neuroprotection, anti-inflammation, and symptomatic relief.
Alzheimer's Disease (AD)
In preclinical models of AD, FAAH inhibition has demonstrated multiple benefits. Chronic administration of FAAH inhibitors has been shown to:
-
Reduce Amyloid-β (Aβ) Production and Accumulation: By potentially modulating the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[8]
-
Attenuate Neuroinflammation: FAAH inhibition can suppress microgliosis and astrocytosis, key components of the inflammatory response in AD.[8][9]
-
Improve Cognitive Function: Studies have shown that elevating anandamide levels through FAAH inhibition can reverse cognitive deficits in transgenic mouse models of AD.[8][10]
-
Promote Autophagy: FAAH inhibition may help restore cellular waste clearance mechanisms that are often impaired in AD.[9][11]
Parkinson's Disease (PD)
While research is ongoing, FAAH inhibition has shown promise for the symptomatic management of Parkinson's disease. In animal models, FAAH inhibitors have been observed to:
-
Alleviate Motor Deficits: Chronic administration of the FAAH inhibitor URB597 was found to prevent motor impairment in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTPp) mouse model of PD.[12] This effect appears to be mediated by both CB1 and CB2 receptors.[12]
-
Provide Symptomatic Relief: FAAH inhibitors have demonstrated anti-cataleptic properties in rodent models, suggesting a potential role in managing the motor symptoms of PD.[12]
Traumatic Brain Injury (TBI) and Other Neurological Conditions
The neuroprotective effects of FAAH inhibition are also relevant in the context of traumatic brain injury, a known risk factor for neurodegenerative diseases. In a mouse model of repetitive closed-head injury, PF-04457845 treatment:
-
Improved Motor and Cognitive Function: The compound enhanced locomotor function, working memory, and spatial learning.[13]
-
Normalized Pathological Markers: Treatment with PF-04457845 reversed the increased expression of amyloid precursor protein (APP) and phosphorylated Tau, and restored levels of presynaptic proteins.[13]
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of urea-based FAAH inhibitors.
Protocol 1: In Vitro FAAH Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method for determining the inhibitory potency (e.g., IC50) of a test compound.[14][15][16]
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (e.g., PF-04457845) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents: Dilute the FAAH enzyme and substrate in FAAH Assay Buffer to their final working concentrations. Prepare a serial dilution of the test compound.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
100% Activity Wells: Assay buffer, FAAH enzyme, and solvent control.
-
Inhibitor Wells: Assay buffer, FAAH enzyme, and serially diluted test compound.
-
Background Wells: Assay buffer and solvent control (no enzyme).
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the FAAH substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vitro FAAH Inhibition Workflow
Caption: A streamlined workflow for in vitro FAAH inhibitor screening.
Protocol 2: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (e.g., 5XFAD or APP/PS1)
This protocol outlines a chronic dosing study to evaluate the therapeutic potential of a urea-based FAAH inhibitor in a mouse model of AD.
Animals and Housing:
-
Use an established transgenic mouse model of AD (e.g., 5XFAD) and wild-type littermates as controls.
-
House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Design:
-
Groups:
-
Dosing: Administer the test compound or vehicle daily via oral gavage for a prolonged period (e.g., 3-6 months), starting before or after significant pathology development, depending on the study's aim (prevention vs. treatment).
Assessments:
-
Behavioral Testing (perform in the final weeks of the study):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze Spontaneous Alternation: To evaluate short-term working memory.
-
Novel Object Recognition: To test recognition memory.
-
-
Tissue Collection: At the end of the study, euthanize animals and collect brain tissue.
-
Biochemical and Histological Analysis:
-
ELISA: Quantify Aβ40 and Aβ42 levels in brain homogenates.
-
Western Blot: Analyze levels of FAAH, APP, BACE1, synaptic proteins (e.g., synaptophysin), and inflammatory markers (e.g., GFAP, Iba1).
-
Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., with Congo Red or anti-Aβ antibodies) and glial activation.
-
FAAH Activity Assay: Measure ex vivo FAAH activity in brain homogenates to confirm target engagement.
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between groups. A p-value < 0.05 is typically considered significant.
Protocol 3: In Vivo Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is designed to assess the symptomatic and neuroprotective effects of an FAAH inhibitor in a toxin-induced model of PD.
Animals and Model Induction:
-
Use male C57BL/6 mice.
-
Induce parkinsonism by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid to inhibit its peripheral metabolism.[12]
Experimental Design:
-
Groups:
-
Saline + Vehicle
-
MPTP + Vehicle
-
MPTP + Test Compound (e.g., URB597 at 1 mg/kg, i.p.)[12]
-
-
Dosing: Begin chronic administration of the test compound or vehicle prior to and during the MPTP treatment period.
Assessments:
-
Motor Function Tests:
-
Rotarod Test: To measure motor coordination and balance.
-
Pole Test: To assess bradykinesia.
-
Catalepsy Test: (e.g., bar test) to evaluate catalepsy.
-
-
Neurochemical Analysis:
-
HPLC: Measure dopamine and its metabolites (DOPAC, HVA) in the striatum to assess the integrity of the nigrostriatal pathway.
-
-
Histological Analysis:
-
Immunohistochemistry: Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss. Analyze microglial and astroglial activation in the substantia nigra and striatum.
-
Data Analysis:
-
Compare motor performance, neurochemical levels, and cell counts between the different treatment groups using appropriate statistical methods.
Data Summary and Interpretation
| Parameter | Expected Outcome with FAAH Inhibitor Treatment | Neurodegenerative Model |
| In Vitro IC50 | Low nanomolar range for potent inhibitors like PF-04457845.[3][4][5] | N/A |
| Cognitive Performance | Improvement in spatial, working, and recognition memory.[8][13] | Alzheimer's Disease, TBI |
| Motor Function | Amelioration of motor deficits (e.g., improved coordination, reduced catalepsy).[12][13] | Parkinson's Disease, TBI |
| Amyloid-β Levels | Reduction in soluble and insoluble Aβ peptides in the brain.[8] | Alzheimer's Disease |
| Dopaminergic Neuron Survival | Increased number of TH-positive neurons in the substantia nigra. | Parkinson's Disease |
| Neuroinflammation | Decreased expression of GFAP (astrocytes) and Iba1 (microglia).[8][9] | Alzheimer's, Parkinson's |
| Synaptic Protein Levels | Restoration of presynaptic protein levels (e.g., synaptophysin).[13] | TBI, Alzheimer's Disease |
| Brain Anandamide Levels | Sustained elevation of AEA, confirming target engagement.[3][5] | All in vivo models |
Conclusion and Future Directions
Urea-based FAAH inhibitors represent a promising class of compounds for the therapeutic intervention of neurodegenerative diseases. Their ability to potently and selectively inhibit FAAH, leading to a sustained increase in the neuroprotective endocannabinoid anandamide, underpins their therapeutic potential. The protocols and application notes provided here, using PF-04457845 as a prime example, offer a robust framework for the preclinical evaluation of novel urea-based FAAH inhibitors. While clinical trials with PF-04457845 for pain have not led to its approval, its excellent safety profile and clear mechanism of action continue to make it and similar compounds compelling candidates for further investigation in the context of neurodegeneration.[17][18][19] Future research should continue to explore the long-term efficacy and safety of this class of inhibitors in a wider range of neurodegenerative disease models, with the ultimate goal of translating these promising preclinical findings into effective therapies for patients.
References
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Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]
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Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. [Link]
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Li, G. L., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]
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Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. Journal of Medicinal Chemistry, 53(23), 8416-8428. [Link]
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Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work? Patsnap. [Link]
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ResearchGate. (2011). Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845. The catalytic triad Ser241-Ser217-Lys142 is shown. [Link]
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Li, G. L., et al. (2012). Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. British Journal of Clinical Pharmacology, 73(5), 715-725. [Link]
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Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain, 153(9), 1837-1846. [Link]
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Oddi, S., et al. (2025). Fatty‐acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis. The FEBS Journal. [Link]
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Soni, N., et al. (2022). The role of fatty acid amide hydrolase enzyme inhibitors in Alzheimer's disease. Cell Biochemistry and Function, 40(2), 106-117. [Link]
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D'Souza, D. C., et al. (2016). Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial. The Lancet Psychiatry, 3(12), 1121-1131. [Link]
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Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee. Pain, 153(9), 1837-1846. [Link]
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ResearchGate. (2022). Fatty acid amide hydrolase (FAAH) inhibition in the context of Alzheimer's disease therapy. [Link]
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Scipioni, L., et al. (2024). FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models. International Journal of Molecular Sciences, 25(22), 12044. [Link]
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Kaur, J., et al. (2022). Potential Therapeutic Targets to Modulate the Endocannabinoid System in Alzheimer's Disease. International Journal of Molecular Sciences, 23(15), 8287. [Link]
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Basavarajappa, B. S., et al. (2017). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). AAPS J, 19(5), 1298-1317. [Link]
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Zhang, L., et al. (2016). Therapeutic Effect of a Novel Fatty Acid Amide Hydrolase Inhibitor PF04457845 in the Repetitive Closed Head Injury Mouse Model. Journal of Neurotrauma, 33(1), 113-122. [Link]
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Giacovazzo, S., et al. (2022). Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place?. International Journal of Molecular Sciences, 23(19), 11438. [Link]
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Sharma, S., et al. (2024). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Pharmacology, Biochemistry and Behavior, 241, 173943. [Link]
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Oddi, S., et al. (2024). Beyond Symptom Management: FAAH Inhibition as a Path to Mitigate Alzheimer's Disease Progression in Mouse Models of Amyloidosis. bioRxiv. [Link]
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Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 313. [Link]
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Scipioni, L., et al. (2024). FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models. International Journal of Molecular Sciences, 25(22), 12044. [Link]
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Navarro-Zaragoza, J., et al. (2021). Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice. Journal of Neuroinflammation, 18(1), 169. [Link]
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Mounsey, R. B., et al. (2016). Fatty acid amide hydrolase inhibition for the symptomatic relief of Parkinson's disease. Brain, Behavior, and Immunity, 57, 237-248. [Link]
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DrugBank. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]
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Science Media Centre. (2016). expert reaction to French drug trial – reports of one patient dying and five others in hospital and of the Paris prosecutor's office having opened an investigation into what happened. Science Media Centre. [Link]
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Ran, J., et al. (2025). Urea cycle dysregulation drives metabolic stress and neurodegeneration in Parkinson's disease. npj Parkinson's Disease, 11(1), 237. [Link]
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Mao, Q., et al. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 14(5), 4535-4541. [Link]
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Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]
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ResearchGate. (2025). Urea cycle dysregulation drives metabolic stress and neurodegeneration in Parkinson's disease. [Link]
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Kaur, R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(19), 1761-1785. [Link]
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Silva, T., et al. (2021). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Topics in Medicinal Chemistry, 21(23), 2039-2040. [Link]
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Singh, S., et al. (2021). Biochemical and Molecular Pathways in Neurodegenerative Diseases: An Integrated View. Current Neuropharmacology, 19(11), 1957-1977. [Link]
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ResearchGate. (2017). Selected urea compounds with bioactivity. [Link]
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ResearchGate. (2022). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. [Link]
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Application Notes and Protocols for 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini Scientific Applications Team
Abstract
These application notes provide a comprehensive guide for the research use of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, a novel small molecule inhibitor. This document is intended for researchers, scientists, and drug development professionals. It outlines detailed protocols for the preparation, storage, and administration of this compound for both in vitro and in vivo studies. The protocols are designed to ensure scientific integrity and reproducibility. This guide also includes safety and handling procedures, as well as a discussion of the putative mechanism of action based on the structural class of this compound.
Compound Profile and Physicochemical Properties
This compound is a disubstituted urea derivative containing a piperidine moiety. While specific experimental data for this compound is not extensively published, its structure is analogous to other compounds with known biological activities, such as kinase inhibition.[1][2][3] The urea functional group is a key structural feature in many pharmacologically active compounds, contributing to their ability to form hydrogen bonds with biological targets.[4][5]
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Source/Method |
| Molecular Formula | C₁₄H₂₁N₃O | - |
| Molecular Weight | 247.34 g/mol | - |
| Appearance | White to off-white solid | General for purified small molecules |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water | Extrapolated from similar urea-based compounds[4] |
| Storage | Store at -20°C, protect from light and moisture | Standard for small molecule inhibitors |
Safety, Handling, and Storage
2.1. Health and Safety Information
While this compound is not classified as hazardous, standard laboratory safety precautions should be observed.[6][7][8]
-
Hazard Statements: May cause skin and eye irritation.[9]
-
Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.[9]
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[8]
-
2.2. Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid dust formation.
-
Store in a tightly sealed container at -20°C, protected from light and moisture.
-
For long-term storage, desiccate and store under an inert atmosphere if possible.
In Vitro Application Notes and Protocols
Preparation of Stock Solutions
The poor aqueous solubility of many urea-based compounds necessitates the use of an organic solvent for stock solution preparation. Dimethyl sulfoxide (DMSO) is recommended.
Protocol 3.1.1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 2.47 mg of this compound.
-
Solubilization: Add 1 mL of sterile, anhydrous DMSO to the solid compound.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
In Vitro Experimental Workflow
The following is a general protocol for treating adherent cells in a 96-well plate format for a dose-response experiment (e.g., cytotoxicity or target inhibition assay).
Protocol 3.2.1: Cell Treatment for Dose-Response Analysis
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions:
-
Thaw a 10 mM stock solution of the compound.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the various concentrations of the compound to the respective wells.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no treatment" control.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired downstream assay (e.g., MTT, CellTiter-Glo®, western blot, or a target-specific functional assay).
Caption: In Vitro Experimental Workflow.
In Vivo Application Notes and Protocols
In vivo studies with novel small molecules require careful planning, starting with formulation development and pilot studies to determine appropriate dosing and tolerability.[10]
Formulation and Vehicle Selection
The choice of vehicle will depend on the route of administration and the compound's solubility. For oral administration (PO), a suspension or solution in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 is common. For intraperitoneal (IP) or intravenous (IV) administration, a solution in a vehicle like saline with a co-solvent (e.g., PEG400, Solutol) may be necessary.
Table 2: Example Vehicle Formulations
| Route | Vehicle Composition | Preparation Notes |
| Oral (PO) | 0.5% (w/v) Methylcellulose in sterile water | Prepare fresh. Stir overnight to fully dissolve methylcellulose. |
| Intraperitoneal (IP) | 10% DMSO, 40% PEG400, 50% Saline | Add components in order. Ensure complete dissolution. |
In Vivo Experimental Design
A pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and to observe any acute toxicities.
Protocol 4.2.1: Pilot Dose-Escalation Study in Mice
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare fresh formulations of this compound at several dose levels (e.g., 10, 30, 100 mg/kg). Also prepare a vehicle-only control.
-
Administration:
-
Randomly assign animals to treatment groups (n=3-5 per group).
-
Administer the compound or vehicle via the chosen route (e.g., oral gavage).
-
-
Monitoring:
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record body weights daily.
-
At the end of the study period (e.g., 7-14 days), collect blood and tissues for pharmacokinetic and pharmacodynamic analysis if desired.
-
-
Data Analysis: Analyze the data to determine the MTD, which will inform the dose selection for subsequent efficacy studies.
Caption: In Vivo Pilot Study Workflow.
Putative Mechanism of Action and Signaling Pathways
Many aryl urea-containing compounds are known to be potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1][11][12] These inhibitors typically act by competing with ATP for binding to the kinase domain. Given its structure, it is plausible that this compound targets a kinase involved in cell proliferation, survival, or angiogenesis. A hypothetical target could be a receptor tyrosine kinase (RTK) or a downstream cytoplasmic kinase like MEK or RAF.
Caption: Hypothetical Signaling Pathway Inhibition.
References
-
Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). Molecules. [Link]
-
Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. (2023). MDPI. [Link]
-
Route of Administration. (n.d.). Sygnature Discovery. [Link]
-
In vitro evaluation of slow-release urea compounds. (2018). Journal of Animal Science. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals. [Link]
-
(PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. (2018). ResearchGate. [Link]
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Small molecule inhibitors targeting the cancers. (2022). Cancer Communications. [Link]
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Small Molecules. (n.d.). AbbVie Science. [Link]
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4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. (n.d.). PubChem. [Link]
-
On precision dosing of oral small molecule drugs in oncology. (2020). Clinical and Translational Science. [Link]
-
Selected urea compounds with bioactivity. (2017). ResearchGate. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]
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Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. (2023). MDPI. [Link]
-
Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist. (2013). Journal of Medicinal Chemistry. [Link]
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European Guidelines on the management of SIADH. (n.d.). UreaPro. [Link]
-
Urea for the Treatment of Hyponatremia. (2018). Clinical Journal of the American Society of Nephrology. [Link]
-
1-Phenyl-3-(4-pyridyl)urea. (n.d.). PubChem. [Link]
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Application Note: A Comprehensive Guide to the Quantitative Analysis of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Abstract
This document provides detailed, validated analytical protocols for the quantitative determination of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, a substituted urea compound of interest in pharmaceutical development. Recognizing the distinct analytical requirements at different stages of the drug development lifecycle, this guide is bifurcated into two core methodologies. Part 1 details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method, ideal for assaying the active pharmaceutical ingredient (API) and finished drug products for potency and purity. Part 2 describes a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the analyte in human plasma, a critical requirement for pharmacokinetic and toxicokinetic studies. Both methods are presented with a full discussion of the underlying principles, step-by-step protocols, and comprehensive validation parameters established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction: The Analytical Imperative
The compound this compound belongs to the phenylurea class, a scaffold known for a wide range of biological activities.[4] Accurate and reliable quantification is the bedrock of pharmaceutical development, ensuring product quality, safety, and efficacy. From API release testing to clinical pharmacokinetic profiling, the chosen analytical method must be demonstrated to be "fit for purpose".[2] This involves a rigorous validation process to confirm its performance characteristics, including specificity, linearity, accuracy, precision, and robustness.[5][6]
This application note serves as a practical guide for researchers and scientists, providing not just the procedural steps but also the scientific rationale behind the methodological choices. The methods described herein are designed to be self-validating systems, providing a high degree of assurance in the quality of the generated data.[6]
Part 1: Quantification in API and Drug Product via HPLC-UV
This method is tailored for the analysis of high-concentration samples, such as the bulk drug substance or formulated products (e.g., tablets, capsules). The primary objective is to determine the precise amount (assay) of the active ingredient.
Principle of the Method
Reversed-phase HPLC is the chosen technique, leveraging the hydrophobic character of the this compound molecule for retention on a C18 stationary phase. The mobile phase, a mixture of organic solvent and an aqueous buffer, is optimized to achieve efficient separation and a symmetrical peak shape. The basic piperidine moiety in the analyte necessitates the use of an acidic modifier (formic acid) in the mobile phase to suppress silanol interactions on the column and ensure consistent protonation, leading to sharp, reproducible peaks. Quantification is achieved by measuring the UV absorbance at a wavelength where the analyte exhibits a strong chromophore, determined via a UV scan.
Experimental Protocol: HPLC-UV
Materials and Reagents:
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Placebo blend (for formulated product analysis)
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 257 nm (or experimentally determined λmax) |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
-
Sample Preparation (API): Prepare a solution of the API in Diluent at a target concentration of 100 µg/mL.
-
Sample Preparation (Tablets): a. Weigh and finely powder no fewer than 20 tablets. b. Transfer a portion of the powder equivalent to one tablet's average weight into a 100 mL volumetric flask. c. Add ~70 mL of Diluent, sonicate for 15 minutes, and shake for 15 minutes. d. Dilute to volume with Diluent and mix well. e. Filter a portion through a 0.45 µm PVDF syringe filter, discarding the first 2 mL. f. Further dilute the filtrate with Diluent to a final target concentration of 100 µg/mL.
Method Validation Summary (ICH Q2(R2) Framework)
The reliability of the HPLC-UV method must be confirmed through validation.[2] The following table summarizes the key parameters and typical acceptance criteria.
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze diluent, placebo, and a spiked placebo sample. | No interfering peaks at the analyte's retention time. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Analyze samples spiked with known amounts of API at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (% RSD) | Repeatability: Six replicate preparations of the same sample. Intermediate: Repeat on a different day/by a different analyst. | Repeatability RSD ≤ 1.0%. Intermediate Precision RSD ≤ 2.0%. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters remain within limits; results are not significantly affected. |
Workflow Visualization
Caption: Workflow for API and Drug Product Assay by HPLC-UV.
Part 2: Quantification in Human Plasma via LC-MS/MS
For bioanalytical applications, sensitivity and selectivity are paramount due to the low analyte concentrations and the complexity of the biological matrix.[7][8] LC-MS/MS is the industry standard for this purpose.
Principle of the Method
This method employs reversed-phase liquid chromatography for separation, coupled with a triple quadrupole mass spectrometer for detection. The analyte is first extracted from the plasma matrix. A common and efficient method for this is protein precipitation, which involves adding an organic solvent to denature and precipitate plasma proteins.[9] An internal standard (IS), a non-endogenous compound with similar chemical properties (ideally a stable isotope-labeled version of the analyte), is added at the beginning of the sample preparation to correct for variability during extraction and analysis.
Following chromatographic separation, the analyte and IS are ionized, typically using electrospray ionization (ESI) in positive mode, which is highly effective for compounds with basic nitrogen atoms like the piperidine ring.[10] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole (Q1) selects the protonated molecular ion (precursor ion), which is then fragmented in the second quadrupole (Q2, collision cell). The third quadrupole (Q3) selects a specific, stable fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, providing exceptional selectivity and minimizing interference from the plasma matrix.
Experimental Protocol: LC-MS/MS
Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (IS): e.g., this compound-d7
-
Control Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade) with 1% Formic Acid
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (LC-MS Grade)
Instrumentation and Conditions:
| Parameter | Specification (LC) | Specification (MS/MS) |
| LC System | Shimadzu Nexera X2 or equivalent | Sciex QTRAP 6500+ or equivalent |
| Column | Kinetex C18, 2.1 x 50 mm, 2.6 µm | Ionization Mode |
| Mobile Phase A | 0.1% Formic Acid in Water | MRM Transition (Analyte) |
| Mobile Phase B | 0.1% Formic Acid in Methanol | MRM Transition (IS) |
| Gradient | 5% B to 95% B over 2.5 min; hold 1 min; return to 5% B | Collision Energy |
| Flow Rate | 0.5 mL/min | Source Temperature |
| Column Temperature | 40°C | IonSpray Voltage |
| Injection Volume | 5 µL | Dwell Time |
Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of IS working solution (e.g., 500 ng/mL in 50% methanol) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 200 µL of cold Acetonitrile (with 1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vials.
-
Inject onto the LC-MS/MS system.
Bioanalytical Method Validation Summary
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, which are harmonized with ICH principles. The focus is on performance within a biological matrix.
| Validation Parameter | Test Procedure | Acceptance Criteria (Typical) |
| Selectivity | Analyze at least six different lots of blank plasma. | No significant interference at the retention times of the analyte and IS. |
| Linearity & Range | Analyze a calibration curve with 8 non-zero standards. | r² ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QCs at four levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Compare the analyte response in post-extraction spiked blank plasma vs. a pure solution. | IS-normalized matrix factor CV should be ≤ 15%. |
| Recovery | Compare the analyte response from pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent and reproducible. |
| Stability | Evaluate analyte stability under various conditions: bench-top, freeze-thaw cycles, long-term storage. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Workflow Visualization
Caption: Bioanalytical Sample Preparation and Analysis Workflow.
Conclusion
The two distinct, detailed methodologies provided in this application note offer robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a validated, efficient approach for quality control in manufacturing, while the LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical studies. Adherence to these protocols and the principles of method validation outlined will ensure the generation of high-quality, reproducible data that can confidently support drug development programs from the laboratory to the clinic.
References
- AMSbiopharma. (2025, July 22).
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
Pharma Knowledge Centre. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
ISPE. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
- Patents.google.com. (n.d.). General LCMS Methods.
-
Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]
-
ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
-
PubMed. (n.d.). Analytical methods for measuring urea in pharmaceutical formulations. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Bioanalysis Zone. (2013, March 12). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. [Link]
-
eurl-pesticides.eu. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances. [Link]
-
National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. [Link]
-
PubMed. (2025, July). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
-
ResearchGate. (2025, August 6). Development and Characterization of an LC-MS Method for Quantitating Aqueous Extractables. [Link]
-
Royal Society of Chemistry. (2025, August 28). Analytical Methods. [Link]
-
ResearchGate. (n.d.). New materials for sample preparation techniques in Bioanalysis. [Link]
-
Biotage. (n.d.). Clinical & Bioanalytical Sample Preparation. [Link]
-
Royal Society of Chemistry. (n.d.). Comparison of three methods for the determination of urea in compound feed and silage. [Link]
-
MDPI. (2023, February 27). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins. [Link]
-
National Institutes of Health. (2023, September 13). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. [Link]
-
PubChem. (n.d.). 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea. [Link]
-
National Institutes of Health. (n.d.). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea as a Chemical Probe for Nicotinamide Phosphoribosyltransferase (NAMPT)
Prepared for: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
I. Introduction: Targeting a Metabolic Vulnerability in Cancer
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+) from nicotinamide in mammalian cells.[1] NAD+ is a critical coenzyme for a vast array of cellular processes, including redox reactions in energy metabolism, DNA repair via poly(ADP-ribose) polymerases (PARPs), and gene regulation by sirtuins.[1][2] Many cancer cells exhibit elevated metabolic rates and a heightened dependence on the NAMPT pathway to sustain their high demand for NAD+.[2] This dependency makes NAMPT a compelling therapeutic target in oncology.
The compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea belongs to a class of small molecules featuring a disubstituted urea scaffold, a common structural motif in potent enzyme inhibitors.[3][4][5] While extensive public data on this specific molecule is limited, its structure strongly suggests activity as a NAMPT inhibitor. This guide provides a comprehensive framework for its use as a chemical probe to investigate NAMPT biology, validate its therapeutic potential, and guide further drug development efforts. The protocols herein are based on established methodologies for characterizing well-known NAMPT inhibitors like FK866 and STF-118804.[6][7]
II. Mechanism of Action: Inducing Cellular Energy Crisis
As a putative NAMPT inhibitor, this compound is hypothesized to function by competitively binding to the nicotinamide-binding site of the NAMPT enzyme. This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby depleting the intracellular pool of NAD+.[1][6] The resulting NAD+ shortage cripples NAD+-dependent cellular functions, leading to a rapid decrease in ATP levels, induction of apoptosis, and ultimately, cell death, particularly in highly metabolic cancer cells.[8]
Caption: General synthetic workflow for urea-containing compounds.
IV. Application Protocols: A Tiered Approach to Characterization
We propose a multi-tiered workflow to comprehensively characterize this compound as a chemical probe. This workflow progresses from direct enzyme inhibition to cellular effects and finally to in vivo efficacy.
Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay
Objective: To determine the direct inhibitory potency (IC₅₀) of the compound against recombinant human NAMPT.
Principle: This is a coupled enzyme assay where the NMN produced by NAMPT is converted to NAD+ by NMNAT. The resulting NAD+ is then used by an NAD+-dependent enzyme to produce a colorimetric or fluorescent signal. [6] Materials:
-
Recombinant human NAMPT enzyme
-
Recombinant NMNAT enzyme
-
Nicotinamide (NAM), ATP, PRPP
-
NAD+-dependent dehydrogenase (e.g., alcohol dehydrogenase) and its substrate (e.g., ethanol)
-
Resazurin-based detection reagent (e.g., WST-1)
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive Control: FK866
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the test compound and FK866 in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be <1%.
-
In a 96-well plate, add 25 µL of the diluted compounds or vehicle (DMSO in Assay Buffer).
-
Add 25 µL of a pre-mixed enzyme solution containing NAMPT and NMNAT to each well.
-
Initiate the reaction by adding 50 µL of a substrate mix containing NAM, ATP, and PRPP.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the NAMPT reaction and initiate the detection reaction by adding 50 µL of the detection mix (dehydrogenase, its substrate, and detection reagent).
-
Incubate at 37°C for 15-30 minutes, protecting from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percent inhibition relative to vehicle controls and plot the data against the log of the inhibitor concentration. Fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.
Causality Insight: Using a coupled assay ensures that the measured signal is directly proportional to the activity of NAMPT, the rate-limiting step. [6]Running a parallel assay without NAMPT or with NMN as the starting substrate can validate that the inhibitor does not affect the downstream detection enzymes. [6]
Protocol 2: Cellular NAD+ Quantification Assay
Objective: To confirm the on-target effect of the probe by measuring the depletion of intracellular NAD+ levels.
Materials:
-
Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian, HCT116 colon). [1][5]* Cell culture medium and supplements.
-
Test compound, FK866, and vehicle (DMSO).
-
Nicotinic Acid (NA) for rescue experiments. [9]* Commercial NAD+/NADH quantification kit (colorimetric or fluorescent).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound or FK866 for 24-48 hours. Include a vehicle-only control.
-
For rescue experiments, co-treat a parallel set of wells with the inhibitor and a high concentration of Nicotinic Acid (e.g., 10-100 µM).
-
At the end of the treatment period, wash the cells with PBS.
-
Lyse the cells and quantify the total NAD+ (or NAD+ and NADH separately) according to the manufacturer's protocol of the chosen quantification kit.
-
Normalize the NAD+ levels to the total protein content in each well (measured by BCA or Bradford assay).
-
Plot the normalized NAD+ levels against inhibitor concentration to determine the concentration required to reduce NAD+ by 50% (EC₅₀).
Trustworthiness Check: The rescue experiment is a critical self-validating control. If the compound's effect is specifically due to NAMPT inhibition, providing Nicotinic Acid should restore NAD+ levels by shunting production through the alternative Preiss-Handler pathway, which bypasses NAMPT. [6]
Protocol 3: Cellular Viability Assay
Objective: To measure the cytotoxic or anti-proliferative effect of the compound on cancer cells.
Materials:
-
Same as Protocol 2.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® ATP assay).
Procedure:
-
Seed cells as described in Protocol 2.
-
Treat cells with a serial dilution of the test compound for 72 hours. This longer time point allows for the full effects of NAD+ depletion to manifest as cell death. [2]3. Include vehicle controls and a positive control (e.g., FK866 or a standard chemotherapeutic like doxorubicin). [7]4. At the 72-hour mark, add the viability reagent according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and plot against the log of the inhibitor concentration to determine the IC₅₀ for cell viability.
Data Summary Table:
| Parameter | This compound (Hypothetical Data) | FK866 (Reference) |
| NAMPT Enzyme IC₅₀ | 5 - 20 nM | ~1 nM |
| Cellular NAD+ EC₅₀ (A2780) | 10 - 50 nM | ~5 nM |
| Cell Viability IC₅₀ (A2780) | 20 - 100 nM | ~10 nM |
| Viability Rescue with NA | >90% Rescue | >90% Rescue |
Note: These are hypothetical values based on known NAMPT inhibitors to illustrate expected potency.
Protocol 4: In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the chemical probe in a relevant animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor cells (e.g., A2780) for implantation.
-
Test compound formulated in a suitable vehicle for oral (p.o.) or intraperitoneal (i.p.) administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Test Compound at multiple doses).
-
Administer the compound and vehicle according to a predetermined schedule (e.g., once daily for 21 days).
-
Measure tumor volume with calipers 2-3 times per week. Tumor Volume = (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers like NAD+ levels).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
V. Selectivity and Off-Target Considerations
A crucial aspect of validating a chemical probe is assessing its selectivity.
-
Kinase Profiling: Urea-containing compounds are known to inhibit various kinases. [10]Screening the probe against a panel of kinases is essential to rule out this common off-target activity.
-
Toxicity Mitigation: NAMPT inhibitors have been associated with on-target toxicities, including thrombocytopenia and retinal toxicity. [9][11]In vivo studies should carefully monitor for these effects. Co-administration with nicotinic acid (NA) can be explored as a strategy to mitigate toxicities in normal tissues, although this may also compromise efficacy in tumors that can utilize the Preiss-Handler pathway. [9][12]
VI. Conclusion
This compound is a promising chemical probe for the study of NAMPT. Its structural features are consistent with potent inhibitors of this critical metabolic enzyme. By following the tiered characterization workflow outlined in these application notes—from biochemical potency and cellular mechanism to in vivo efficacy—researchers can rigorously validate its utility. This systematic approach will enable the scientific community to confidently use this probe to further unravel the complexities of NAD+ metabolism in cancer and to accelerate the development of next-generation metabolic therapies.
References
-
Cea, M. et al. (2012). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Cell Reports. Available at: [Link]
-
Zhu, W. et al. (2018). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. Molecular Cancer Therapeutics. Available at: [Link]
-
Singh, S. et al. (2022). Structure-based virtual screening, molecular dynamics simulation and in vitro evaluation to identify inhibitors against NAMPT. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Weir, S. J. et al. (2020). NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. Blood Advances. Available at: [Link]
-
Cagnetta, A. et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Chemistry. Available at: [Link]
-
Staal, J. et al. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia. Available at: [Link]
-
Huang, D. et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications. Available at: [Link]
-
Abdel-Aziz, A. A.-M. et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. Available at: [Link]
-
Dragovich, P. S. et al. (2014). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Syntheses. Urea, phenyl-. Available at: [Link]
-
Pinkerton, A. B. et al. (2021). Optimization of a urea-containing series of nicotinamide phosphoribosyltransferase (NAMPT) activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abdel-Aziz, A. A.-M. et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.org. Available at: [Link]
-
ResearchGate. Discovery of potent and efficacious urea-containing nicotinamide phosphoribosyltransferase (NAMPT) inhibitors with reduced CYP2C9 inhibition properties. Available at: [Link]
-
Chen, Y. et al. (2013). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]
-
Zheng, X. et al. (2013). Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Sikka, P. et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry. Available at: [Link]
-
Taliani, S. et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. Optimization of a urea-containing series of nicotinamide phosphoribosyltransferase (NAMPT) activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.pl [sci-hub.pl]
- 6. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea solubility issues and solutions
Welcome to our dedicated technical support center for 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. We provide in-depth troubleshooting guides and frequently asked questions to ensure the successful progression of your experiments.
Introduction to a Challenging Compound
This compound incorporates structural motifs that, while promising for biological activity, often present significant solubility hurdles. The urea functionality can form strong hydrogen bonds, leading to high crystal lattice energy, while the substituted phenyl and piperidine rings contribute to its lipophilic nature.[1] This combination can result in poor aqueous solubility, a critical challenge in drug discovery and development.[1][2] This guide will walk you through understanding and overcoming these issues.
Troubleshooting Guide: Real-Time Experimental Solutions
This section addresses specific problems you might encounter during your experiments. We offer step-by-step solutions and explain the scientific principles behind them.
Issue 1: My compound won't dissolve in my aqueous buffer.
Root Cause Analysis: The limited aqueous solubility likely stems from the compound's high crystallinity and hydrophobicity. The neutral form of the piperidine ring further limits its interaction with water.
Immediate Solutions:
-
pH Adjustment: The piperidine moiety in your compound has a basic nitrogen atom.[3] By lowering the pH of your buffer, you can protonate this nitrogen, forming a more soluble salt.[3][4]
-
Protocol: Prepare a concentrated stock solution in a weak acidic vehicle, such as 10-50 mM HCl or a citrate buffer at pH 3-4, before diluting it into your final aqueous buffer.[3] Always check the final pH of your experimental solution.
-
-
Co-solvent Utilization: Introducing a water-miscible organic solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for your compound.[5][6]
-
Protocol: First, dissolve the compound in a minimal amount of an organic solvent like DMSO, ethanol, or PEG 400.[3] Then, slowly add this stock solution to your aqueous buffer while vortexing to avoid precipitation. Be mindful of the final co-solvent concentration, as high levels can affect biological assays.
-
Issue 2: My compound precipitates when I dilute my DMSO stock into the assay buffer.
Root Cause Analysis: This is a classic issue for poorly soluble compounds. While soluble in 100% DMSO, the compound crashes out when the solution becomes predominantly aqueous.
Step-by-Step Mitigation Strategy:
-
Optimize Final DMSO Concentration: Determine the maximum DMSO concentration your assay can tolerate without compromising the results (typically ≤1%).[3]
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of the organic co-solvent.[3] This gradual change in solvent polarity can keep the compound in solution.
-
Incorporate Solubilizing Excipients: Consider adding excipients to your assay buffer that can help maintain solubility.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the hydrophobic parts of your molecule, significantly enhancing aqueous solubility.[4][7]
-
Workflow for Preventing Precipitation During Dilution:
Caption: Decision tree for addressing compound precipitation upon dilution.
Frequently Asked Questions (FAQs)
This section covers broader questions about the handling and properties of this compound.
Q1: What is the expected solubility profile of this compound?
-
Aqueous Solubility: Very low at neutral and basic pH. Solubility will likely increase significantly under acidic conditions (pH < 5) due to the protonation of the piperidine nitrogen.[3]
-
Organic Solvent Solubility: Should be soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like ethanol and methanol.
Q2: What are the best practices for preparing and storing stock solutions?
A2: To ensure experimental reproducibility and maintain the integrity of your compound, follow these guidelines:
-
Solvent Selection: For a primary stock solution, DMSO is a common choice due to its strong solubilizing power.
-
Storage: Store DMSO stock solutions at room temperature if the compound's stability permits, as refrigeration can sometimes cause precipitation.[3] If long-term storage is required, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Fresh is Best: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to avoid issues with solution stability over time.[3]
Q3: When should I consider more advanced formulation strategies?
A3: If the methods described above are insufficient for your experimental needs, especially for in vivo studies, more advanced formulation strategies may be necessary. These include:
-
Salt Formation: For ionizable compounds like this one, forming a stable salt can dramatically improve solubility and dissolution rates.[4][8]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[2] This can be achieved through techniques like hot-melt extrusion or solvent evaporation.[2]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[4]
Comparison of Solubility Enhancement Techniques:
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Salt formation of the basic piperidine nitrogen.[3] | Simple, effective for ionizable compounds. | pH may affect biological system; potential for precipitation upon pH shift. |
| Co-solvents | Reduces solvent polarity.[5] | Easy to implement; a wide range of solvents available. | Co-solvents can have their own biological effects; risk of precipitation on dilution.[3] |
| Cyclodextrins | Encapsulation of the drug in a hydrophilic cavity.[7] | Significant solubility enhancement; can improve stability.[4] | Stoichiometry dependent; can be costly for large-scale use. |
| Solid Dispersions | Drug dispersed in a polymer matrix.[2] | Enhances dissolution rate; can stabilize amorphous forms.[9] | Requires specialized equipment; potential for recrystallization. |
Q4: How can I quantify the solubility of my compound?
A4: A shake-flask method is a standard approach to determine equilibrium solubility.
Protocol for Solubility Determination:
-
Preparation: Add an excess amount of your solid compound to a vial containing a known volume of the solvent or buffer to be tested.[3]
-
Equilibration: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.[3]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Reporting: Express the solubility in units such as mg/mL or µM at the specified temperature and pH.[3]
Experimental Workflow for Solubility Assessment:
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Overcoming resistance to 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea in cell lines
Technical Support Center: Overcoming Resistance to UreaMide-3MP
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for UreaMide-3MP, a potent and selective ATP-competitive inhibitor of Cell Cycle Progression Kinase 2 (CCPK2). This guide is designed to assist you in troubleshooting and overcoming acquired resistance to UreaMide-3MP in your cell line models. As Senior Application Scientists, we have compiled this resource based on established principles of kinase inhibitor resistance and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: My UreaMide-3MP-sensitive cell line has stopped responding to treatment. What are the first steps to diagnose the problem?
A1: The initial step is to confirm the loss of sensitivity and rule out experimental artifacts.
Troubleshooting Workflow: Confirming Drug Resistance
-
Verify Compound Integrity: Ensure your stock of UreaMide-3MP has not degraded. We recommend preparing fresh dilutions from a new powder stock.
-
Cell Line Authentication: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to unexpected results.
-
Dose-Response Curve Re-evaluation: Perform a new dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A significant rightward shift in the IC50 value compared to the parental, sensitive cell line is a strong indicator of acquired resistance.
Below is a sample workflow for this initial diagnostic phase:
Figure 1. Initial workflow for diagnosing loss of UreaMide-3MP efficacy.
Troubleshooting Guide: Investigating Mechanisms of Resistance
Once resistance is confirmed, the next step is to identify the underlying molecular mechanism. The most common mechanisms of resistance to kinase inhibitors fall into three main categories: on-target alterations, bypass pathway activation, and reduced intracellular drug concentration.
Q2: How can I determine if resistance is due to a mutation in the CCPK2 target gene?
A2: The most common on-target resistance mechanism is the acquisition of point mutations in the kinase domain that prevent drug binding. For UreaMide-3MP, a "gatekeeper" mutation, such as T512I, is a likely candidate.
Experimental Protocol: Sequencing the CCPK2 Kinase Domain
-
RNA Extraction: Isolate total RNA from both the resistant and parental (sensitive) cell lines using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA to complementary DNA (cDNA) using a high-fidelity reverse transcriptase.
-
PCR Amplification: Design primers flanking the CCPK2 kinase domain. Use a high-fidelity DNA polymerase to amplify this region from the cDNA of both cell lines.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Analysis: Align the sequence from the resistant cells against the parental cell sequence to identify any mutations.
Expected Result: The presence of a mutation like T512I in the resistant cell line, but not the parental line, strongly suggests this is the cause of resistance.
Q3: My sequencing results for CCPK2 are clean. What is the next most likely resistance mechanism?
A3: If there are no on-target mutations, resistance is often driven by the activation of a "bypass" signaling pathway that renders the inhibition of CCPK2 ineffective. For the CCPK2 pathway, a common bypass mechanism is the upregulation of the Cyclin-E/CDK2 pathway, which can compensate for the loss of CCPK2 activity.
Investigating Bypass Pathway Activation
The key is to look for increased phosphorylation of downstream targets that are shared by both CCPK2 and the potential bypass pathway.
Experimental Protocol: Western Blot Analysis
-
Prepare Lysates: Grow parental and resistant cells and treat them with UreaMide-3MP at a concentration known to be effective in the parental line (e.g., 5x parental IC50). Collect cell lysates at various time points (e.g., 0, 6, 24 hours).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the following primary antibodies:
-
p-Rb (Ser807/811): A key downstream target of both CCPK2 and CDK2.
-
Total Rb: As a loading control.
-
Cyclin E1: To check for upregulation of the bypass pathway component.
-
CDK2: To check for upregulation of the bypass pathway component.
-
Actin or Tubulin: As a loading control.
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
Data Interpretation:
| Cell Line | Treatment | p-Rb (Ser807/811) | Cyclin E1 | Interpretation |
| Parental | DMSO | High | Normal | Baseline pathway activity. |
| Parental | UreaMide-3MP | Low | Normal | Successful inhibition of CCPK2. |
| Resistant | DMSO | High | High | Baseline activity with upregulated bypass pathway. |
| Resistant | UreaMide-3MP | High | High | p-Rb phosphorylation is maintained despite CCPK2 inhibition, indicating bypass pathway activation. |
This signaling logic can be visualized as follows:
Figure 2. Diagram showing normal vs. bypass signaling in response to UreaMide-3MP.
Q4: What if neither on-target mutation nor bypass activation is detected? Could the drug not be reaching its target?
A4: Yes, this is a common mechanism of resistance. Reduced intracellular drug concentration is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as drug efflux pumps.
Experimental Protocol: Measuring Drug Efflux Pump Activity
A functional assay using a fluorescent substrate of ABCB1, such as Rhodamine 123, can measure the activity of these pumps.
-
Cell Preparation: Plate an equal number of parental and resistant cells.
-
Dye Loading: Incubate the cells with Rhodamine 123. This dye will be taken up by the cells and will fluoresce.
-
Efflux Measurement: Measure the fluorescence intensity over time using a flow cytometer or a fluorescence plate reader. Cells with high ABCB1 activity will pump the dye out, leading to a faster decrease in intracellular fluorescence.
-
Confirmation with Inhibitor: Repeat the experiment in the presence of a known ABCB1 inhibitor, such as Verapamil or Tariquidar. If the resistant cells retain the dye in the presence of the inhibitor, it confirms that ABCB1 activity is responsible for the efflux.
Expected Results:
| Cell Line | Condition | Rhodamine 123 Retention | Interpretation |
| Parental | No Inhibitor | High | Low efflux pump activity. |
| Resistant | No Inhibitor | Low | High efflux pump activity. |
| Resistant | + Verapamil | High | Efflux activity is blocked by the inhibitor, confirming ABCB1-mediated resistance. |
Strategies for Overcoming Resistance
Once the mechanism of resistance has been identified, you can devise a rational strategy to overcome it.
| Resistance Mechanism | Recommended Strategy | Rationale |
| CCPK2 Gatekeeper Mutation | Switch to a next-generation CCPK2 inhibitor designed to bind to the mutated gatekeeper pocket. | These compounds are structurally designed to accommodate the mutated residue. |
| Bypass Pathway Activation | Combine UreaMide-3MP with a CDK2 inhibitor. | Dual inhibition of both pathways prevents the compensatory signaling and restores sensitivity. |
| ABCB1 Overexpression | Combine UreaMide-3MP with an ABCB1 inhibitor (e.g., Tariquidar). | The inhibitor will block the efflux pump, restoring intracellular concentrations of UreaMide-3MP. |
References
-
Overcoming Resistance to Targeted Cancer Therapies. Nature Reviews Cancer. [Link]
-
ABC Transporters and Multidrug Resistance. Molecular Pharmaceutics. [Link]
-
A sensitive and rapid method for detecting P-glycoprotein-mediated multidrug resistance in leukemia and lymphoma. Blood. [Link]
-
Tariquidar, a Third-Generation P-Glycoprotein Inhibitor. Clinical Cancer Research. [Link]
Common pitfalls in 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea experiments
Welcome to the technical support center for experiments involving 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, handling, and biological evaluation of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry, medicinal chemistry, and cell biology to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key considerations?
A1: The most direct and widely used method for synthesizing unsymmetrical ureas like this compound is the reaction of an isocyanate with a primary or secondary amine.[1] In this case, it involves the nucleophilic addition of the primary amine of 3-(aminomethyl)piperidine to the electrophilic carbonyl carbon of p-tolyl isocyanate.
Key Considerations:
-
Stoichiometry: Use of a slight excess of the amine component can be employed to ensure complete consumption of the isocyanate, which can be reactive and prone to side reactions.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or chloroform are typically used to prevent hydrolysis of the isocyanate.[2]
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required in some cases. The reaction is typically exothermic, so for larger scale syntheses, initial cooling might be necessary.
-
Moisture: Strict exclusion of moisture is crucial to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which can then decompose to p-toluidine. This p-toluidine can then react with another molecule of isocyanate to form the symmetrical urea, N,N'-di-p-tolylurea, a common impurity.
Q2: My final product of this compound has low purity. What are the likely impurities?
A2: Low purity is a common issue. The most probable impurities include:
-
Unreacted Starting Materials: p-tolyl isocyanate and 3-(aminomethyl)piperidine.
-
Symmetrically Substituted Urea: N,N'-di-p-tolylurea, formed from the reaction of p-toluidine (from isocyanate hydrolysis) with p-tolyl isocyanate.[3]
-
Polymeric Materials: Isocyanates can polymerize, especially if exposed to moisture or catalysts.
Q3: I am having trouble dissolving this compound for my biological assays. What solvents are recommended?
A3: Aryl ureas often exhibit poor solubility in aqueous buffers.[4] The recommended practice is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of urea-based inhibitors.
-
Co-solvents: In some cases, a small percentage of a co-solvent like ethanol or methanol can be used in conjunction with DMSO.
-
Final Concentration: It is critical to ensure that the final concentration of the organic solvent in the assay medium is low (typically <1%) and consistent across all experimental conditions, including controls, to avoid solvent-induced artifacts.
Q4: How should I store my solid compound and stock solutions of this compound?
A4: Proper storage is essential to maintain the integrity of the compound.
-
Solid Compound: Store in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended to protect against moisture.
-
Stock Solutions: Aliquot stock solutions in DMSO into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. It is advisable to prepare fresh dilutions from the stock for each experiment.
Troubleshooting Guides
Guide 1: Synthesis and Purification Pitfalls
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction stalls, consider gentle heating or extending the reaction time. | TLC allows for the visualization of the consumption of starting materials and the formation of the product. Some reactions may require thermal energy to overcome the activation barrier. |
| Isocyanate Hydrolysis | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | p-tolyl isocyanate is highly reactive towards water, leading to the formation of p-toluidine and subsequent formation of the undesired symmetrical urea. |
| Side Reactions | Add the isocyanate solution dropwise to the amine solution to maintain a low concentration of the isocyanate and minimize polymerization and side reactions. | Slow addition helps to control the reaction rate and temperature, favoring the desired 1:1 reaction between the amine and isocyanate. |
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Co-precipitation of Impurities | If recrystallization is used, select a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble at low temperatures.[3] | This differential solubility allows for the selective crystallization of the pure product upon cooling. |
| Similar Polarity of Product and Impurities | If impurities are difficult to remove by recrystallization, employ column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of triethylamine to the eluent can help to reduce tailing of the basic piperidine moiety on the acidic silica gel. | Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. |
| Product is an Oil or Gummy Solid | If the product does not crystallize, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. Alternatively, purification by preparative HPLC may be necessary. | Trituration can help to remove residual solvents and induce crystallization. Preparative HPLC offers high-resolution separation for difficult-to-purify compounds. |
Guide 2: Biological Assay Pitfalls
This guide focuses on troubleshooting issues that may arise when using this compound in biological experiments, such as kinase assays or cell-based assays.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Compound Precipitation in Assay Buffer | Visually inspect the assay wells for any signs of precipitation. Determine the kinetic solubility of the compound in the assay buffer. Reduce the final concentration of the compound if it exceeds its solubility limit. | The formation of aggregates or precipitates will lead to an underestimation of the true concentration of the active compound in solution, resulting in inaccurate IC50 values. |
| Compound Adsorption to Assay Plates | Consider using low-binding microplates. The inclusion of a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer can help to mitigate non-specific binding. | Hydrophobic compounds can adsorb to the plastic surfaces of standard microplates, reducing the effective concentration of the inhibitor in the assay. |
| Instability in Assay Buffer | Perform a time-course experiment to assess the stability of the compound in the assay buffer at the experimental temperature. If degradation is observed, shorten the incubation time or consider using a more stable analog if available. | Urea compounds can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes. |
| Interference with Assay Detection Method | Run control experiments with the compound in the absence of the enzyme or substrate to check for any interference with the detection signal (e.g., absorbance, fluorescence, luminescence). | Some compounds can quench fluorescence or have intrinsic absorbance at the detection wavelength, leading to false positive or false negative results. |
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Solvent Toxicity | Ensure the final concentration of DMSO or other organic solvents is below the toxic threshold for the specific cell line being used (typically <0.5-1%). Include a vehicle control (solvent only) in all experiments.[5] | High concentrations of organic solvents can be cytotoxic and confound the interpretation of the compound's specific effects. |
| Off-Target Kinase Inhibition | If the compound is intended to be a specific kinase inhibitor, profile its activity against a panel of other kinases to assess its selectivity. | Many kinase inhibitors have activity against multiple kinases, and observed cellular phenotypes may be due to inhibition of off-target kinases. |
| Compound Degradation in Cell Culture Media | Assess the stability of the compound in the cell culture medium over the time course of the experiment. If the compound is unstable, more frequent media changes with fresh compound may be necessary. | The components of cell culture media (e.g., serum proteins, pH changes) can affect the stability and bioavailability of the compound. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods for analogous compounds.[1][2]
-
Preparation of Amine Solution: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 3-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Preparation of Isocyanate Solution: In a separate flame-dried flask, dissolve p-tolyl isocyanate (1.05 eq) in anhydrous DCM.
-
Reaction: Slowly add the p-tolyl isocyanate solution dropwise to the stirred 3-(aminomethyl)piperidine solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: General Kinase Assay Troubleshooting Flowchart
This flowchart outlines a systematic approach to troubleshooting common issues in kinase assays with urea-based inhibitors.
References
-
D'avino, P. F., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(6), 875-887. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2021). Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. Bioorganic Chemistry, 108, 104658. [Link]
-
Krasavin, M., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3538. [Link]
-
Khan, I., et al. (2024). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. RSC Advances, 14(1), 28-43. [Link]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Medicinal Chemistry, 5(5). [Link]
-
MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(2), M1531. [Link]
-
Organic Syntheses. Phenylurea. [Link]
-
D'avino, P. F., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(6), 875-887. [Link]
Sources
- 1. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Enhancing the Bioavailability of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Welcome to the technical support center for 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound or structurally similar molecules. Here, we provide in-depth troubleshooting guides, detailed protocols, and frequently asked questions (FAQs) to address the common challenges associated with enhancing the oral bioavailability of this class of compounds.
Foundational Knowledge & FAQs
This section addresses preliminary questions regarding the inherent properties of this compound and the general principles of bioavailability enhancement.
Q1: What are the likely physicochemical properties of this compound that could limit its oral bioavailability?
A1: Based on its structure, the compound possesses several features that can present bioavailability challenges:
-
Piperidine Moiety: The piperidine ring contains a basic secondary amine. While this group is ionizable, which can aid dissolution in the acidic environment of the stomach, the neutral form required for absorption may be highly lipophilic, leading to poor aqueous solubility at intestinal pH.[1][2]
-
Urea and Aryl Groups: The urea functionality can form strong hydrogen bonds, contributing to high crystal lattice energy and potentially low aqueous solubility.[3][4] The methylphenyl group further increases the molecule's lipophilicity.
-
Biopharmaceutics Classification System (BCS): It is highly probable that this compound falls under BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability) .[5][6][7] Formulation strategies must therefore prioritize enhancing solubility and dissolution rates.[8][9]
Q2: What is the first experimental step to diagnose the cause of poor bioavailability for my compound?
A2: The first step is to definitively classify your compound according to the Biopharmaceutics Classification System (BCS).[6][10] This requires two key experiments:
-
Aqueous Solubility Testing: Determine the solubility at 37 °C across a pH range of 1.2 to 6.8, as recommended by ICH M9 guidelines.[11][12] This will establish if the compound is "highly soluble" or "poorly soluble."
-
Permeability Assessment: Conduct an in vitro permeability assay, such as the Caco-2 monolayer assay, to determine if the compound is "highly permeable" or "poorly permeable."[13][][15]
The results will guide your formulation strategy, as summarized in the table below.
Table 1: Biopharmaceutics Classification System (BCS) and Recommended Strategies
| BCS Class | Solubility | Permeability | Primary Bioavailability Hurdle | First-Line Formulation Strategies |
|---|---|---|---|---|
| I | High | High | Few intrinsic hurdles | Conventional immediate-release dosage forms. |
| II | Low | High | Dissolution Rate-Limited | Salt formation, particle size reduction, amorphous solid dispersions, lipid-based systems.[16][17][18] |
| III | High | Low | Permeation-Limited | Use of permeation enhancers; prodrug approaches. |
| IV | Low | Low | Solubility and Permeation | Complex strategies combining solubility enhancement (e.g., lipid systems) with permeation enhancement.[19][20] |
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay. How can I resolve this?
A3: This is a classic sign of poor aqueous solubility. Immediate troubleshooting steps include:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is the minimum required, typically below 1%, to avoid solvent-induced artifacts.[1]
-
Use Co-solvents: Prepare intermediate dilutions in a buffer containing a permissible co-solvent like ethanol or PEG 400 before the final dilution.
-
Complexation with Cyclodextrins: For assay purposes, pre-complexing the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase its apparent solubility in aqueous media.[1][21][22][23]
Troubleshooting Guide: Solubility & Dissolution Enhancement
This section provides detailed, actionable guidance for overcoming the most common experimental challenge: poor aqueous solubility.
Problem: The compound is confirmed as BCS Class II/IV with poor aqueous solubility.
Low solubility is the primary rate-limiting step for the absorption of many orally administered drugs.[9][24] The following decision workflow and corresponding solutions can guide your formulation development.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Solution 2.1: Salt Formation (Exploiting the Piperidine Moiety)
Causality: The basic nitrogen on the piperidine ring is an ideal target for salt formation with an acidic counter-ion.[25] Converting the free base to a salt can dramatically increase aqueous solubility and dissolution rate by creating a more hydrophilic, ionized species.[8][26][27][28] This is often the most effective and straightforward approach for basic compounds.[25]
Experimental Protocol: Small-Scale Salt Screening
-
Preparation: Dissolve 10-20 mg of this compound free base in a suitable organic solvent (e.g., acetone, isopropanol, ethyl acetate).
-
Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, sulfuric acid, tartaric acid, maleic acid) dissolved in the same solvent.
-
Equilibration: Seal the vials and stir at room temperature for 24-48 hours. If no precipitate forms, consider cooling the solution or using an anti-solvent (e.g., heptane) to induce crystallization.
-
Isolation & Analysis: Isolate any resulting solids by filtration. Characterize the solids using XRPD (to confirm new crystalline form), DSC (to determine melting point), and TGA (to assess hydration state).
-
Solubility Measurement: Determine the kinetic aqueous solubility of the most promising salt forms in pH 6.8 buffer and compare it to the free base. A multi-fold increase is a positive result.
Solution 2.2: Amorphous Solid Dispersions (ASDs)
Causality: By dispersing the drug in its high-energy amorphous state within a polymer matrix, the energy barrier of the crystal lattice is overcome, leading to a state of "supersaturation" upon dissolution.[29][30] This can significantly enhance the dissolution rate and apparent solubility.[18][31] This is a powerful technique for neutral compounds or when salt formation fails.[16]
Experimental Protocol: Solvent-Cast Film Screening for Polymer Selection
-
Polymer Selection: Choose a range of polymers with different properties (see Table 2). Common choices include PVP, HPMC-AS, and Soluplus®.
-
Solution Preparation: Prepare solutions in a common volatile solvent (e.g., methanol or dichloromethane) containing the drug and a single polymer at different drug:polymer weight ratios (e.g., 10:90, 25:75, 50:50).
-
Film Casting: Cast the solutions into a 96-well plate or onto a glass slide and allow the solvent to evaporate completely under vacuum or nitrogen stream.
-
Amorphicity Check: Analyze the resulting films using polarized light microscopy. The absence of birefringence indicates a potentially successful amorphous dispersion. Confirm with XRPD for key samples.
-
Stability Assessment: Store the amorphous films under accelerated stability conditions (e.g., 40°C/75% RH) for 1-4 weeks and re-check for any signs of crystallization.
-
Dissolution Test: Perform a micro-dissolution test on the most stable ASDs to confirm an enhancement in dissolution rate and concentration compared to the crystalline drug.
Table 2: Common Polymers for Amorphous Solid Dispersion (ASD) Formulation
| Polymer | Common Name(s) | Key Properties | Typical Application |
|---|---|---|---|
| Polyvinylpyrrolidone | PVP, Povidone | High Tg, good solubilizer. Can be hygroscopic. | General purpose, immediate release. |
| Hypromellose Acetate Succinate | HPMC-AS | pH-dependent solubility. Inhibits precipitation at intestinal pH. | Enteric delivery, maintaining supersaturation. |
| Copovidone | Kollidon® VA 64 | Good balance of solubilization and stability. | Broad applicability for spray drying and melt extrusion. |
| Soluplus® | Polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer | Amphiphilic properties, forms micelles.[31] | Enhances both solubility and permeability. |
Troubleshooting Guide: Permeability & Absorption
Even with adequate solubility, poor membrane permeability can be a significant barrier to oral absorption.
Problem: Solubility has been improved, but in vivo exposure remains low.
This suggests the compound is likely BCS Class IV or that permeability, not solubility, is the new rate-limiting step. The primary diagnostic tool is a bidirectional Caco-2 permeability assay.
Caption: Workflow for addressing low permeability and efflux.
Solution 3.1: Lipid-Based Formulations (LBFs)
Causality: LBFs enhance oral bioavailability through multiple mechanisms. They present the drug in a solubilized state, avoiding the dissolution step in the GI tract.[5][19] Furthermore, digestion of the lipid components can form micelles that the drug can partition into, facilitating transport to the intestinal wall and potentially utilizing lymphatic uptake pathways to bypass first-pass metabolism.[19][32][33] This strategy is highly effective for lipophilic (high LogP) compounds.[8]
Types of Lipid-Based Formulations:
-
Type I: Simple oil solutions.
-
Type II (SEDDS): Self-Emulsifying Drug Delivery Systems. Comprise oils and water-insoluble surfactants.
-
Type III (SMEDDS): Self-Microemulsifying Drug Delivery Systems. Include oils, surfactants, and co-solvents. They form finer microemulsions upon dilution, offering a larger surface area for absorption.[7]
-
Type IV: Micellar solutions containing hydrophilic surfactants and co-solvents.
Experimental Protocol: Screening for a Self-Emulsifying Formulation
-
Excipient Screening: Determine the solubility of your compound in various lipid excipients (e.g., long-chain triglycerides like corn oil; medium-chain triglycerides like Capmul MCM), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
Construct Ternary Phase Diagrams: For promising excipients, construct ternary phase diagrams by mixing different ratios of oil, surfactant, and co-solvent. This helps identify regions that form stable and efficient emulsions.
-
Formulation Preparation: Prepare small-scale (1-2 g) formulations from the optimal regions identified in the phase diagrams. Dissolve the drug in the excipient blend with gentle heating and stirring.
-
Dispersion Test: Add 100 µL of the formulation to 100 mL of purified water with gentle stirring. A successful SEDDS/SMEDDS will spontaneously form a fine, bluish-white emulsion or a clear microemulsion.
-
Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes <200 nm are generally desirable.
Detailed Experimental Protocols
Protocol 4.1: Caco-2 Bidirectional Permeability Assay
This assay predicts intestinal permeability and identifies whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[15][34]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for ~21 days until they form a differentiated, polarized monolayer with intact tight junctions.[][35]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[35] The flux of a low-permeability marker (e.g., Lucifer Yellow or [¹⁴C]-Mannitol) is also measured.[13]
-
Apical to Basolateral (A→B) Transport:
-
The test compound (e.g., at 10 µM) is added to the apical (donor) chamber.
-
The basolateral (receiver) chamber contains a fresh buffer.
-
Samples are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 min) and from the donor chamber at the start and end of the experiment.
-
-
Basolateral to Apical (B→A) Transport:
-
The experiment is repeated in parallel, but the compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber. This measures active efflux.[15]
-
-
Quantification: The concentration of the compound in all samples is determined by a validated LC-MS/MS method.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for each direction using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.
-
-
Interpretation:
-
Papp (A→B): A value >10 x 10⁻⁶ cm/s often correlates with high human absorption (>90%), while a value <1 x 10⁻⁶ cm/s suggests low absorption.
-
Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for active efflux transporters.[15]
-
References
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- AMORPHOUS SOLID DISPERSIONS OF BCS CLASS II DRUGS: A RATIONAL APPROACH TO SOLVENT AND POLYMER SELECTION. pharma excipients.
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
- Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences.
- Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media.
- Lipid-based oral formulation in capsules to improve the delivery of poorly w
- Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central.
- Tailoring Release Profiles of BCS Class II Drugs Using Controlled Release Amorphous Solid Dispersion Beads with Membrane-Reservoir Design: Effect of Pore Former and Coating Levels.
- Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Google Search.
- Salt formation: Significance and symbolism. Google Search.
- What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
- M9 Biopharmaceutics Classific
- ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. European Medicines Agency.
- On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. PubMed.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Google Search.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube.
- M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability.
- Technical Support Center: Enhancing the Solubility of Piperidine Intermedi
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers.
- Caco-2 Permeability Testing | Intestinal Model. BOC Sciences.
- Caco-2 Permeability Assay. Evotec.
- Formulation of poorly water-soluble drugs for oral administr
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
- Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applic
- IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Semantic Scholar.
- Amorphous solid dispersions of BCS class II drugs: A rational approach to solvent and polymer selection.
- Caco2 assay protocol. Google Search.
- Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
- Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
- Addressing poor solubility of piperidine deriv
- How to improve the bioavailability of a drug?.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. regulations.gov [regulations.gov]
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- 9. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. Caco-2 Permeability | Evotec [evotec.com]
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- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
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- 25. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 34. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 35. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Refinement of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea Purification Techniques
Welcome to the technical support center for the purification of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The information herein is structured to offer not just procedural steps, but also the fundamental scientific reasoning behind them, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities in the synthesis of urea derivatives typically include unreacted starting materials and side products from competing reactions. For this compound, these often are:
-
Unreacted Starting Materials: Such as p-toluidine and 3-(aminomethyl)piperidine.
-
Symmetrical Urea Side Products: The formation of 1,3-bis(4-methylphenyl)urea or 1,3-bis(piperidin-3-ylmethyl)urea can occur.[1]
-
Products of Urea Thermal Decomposition: If the reaction is conducted at high temperatures, impurities like biuret and cyanuric acid may form.[1][2]
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique largely depends on the impurity profile and the desired final purity. The most common and effective methods are:
-
Recrystallization: This is often the first line of approach for removing most common impurities. A suitable solvent system will dissolve the target compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.[3][4]
-
Flash Column Chromatography: For more challenging separations, especially when dealing with impurities of similar polarity to the product, flash chromatography using silica gel is highly effective.[5]
-
Acid-Base Washing: Washing the crude product with a dilute acid can help remove unreacted basic starting materials like p-toluidine. Conversely, a dilute base wash can remove acidic impurities.[1]
Q3: How can I minimize the formation of the symmetrical side product, 1,3-bis(4-methylphenyl)urea?
A3: The formation of this symmetrical diarylurea is a common side reaction.[1] To minimize its formation, consider the following strategies:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. A slow, controlled addition of the amine to the isocyanate or carbamoylating agent is often beneficial.
-
Temperature Management: Lower reaction temperatures generally favor the formation of the desired unsymmetrical product.[1]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. A solvent that selectively solubilizes the desired product can help drive the equilibrium towards its formation.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Oily Product or Failure to Crystallize During Recrystallization
Possible Causes & Solutions
| Possible Cause | Underlying Rationale | Proposed Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. If the compound remains soluble at low temperatures, it will not crystallize.[3][6] | Screen a variety of solvents or solvent mixtures. Common systems for urea derivatives include ethanol/water or ethyl acetate/hexane.[1] |
| Presence of Impurities | Certain impurities can act as "crystal poisons," inhibiting the formation of a well-ordered crystal lattice. They may also lower the melting point of the mixture, resulting in an oil. | Attempt a pre-purification step, such as an acid-base wash, to remove major impurities before recrystallization. Alternatively, try column chromatography. |
| Cooling Too Rapidly | Rapid cooling can lead to the product "crashing out" of the solution as an amorphous solid or oil, trapping impurities.[3] | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization. |
Issue 2: Poor Separation or Peak Tailing in Flash Column Chromatography
Possible Causes & Solutions
| Possible Cause | Underlying Rationale | Proposed Solution |
| Inappropriate Mobile Phase | The polarity of the eluent is critical for achieving good separation on a silica gel column. If the eluent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, the target compound may not elute at all. | Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[5] |
| Basic Nature of the Compound | The piperidine moiety in the target compound is basic and can interact strongly with the acidic silanol groups on the silica gel surface, leading to peak tailing. | Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the mobile phase. This will compete with the product for binding to the acidic sites on the silica, resulting in sharper peaks.[5] |
| Column Overloading | Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping peaks. | As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel in the column. |
Issue 3: Low Recovery of Purified Product
Possible Causes & Solutions
| Possible Cause | Underlying Rationale | Proposed Solution |
| Product Loss During Transfers | Multiple transfer steps between flasks and filters can lead to cumulative loss of material. | Minimize the number of transfers. Use a small amount of fresh, cold solvent to rinse the original flask and transfer this to the filter to recover any residual product. |
| Product Solubility in Wash Solvent | Washing the crystals with a solvent in which the product has some solubility will lead to product loss. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[5] |
| Incomplete Crystallization | If the product has significant solubility in the mother liquor even at low temperatures, a substantial amount will remain in solution. | After filtering the initial crop of crystals, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Note that the second crop may be less pure. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. Solvent selection is critical and may require some initial screening.
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[6]
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using flash column chromatography.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is commonly used.[5]
-
Mobile Phase (Eluent): Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound. To prevent peak tailing, add about 0.5-1% triethylamine to the eluent.[5]
-
-
Column Packing: Pack a glass column with silica gel slurried in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting recrystallization issues.
References
- Quora. (2018).
- Wikipedia. (n.d.). Urea.
- Google Patents. (1971).
- NileRed. (2016).
- China/Asia On Demand (CAOD). (n.d.).
- BenchChem. (n.d.).
- Organic Syntheses. (n.d.). Urea, phenyl-, and.
- PubMed. (2004).
- Sigma-Aldrich. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- BenchChem. (n.d.). Common impurities and side products in 1-Carbamoyl-3-(4-methoxyphenyl)urea synthesis.
- BOC Sciences. (n.d.). Urea Impurities.
Sources
Technical Support Center: Stability & Degradation of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Welcome to the technical support center for 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during the handling, analysis, and stability testing of this compound. Our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your results.
Compound Overview & Intrinsic Stability
This compound is a disubstituted urea derivative. Its structure contains several functional groups that are susceptible to degradation under common laboratory and manufacturing stress conditions. Understanding these liabilities is the first step in designing stable formulations and robust analytical methods.
-
Urea Linkage: The carbonyl group of the urea is an electrophilic center susceptible to nucleophilic attack, particularly by water (hydrolysis). This reaction can be catalyzed by both acids and bases, leading to the cleavage of the C-N bond.[1][2]
-
Aryl Methyl Group: The methyl group on the phenyl ring is a potential site for oxidation, which could lead to the formation of a benzyl alcohol derivative and, upon further oxidation, a benzoic acid derivative.
-
Piperidine Ring: While generally stable, the aliphatic nature of the piperidine ring can be susceptible to radical oxidation under specific conditions.
This guide will address the practical implications of these structural features.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: General Handling & Storage
Q: I just synthesized/received a batch of this compound. What are the ideal storage conditions to prevent degradation?
A: Based on the compound's structural liabilities, hydrolysis and oxidation are the primary concerns for long-term stability.
Expert Recommendation: Store the solid material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). Desiccant should be included in the secondary container to minimize moisture exposure. Storing it as a solution, especially in protic or aqueous-based solvents, is not recommended for long periods due to the risk of hydrolysis.
Causality:
-
Low Temperature (2-8 °C): Reduces the kinetic rate of all potential degradation reactions.
-
Inert Atmosphere (Ar/N₂): Displaces oxygen, preventing oxidative degradation of the tolyl methyl group.
-
Amber Vial: Protects the compound from light, which can catalyze photolytic degradation pathways, a mandatory stress condition outlined in ICH Q1B guidelines.[3][4]
-
Desiccant: Minimizes ambient moisture, which is a key reactant for the hydrolytic breakdown of the urea linkage.[5][6]
FAQ 2: Analytical Method Development (HPLC)
Q: I'm developing a reverse-phase HPLC method and see a new, small peak appearing in my chromatograms even with freshly prepared samples. What could be the issue?
A: This is a common issue and often points to on-instrument or in-solution degradation. The most likely culprit for a urea-based compound is hydrolysis catalyzed by the mobile phase.
Troubleshooting Steps:
-
Check Mobile Phase pH: If your mobile phase contains acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., ammonium hydroxide, triethylamine) modifiers, these can catalyze the hydrolysis of the urea bond during the analytical run. The rate of this degradation can be sequence-dependent, with the peak growing larger in samples that have been sitting in the autosampler longer.
-
Evaluate Diluent: Ensure your sample diluent is neutral and primarily organic (e.g., 50:50 Acetonitrile:Water) if possible. Avoid highly aqueous or unbuffered diluents where the compound may be less stable.
-
Lower Autosampler Temperature: Set your autosampler temperature to 4-10 °C to slow down any potential degradation in the vials while they await injection.
-
Inject Immediately: As a diagnostic test, prepare a sample and inject it immediately. Compare this to a sample that has been sitting in the autosampler for several hours. A significant increase in the impurity peak confirms in-solution instability.
Expert Recommendation for a Stability-Indicating Method: A stability-indicating method is one that can separate the intact drug from its degradation products, process impurities, and excipients.[7][8][9] For this compound, a gradient reverse-phase HPLC method with UV detection is recommended.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 100 Å, 2.7-5 µm, 4.6 x 150 mm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is necessary to elute both the polar degradation products (like 4-methylaniline) and the parent compound.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection (UV) | 230 nm or Diode Array Detector (DAD) | Phenylurea compounds typically have a UV absorbance maximum around this wavelength. A DAD is crucial for assessing peak purity.[7] |
| Injection Vol. | 5-10 µL | |
| Diluent | 50:50 Acetonitrile:Water | A neutral, common solvent mixture. |
FAQ 3: Forced Degradation Studies
Q: I am performing a forced degradation study as per ICH guidelines, but I'm not seeing any degradation under acidic conditions (0.1 M HCl at 60 °C). Is this compound exceptionally stable?
A: While possible, it's more likely that the experimental conditions are not suitable for this specific molecule, or there is an analytical issue. Phenylureas are known to undergo acid-catalyzed hydrolysis, so a lack of degradation is unexpected and warrants investigation.
Troubleshooting Steps:
-
Solubility Check: Is your compound fully dissolved in the 0.1 M HCl solution? Poor solubility will dramatically slow down a solution-phase reaction. If solubility is low, consider adding a small amount of a miscible co-solvent like acetonitrile or methanol (e.g., stressing in 0.1 M HCl in 80:20 Water:ACN).
-
Increase Stress Severity: If the compound is soluble and still stable, increase the stress level. You can either increase the temperature (e.g., to 80 °C) or the acid concentration (e.g., to 1 M HCl). The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][11]
-
Verify Analytical Method: Ensure your HPLC method can actually "see" the expected degradation products. The primary hydrolytic degradation products would be 4-methylaniline and (piperidin-3-yl)methanamine derivatives. These are more polar than the parent compound and may elute very early in your chromatogram, potentially hidden in the solvent front. Re-evaluate your gradient to ensure you have sufficient retention for very polar compounds.
Q: My oxidative degradation (using 3% H₂O₂ at room temp) resulted in a complex chromatogram with many small peaks and poor mass balance. How do I interpret this?
A: This outcome suggests that the oxidative conditions are too harsh, leading to multiple, uncontrolled side reactions or complete degradation of the primary products. The goal is controlled, partial degradation.
Expert Recommendation:
-
Reduce Stress: Lower the concentration of hydrogen peroxide (e.g., to 0.3-1%), reduce the reaction temperature (perform at 4 °C), or shorten the exposure time.
-
Consider a Different Oxidant: Some compounds are sensitive to radical mechanisms initiated by H₂O₂. Consider a milder oxidant like AIBN (azobisisobutyronitrile) or subject the sample to atmospheric oxygen under high-intensity light and heat.
-
Mass Balance: A poor mass balance (where the sum of the assay of the parent peak and all impurity peaks is significantly less than 100% of the initial value) suggests that some degradants are not being detected by your UV method (e.g., they lack a chromophore) or they are non-eluting/retained on the column.[10] Using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel can help identify non-chromophoric degradants.
Key Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study Workflow
This protocol is a guideline and should be adapted based on the observed stability of the compound. The objective is to generate 5-20% degradation to demonstrate the specificity of the analytical method.[11]
1. Preparation of Stock Solution:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., Acetonitrile).
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid powder in an oven at 80 °C. Also, heat a solution of the stock at 60 °C.
-
Photolytic Degradation: Expose the solid powder and the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4][12]
3. Time Point Sampling:
-
Withdraw aliquots at predefined time points (e.g., 2, 4, 8, 24 hours).
-
Crucial Step: Immediately quench the reaction.
-
For acid stress, neutralize with an equivalent amount of NaOH.
-
For base stress, neutralize with an equivalent amount of HCl.
-
For oxidative stress, degradation can be harder to stop, but dilution in mobile phase and immediate cooling/injection is recommended.
-
-
Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase diluent (50:50 ACN:H₂O).
4. Analysis:
-
Analyze all stressed samples, an unstressed control (time zero), and a blank (diluent) using the validated stability-indicating HPLC method.
-
Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in each chromatogram to ensure it is not co-eluting with any degradants.
Workflow Diagram:
Caption: Forced degradation experimental workflow.
Predicted Degradation Pathways
Understanding the likely degradation products is essential for method development and for interpreting stability data.
A. Hydrolytic Degradation (Acid or Base Catalyzed)
The most probable degradation pathway is the hydrolysis of the urea linkage. The urea carbonyl is attacked by water (or hydroxide), leading to the cleavage of one of the C-N bonds. Given the electronics, the C-N bond adjacent to the piperidine is more likely to cleave.
-
Products:
-
4-methylaniline: A primary aromatic amine.
-
A carbamic acid intermediate which rapidly decarboxylates to form (piperidin-3-yl)methanamine .
-
Caption: Predicted hydrolytic degradation pathway.
B. Oxidative Degradation
Oxidation will likely target the electron-rich sites of the molecule. The primary site is the methyl group on the aromatic ring.
-
Products:
-
Primary Product: 3-((1H-Indol-3-yl)methyl)-1-(4-(hydroxymethyl)phenyl )urea.
-
Secondary Product: 4-((3-(((1H-indol-3-yl)methyl)carbamoyl)amino)methyl) benzoic acid .
-
Caption: Predicted oxidative degradation pathway.
By anticipating these products, you can procure reference standards or use techniques like LC-MS to tentatively identify peaks in your degradation samples, thus confirming the specificity of your stability-indicating method.
References
-
Estiu, G., & Merz, K. M., Jr. (2004). The hydrolysis of urea and the proficiency of urease. Journal of the American Chemical Society, 126(22), 6932–6944. Available at: [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
-
Regulatory Affairs Professionals Society (RAPS). (2024). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]
-
Callahan, B. P., & Wolfenden, R. (2003). The Hydrolysis of Urea and the Proficiency of Urease. ResearchGate. Retrieved from [Link]
-
Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(1), 2–14. Available at: [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
Williams, A., & Jencks, W. P. (1974). Kinetics of Base-Catalyzed Hydrolysis of Urea. The Journal of Physical Chemistry, 78(15), 1547–1555. Available at: [Link]
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Estiu, G., & Merz, K. M. (2004). The hydrolysis of urea and the proficiency of urease. Journal of the American Chemical Society, 126(22), 6932-6944. Available at: [Link]
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Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2008). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. FEMS microbiology ecology, 66(2), 343–352. Available at: [Link]
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Woldemariam, G., Kyad, A., Moore, S., Qiu, J., Semin, D., Tan, Z. J., & Wypych, J. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology, 74(1), 2–14. Available at: [Link]
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International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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Sharma, G., & Saini, V. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 52-61. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 24-31. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Investigating N-methoxy-N′-aryl ureas in oxidative C–H olefination reactions: an unexpected oxidation behaviour. Organic & Biomolecular Chemistry, 15(34), 7128-7132. Retrieved from [Link]
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Pham, A. T., Clare, L., Magdaleno, F., Acosta, J., & Woods, J. E. (2010). Solvent Effects on the Oxidation of Electroactive Ureas. Electrochemical Society Meeting Abstracts, MA2010-02, 1243. Retrieved from [Link]
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Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2001). Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation. Environmental toxicology and chemistry, 20(7), 1381–1389. Available at: [Link]
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Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3), 1-10. Retrieved from [Link]
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González-López, J., Martínez-Toledo, M. V., Rodelas, B., & Salmerón, V. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Agronomy, 12(2), 273. Available at: [Link]
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Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
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Kim, K., Park, C., & Lee, C. (2025). Oxidation of urea to nitrate via persulfate activation under far-UVC light improves ultrapure water production. Journal of hazardous materials, 481, 139987. Available at: [Link]
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Mebel, A. M., & Lin, M. C. (2006). Urea and urea nitrate decomposition pathways: a quantum chemistry study. The journal of physical chemistry. A, 110(8), 2792–2801. Available at: [Link]
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Lund, M. B., Smith, J. M., & Hollibaugh, J. T. (2017). Oxidation of urea-derived nitrogen by thaumarchaeota-dominated marine nitrifying communities. The ISME journal, 11(8), 1815–1825. Available at: [Link]
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Ibrar, A., Khan, I., & Abbas, N. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules (Basel, Switzerland), 23(12), 3105. Available at: [Link]
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MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3505. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Urea-Based Soluble Epoxide Hydrolase Inhibitors: Profiling 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea Against Established Clinical Candidates
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of the putative soluble epoxide hydrolase (sEH) inhibitor, 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, with two well-characterized, potent urea-based sEH inhibitors: 1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU) and trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) . While direct experimental data for this compound is not extensively available in peer-reviewed literature, its structural similarity to a known pharmacophore allows for an expert-led comparative analysis based on established structure-activity relationships (SAR) within this class of inhibitors.
Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
The soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibition of sEH elevates endogenous EET levels, a therapeutic strategy that has shown promise in preclinical models of hypertension, inflammation, pain, and cardiovascular diseases[1][2][3]. Urea-based compounds have emerged as a prominent class of sEH inhibitors, acting as transition-state mimics that bind tightly to the enzyme's active site[1][4].
This guide will dissect the structural and potential functional differences between our topic compound and the established inhibitors, TPPU and t-AUCB, providing a framework for its potential evaluation and development.
The Inhibitors: A Structural Overview
The core of these inhibitors is the 1,3-disubstituted urea moiety, which is crucial for their interaction with the catalytic residues of sEH[1][4]. The substituents on either side of the urea group significantly influence potency, selectivity, and pharmacokinetic properties.
-
This compound: This compound features a tolyl group on one side of the urea and a piperidin-3-ylmethyl group on the other. The piperidine ring introduces a degree of conformational flexibility and a basic nitrogen atom, which could influence solubility and target engagement.
-
TPPU (1-(1-propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea): A highly potent and well-studied sEH inhibitor, TPPU incorporates a trifluoromethoxyphenyl group, known to enhance metabolic stability, and an N-acylated piperidine moiety, which has been optimized for improved pharmacokinetic profiles[3][5].
-
t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid): This inhibitor is characterized by a bulky, lipophilic adamantyl group, which confers high potency, and a benzoic acid moiety connected via a trans-cyclohexyloxy linker, improving solubility and providing a handle for further derivatization[6][7].
Comparative Analysis: Potency, Selectivity, and Pharmacokinetics
The following table summarizes the reported experimental data for TPPU and t-AUCB, providing a benchmark for the anticipated performance of this compound.
| Inhibitor | Target | IC50 (nM, human sEH) | Key Structural Features | Reported Pharmacokinetic Profile Highlights |
| TPPU | sEH | ~0.6 - 1.0[5][8] | Trifluoromethoxyphenyl, N-propionylpiperidine | Good oral bioavailability and metabolic stability[9][10]. |
| t-AUCB | sEH | ~0.5 - 1.3[6][11] | Adamantyl, trans-cyclohexyloxy-benzoic acid | High oral bioavailability and improved water solubility over earlier adamantyl-based inhibitors[6][11]. |
| This compound | sEH (putative) | Not reported | Tolyl, piperidin-3-ylmethyl | Not reported. The presence of the piperidine moiety suggests potential for good solubility. |
Expert Insights on this compound:
Based on established SAR for urea-based sEH inhibitors, the tolyl group of the topic compound is a less common substituent compared to the more extensively optimized groups in TPPU and t-AUCB. While likely to confer some inhibitory activity, it may result in a lower potency compared to the highly optimized adamantyl or trifluoromethoxyphenyl moieties. The piperidin-3-ylmethyl group is an interesting feature; its conformational flexibility and the position of the nitrogen atom could influence its binding orientation within the sEH active site. The basicity of the piperidine nitrogen may also impact its absorption and distribution properties.
Mechanism of Action: A Shared Pharmacophore
The urea moiety of these inhibitors is believed to mimic the transition state of epoxide hydrolysis by sEH. The carbonyl oxygen of the urea forms hydrogen bonds with key tyrosine residues in the active site, while the NH groups can interact with an essential aspartate residue[4].
Caption: Mechanism of sEH inhibition by urea-based compounds.
The lipophilic substituents on either side of the urea core occupy hydrophobic pockets within the enzyme's binding tunnel, contributing significantly to the inhibitor's potency and selectivity[12].
The Broader Biological Context: The Arachidonic Acid Pathway
To understand the significance of sEH inhibition, it is essential to visualize its place within the arachidonic acid metabolic network.
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A Comparative Analysis of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea and Known Endocannabinoid Hydrolase Inhibitors
This guide provides a comprehensive comparative analysis of the novel urea-based compound, 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, against a panel of well-characterized inhibitors of the endocannabinoid system. As experimental data for this compound is not publicly available, this analysis will project its potential pharmacological profile based on its structural characteristics—a common practice in preclinical drug discovery. We will compare this hypothetical profile with established inhibitors of monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), the primary enzymes responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.
The urea functional group is a key pharmacophore in many enzyme inhibitors, capable of forming multiple hydrogen bonds with target proteins.[1] The presence of a substituted phenyl ring and a piperidine moiety in this compound suggests its potential as a modulator of the endocannabinoid system, a critical signaling network involved in pain, inflammation, and mood regulation.
The Endocannabinoid System: A Therapeutic Target
The endocannabinoid system (ECS) plays a crucial role in maintaining homeostasis. Its primary components are the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (endocannabinoids) anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes that synthesize and degrade them. Inhibiting the degradation of AEA and 2-AG by targeting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), respectively, offers a promising therapeutic strategy to enhance endocannabinoid signaling with potentially fewer side effects than direct cannabinoid receptor agonists.
Below is a diagram illustrating the core components of the endocannabinoid signaling pathway and the points of intervention for the inhibitors discussed in this guide.
Caption: Endocannabinoid signaling pathway and inhibitor targets.
Comparative Analysis of Inhibitors
This section provides a detailed comparison of the hypothetical compound this compound with the known inhibitors URB602, JZL184 (MGL inhibitors), and URB597 (a FAAH inhibitor).
Structural Comparison
The structures of the compounds under analysis are presented below. The urea or carbamate core is a common feature, highlighting its importance for interaction with the active site of serine hydrolases like MGL and FAAH.
| Compound | Structure | Key Features |
| This compound | (Structure not available, hypothetical) | Phenylurea core, piperidine moiety. Potential for bidentate hydrogen bonding. |
| URB602 | Biphenyl-3-yl-carbamic acid, cyclohexyl ester | N-aryl carbamate. Biphenyl group and cyclohexyl ester. |
| JZL184 | 4-nitrophenyl 4-(dibenzo[d][2][3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate | Piperidine carbamate. Irreversible inhibitor.[4] |
| URB597 | [1,1'-biphenyl]-3-yl-carbamic acid 3'-carbamoyl-[1,1'-biphenyl]-3-yl ester | O-aryl carbamate. Irreversible inhibitor. |
Mechanism of Action and Potency
The efficacy of an enzyme inhibitor is determined by its mechanism of action and its potency, often quantified by the half-maximal inhibitory concentration (IC50).
-
This compound (Hypothetical): Based on its urea scaffold, this compound is likely to be a competitive inhibitor, binding to the active site of either MGL or FAAH. Its potency would be dependent on the specific interactions its phenyl and piperidine moieties make with the enzyme's binding pocket.
-
URB602: This compound is a weak, non-competitive, and partially reversible inhibitor of MGL.[1][2] Its IC50 for recombinant rat MGL is in the micromolar range (IC50 = 223 ± 63 µM).[1]
-
JZL184: In contrast to URB602, JZL184 is a potent and irreversible inhibitor of MGL, acting through covalent carbamoylation of the active site serine.[4][5] It exhibits an IC50 in the low nanomolar range for mouse MGL (IC50 = 8 nM).[4][6]
-
URB597: This is a potent and irreversible inhibitor of FAAH, with an IC50 of approximately 4.6 nM in brain membranes.[7] It acts by carbamylating the catalytic serine residue of FAAH.
Selectivity Profile
Selectivity is a critical parameter for a therapeutic agent, as off-target effects can lead to undesirable side effects. Here, we compare the selectivity of the inhibitors for MGL versus FAAH.
-
This compound (Hypothetical): The selectivity of this compound would be determined by the subtle structural differences between the active sites of MGL and FAAH. Without experimental data, it is difficult to predict its selectivity.
-
URB602: While initially reported as a selective MGL inhibitor, subsequent studies have shown that URB602 lacks selectivity and inhibits both MGL and FAAH with similar potency (IC50 of 25 µM for MGL and 17 µM for FAAH in rat brain preparations).[8][9]
-
JZL184: JZL184 demonstrates good selectivity for MGL over FAAH, with a selectivity ratio of over 100-fold.[4][10] However, at higher doses, some off-target inhibition of FAAH has been observed.[5]
-
URB597: URB597 is highly selective for FAAH, with no significant inhibition of MGL at therapeutic concentrations.[11]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of the discussed inhibitors.
| Compound | Target Enzyme | IC50 (mouse/rat) | Selectivity (MGL vs. FAAH) | Mechanism of Action |
| This compound | MGL or FAAH (Hypothetical) | Unknown | Unknown | Competitive (Hypothetical) |
| URB602 | MGL | ~28 µM (rat)[2] | Poor (~1:1)[8] | Non-competitive, partially reversible |
| JZL184 | MGL | ~8 nM (mouse)[4] | >100-fold for MGL[4] | Irreversible, covalent |
| URB597 | FAAH | ~5 nM (rat)[12] | Highly selective for FAAH | Irreversible, covalent |
Experimental Protocols
To experimentally determine the pharmacological profile of a novel compound like this compound, a series of standardized in vitro assays are required.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol is designed to determine the IC50 of a test compound against MGL and FAAH.
Objective: To quantify the potency of this compound in inhibiting MGL and FAAH activity.
Materials:
-
Recombinant human MGL and FAAH enzymes
-
Substrate: 2-oleoylglycerol (for MGL) and anandamide (for FAAH)
-
Test compound: this compound
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme to each well.
-
Add the serially diluted test compound to the wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro enzyme inhibition assay.
Conclusion
Based on its chemical structure, this compound holds potential as a modulator of the endocannabinoid system, likely acting as an inhibitor of MGL or FAAH. A thorough experimental evaluation, following the protocols outlined above, is necessary to determine its precise mechanism of action, potency, and selectivity.
A comparative analysis with known inhibitors reveals a spectrum of pharmacological profiles. URB602 serves as an example of an early, less potent, and non-selective tool compound. In contrast, JZL184 and URB597 represent highly potent and selective irreversible inhibitors that have been instrumental in elucidating the distinct roles of 2-AG and anandamide signaling in vivo. The development of new chemical entities like this compound is crucial for the continued exploration of the therapeutic potential of modulating the endocannabinoid system. Future studies should focus on characterizing its in vitro and in vivo efficacy, pharmacokinetic properties, and potential for treating conditions such as chronic pain, anxiety, and neurodegenerative disorders.
References
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URB602 (CAS Number: 565460-15-3) | Cayman Chemical.
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Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature chemical biology, 5(1), 37-44.
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Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays - PMC.
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Saario, S. M., et al. (2006). Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro. British journal of pharmacology, 149(5), 574–581.
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Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & biology, 16(7), 744-753.
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JZL184 - Selective FAAH Inhibitor for Neuroscience Research | APExBIO.
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Comparative Analysis of MAGL Inhibitors: JZL184 vs. KML29 - Benchchem.
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Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38.
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Niphakis, M. J., et al. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. ACS chemical neuroscience, 3(6), 443-449.
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URB597 – FAAH Inhibitor - APExBIO.
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King, A. R., et al. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. Chemistry & biology, 14(12), 1357-1365.
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Hill, M. N., & Gorzalka, B. B. (2009). Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. Current pharmaceutical design, 15(28), 3249-3260.
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Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38.
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Kinsey, S. G., et al. (2013). Selective monoacylglycerol lipase inhibitors: antinociceptive versus cannabimimetic effects in mice. The Journal of pharmacology and experimental therapeutics, 345(3), 492-501.
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Iannotti, F. A., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in behavioral neuroscience, 13, 158.
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Saario, S. M., et al. (2006). Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro. British Journal of Pharmacology, 149(5), 574-581.
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Fegley, D., et al. (2005). Characterization of the fatty acid amide hydrolase inhibitor cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester (URB597): in vivo and in vitro effects. The Journal of pharmacology and experimental therapeutics, 313(1), 352-358.
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Ming, X. (2019). Discovery of Reversible MAGL Inhibitors. Scholarly Publications Leiden University.
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Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38.
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van der Gracht, A. M. F., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Nature Communications, 14(1), 7935.
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Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors.
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Ross, R. A., et al. (2005). Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol. British journal of pharmacology, 144(5), 729-737.
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Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling.
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Monoacylglycerol Lipase Inhibitor MJN110 Reduces Neuronal Hyperexcitability, Restores Dendritic Arborization Complexity, and Regulates Reward-Related Behavior in Presence of HIV-1 Tat.
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Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases.
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McMahon, L. R., et al. (2014). Simultaneous inhibition of fatty acid amide hydrolase and monoacylglycerol lipase shares discriminative stimulus effects with Δ9-tetrahydrocannabinol in mice. The Journal of pharmacology and experimental therapeutics, 350(3), 628-635.
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Casu, M. A., et al. (2016). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology and motility : the official journal of the European Gastrointestinal Motility Society, 28(7), 1055-1066.
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Bosier, B., et al. (2010). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. British journal of pharmacology, 160(3), 660-671.
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A Researcher's Guide to Validating the Target of Novel Endocannabinoid System Modulators
In drug discovery and chemical biology, the identification of a novel bioactive compound is merely the first step in a long journey. The critical subsequent challenge is to unequivocally validate its biological target. An unvalidated tool compound can lead to misinterpreted data and wasted resources. This guide provides a comprehensive framework for validating the target of a putative enzyme inhibitor within the endocannabinoid system (ECS), using a hypothetical urea-based compound, hereafter referred to as "Compound U," as our central case study.
The principles and workflows detailed herein are universally applicable but will be contextualized using the well-characterized enzymes of the ECS: Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH). These serine hydrolases are responsible for the degradation of the primary endocannabinoids, 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively[1][2]. Their inhibition represents a major therapeutic strategy for pain, inflammation, and neurological disorders[3][4]. We will proceed with the hypothesis that Compound U is a selective MAGL inhibitor, and we will rigorously test this hypothesis through a multi-tiered, comparative approach.
Part 1: Biochemical Target Engagement and Selectivity
The foundational step in target validation is to confirm direct, specific binding and inhibition in a purified, cell-free system. This eliminates the complexities of the cellular environment and provides the cleanest initial assessment of the molecule's intrinsic activity.
Causality in Experimental Design
We begin with biochemical assays not just to measure potency (IC50), but to understand the mechanism of inhibition. Is it reversible or irreversible? Competitive or non-competitive? These details are crucial for interpreting subsequent cellular and in vivo data. Furthermore, selectivity is not an afterthought; it is a core component of target validation. A compound is only as useful as it is selective. Therefore, counter-screening against related enzymes must be performed concurrently.
Experimental Protocol 1: Recombinant Enzyme Inhibition Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of Compound U against our primary target, MAGL, and our primary off-target, FAAH.
Methodology:
-
Enzyme Source: Obtain high-purity, recombinant human MAGL and FAAH enzymes.
-
Substrate Preparation:
-
For MAGL: Use a suitable substrate such as 2-oleoylglycerol (2-OG) or a fluorogenic equivalent.
-
For FAAH: Use N-arachidonoylethanolamine (anandamide; AEA) or a fluorogenic equivalent.
-
-
Assay Buffer:
-
MAGL Buffer: Tris-HCl buffer (pH ~7.4) or similar physiological buffer.
-
FAAH Buffer: Tris-HCl buffer (pH ~8.0) containing fatty acid-free BSA (0.05%)[5].
-
-
Inhibition Measurement: a. Prepare a serial dilution of Compound U (e.g., from 100 µM to 1 nM) in DMSO. b. In a 96-well plate, add the assay buffer, the enzyme, and an equal volume of the diluted Compound U or vehicle (DMSO). Pre-incubate for 20-30 minutes at 37°C. This step is critical to allow the inhibitor to bind to its target. c. Initiate the reaction by adding the substrate. d. Monitor the rate of product formation over time using an appropriate method (e.g., fluorescence plate reader or LC-MS for detection of the hydrolyzed product).
-
Data Analysis: Plot the enzyme activity against the logarithm of Compound U concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol 2: Mechanism of Action (MoA) Studies
To probe the nature of the inhibition, a "jump dilution" or dialysis experiment is essential. This helps distinguish between a reversible inhibitor and an irreversible, covalent inhibitor.
Methodology:
-
High-Concentration Incubation: Incubate the MAGL enzyme with a high concentration of Compound U (e.g., 10-20x IC50) for 30 minutes.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture 40-fold or more into the assay buffer containing the substrate[6].
-
Activity Measurement: Immediately measure the enzymatic activity.
-
Interpretation:
-
Reversible Inhibitor: If Compound U is a reversible inhibitor, the rapid dilution will cause it to dissociate from the enzyme, leading to a recovery of enzyme activity. The observed inhibition will be comparable to the lower, diluted concentration of the compound[6].
-
Irreversible Inhibitor: If Compound U forms a covalent bond, its effect will not be reversed by dilution, and the enzyme will remain inhibited.
-
Data Summary: Biochemical Profile of Compound U
The data from these initial experiments should be compiled to build a foundational profile of the compound. For our case study, we will use data inspired by the known weak, reversible MAGL inhibitor URB602[7][8][9].
| Parameter | Compound U (Hypothetical) | JZL184 (Irreversible MAGL Inhibitor)[2] | URB597 (FAAH Inhibitor)[2] |
| MAGL IC50 | ~28 µM[9] | ~8 nM | >100 µM |
| FAAH IC50 | >100 µM[9] | >10 µM | ~5 nM |
| Mechanism vs. MAGL | Partially Reversible, Non-competitive[7] | Irreversible | N/A |
This initial biochemical screen suggests that Compound U is a moderately potent and selective, reversible MAGL inhibitor. The next logical step is to determine if this activity translates to a cellular context.
Part 2: Cellular Target Engagement and Pathway Analysis
Confirming that a compound inhibits a purified enzyme is necessary, but not sufficient. A robust validation strategy must demonstrate that the compound engages its target within the complex milieu of a living cell and elicits the expected downstream biological consequences.
Experimental Protocol 3: Cellular Endocannabinoid Accumulation
The direct biochemical consequence of MAGL inhibition is the reduced degradation of its primary substrate, 2-AG. Therefore, the hallmark of a cellularly active MAGL inhibitor is the selective accumulation of 2-AG.
Methodology:
-
Cell Culture: Use a relevant cell model, such as primary hippocampal slice cultures or a neuroblastoma cell line (e.g., Neuro2a), which possesses an active endocannabinoid system.
-
Compound Treatment: Treat the cells with Compound U across a range of concentrations (e.g., 0.1 µM to 50 µM) for a defined period. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM JZL184).
-
Lipid Extraction: After treatment, harvest the cells and perform a lipid extraction using a method like the Folch procedure (chloroform/methanol).
-
LC-MS/MS Analysis: Quantify the levels of 2-AG, anandamide (AEA), and other related N-acylethanolamines (like PEA) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The inclusion of AEA and PEA is a critical selectivity control.
-
Data Analysis: Normalize lipid levels to total protein or cell number. A selective MAGL inhibitor should cause a dose-dependent increase in 2-AG with no significant change in AEA or PEA levels[8][10].
Signaling Pathway and Expected Outcome
Inhibiting MAGL elevates 2-AG, which then acts as an agonist at cannabinoid receptors CB1 and CB2, triggering downstream signaling. This pathway provides a secondary, functional readout for target engagement.
Caption: Logic workflow for orthogonal target validation.
Experimental Protocol 5: Genetic Knockdown using siRNA
This protocol uses RNA interference to transiently reduce the expression of MAGL, providing a powerful tool for validation.
Methodology:
-
Cell Line: Choose a cell line that shows a robust functional response to Compound U (e.g., the RAW 264.7 cells from Protocol 4).
-
Transfection: Transfect the cells with either a validated siRNA sequence targeting the MGLL gene or a non-targeting scramble siRNA control.
-
Protein Knockdown Confirmation: After 48-72 hours, harvest a subset of cells. Perform a Western blot analysis to confirm a significant reduction in MAGL protein levels in the siRNA-treated group compared to the scramble control.
-
Functional Assay: Re-run the functional anti-inflammatory assay (Protocol 4) on both the MAGL-knockdown cells and the scramble control cells.
-
Expected Outcome:
-
Scramble Control Cells: Should behave like normal cells, where Compound U reduces LPS-induced TNF-α release.
-
MAGL Knockdown Cells: The baseline inflammatory response may be altered. Critically, the ability of Compound U to further reduce TNF-α release should be significantly diminished or completely abolished, as its target is no longer present.
-
Conclusion: A Synthesis of Evidence
Validating the target of a novel compound like "3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea" or our stand-in, Compound U, is not achieved through a single experiment. It requires the careful construction of a self-reinforcing web of evidence.
Final Comparative Data Summary:
| Validation Tier | Experiment | Key Comparison | Desired Outcome for Target Validation |
| Biochemical | Enzyme Assays | IC50 vs. MAGL vs. FAAH | Potent and selective inhibition of MAGL. |
| Biochemical | MoA Studies | Dilution vs. No Dilution | Demonstrates reversible binding kinetics. |
| Cellular | Lipidomics | 2-AG vs. AEA levels | Selective, dose-dependent increase in 2-AG. |
| Cellular | Functional Assay | Compound U vs. CB2 Antagonist | Functional effect is blocked by downstream antagonist. |
| Orthogonal | Comparative Pharmacology | Compound U vs. JZL184 | Both compounds produce a similar cellular phenotype. |
| Orthogonal | Genetic Validation | Scramble siRNA vs. MAGL siRNA | The effect of Compound U is lost in MAGL knockdown cells. |
By systematically progressing through biochemical, cellular, and genetic validation tiers, researchers can build a robust and compelling case for a compound's mechanism of action. This rigorous, multi-faceted approach ensures that the scientific community is equipped with well-characterized tools, accelerating the path toward novel discoveries and therapeutics.
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King, A. R., et al. (2009). Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors. PubMed Central. Available at: [Link]
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King, A. R., et al. (2007). URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices. PubMed. Available at: [Link]
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Di Martino, S., et al. (2021). Investigation of the Efficacy and Mechanism of Monoacylglycerol Lipase Inhibitors in Diabetic Foot Ulcers. MDPI. Available at: [Link]
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Sasso, O., et al. (2012). N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities. PubMed. Available at: [Link]
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Sieni, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. ACS Publications. Available at: [Link]
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Zou, Y., et al. (2020). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. PubMed. Available at: [Link]
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Solorzano, C., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. PNAS. Available at: [Link]
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Labar, G., et al. (2010). Monoglyceride lipase: structure and inhibitors. PubMed Central. Available at: [Link]
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Comelli, F., et al. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. PubMed. Available at: [Link]
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Comelli, F., et al. (2007). The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation. PubMed Central. Available at: [Link]
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A Strategic Guide to Off-Target Profiling: A Case Study with 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
To: Researchers, Scientists, and Drug Development Professionals Subject: A Methodological Comparison and Guide to Cross-Reactivity Studies for the Novel Compound 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. The true challenge lies in refining this molecule into a clinical candidate with a well-defined safety and efficacy profile. A critical component of this process is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of unintended biological molecules, or "off-targets." Poor selectivity can lead to unforeseen side effects, toxicity, or diminished efficacy, and is a major contributor to late-stage drug development failures.
This guide addresses the crucial phase of cross-reactivity profiling using the novel, hypothetical compound This compound (hereafter referred to as "Compound X") as a case study. As no public data exists for this specific molecule, we will proceed as a drug discovery team would: by analyzing its structural motifs to predict likely biological interactions and designing a robust, multi-tiered strategy to comprehensively map its selectivity profile.
The structure of Compound X contains two key pharmacophores: an aryl urea moiety and a piperidine ring. Aryl ureas are a well-established class of kinase inhibitors, known to interact with the ATP-binding site of various kinases through hydrogen bonding.[1][2][3] Prominent examples like Sorafenib, a multi-kinase inhibitor, underscore this class's relevance in oncology.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS) and a wide array of other therapeutic areas due to its favorable pharmacokinetic properties.[4][5][6]
Given these structural alerts, our investigation will hypothesize that Compound X is a kinase inhibitor. Our primary goal is to determine its selectivity across the human kinome and assess its potential for cross-reactivity with other major target classes, such as G-protein coupled receptors (GPCRs) and ion channels, which are often modulated by piperidine-containing molecules.[7][8]
Pillar 1: Strategic Design of a Cross-Reactivity Screening Cascade
A tiered approach is the most efficient and cost-effective method for profiling a new chemical entity. We begin with broad, high-throughput screens and progressively move towards more focused, in-depth assays for confirmed off-target hits.
Tier 1: Broad Panel Screening - Casting a Wide Net
The initial step is to screen Compound X at a single, high concentration (e.g., 10 µM) against large, well-characterized panels of targets. This provides a broad overview of potential liabilities.
-
Kinome Screening: Given the aryl urea motif, a comprehensive kinase panel is paramount. Several vendors offer services that screen against hundreds of kinases.[9][10] The goal is to identify any kinase where Compound X exhibits significant inhibition (e.g., >50% inhibition at 10 µM).
-
GPCR Panel: The piperidine moiety necessitates screening against a panel of common GPCR targets known to be associated with adverse effects (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors).[11][12][13] Functional assays (e.g., measuring cAMP or calcium flux) are generally preferred over simple binding assays as they provide more biologically relevant data and can identify both agonists and antagonists.[14]
-
Ion Channel Panel: Off-target interactions with ion channels are a significant safety concern, particularly for cardiac liability (e.g., hERG channel).[15] An initial screen against a panel of key ion channels is a standard part of safety pharmacology.[16][17]
The diagram below illustrates this initial, broad screening workflow.
Caption: Tiered workflow for initial cross-reactivity screening.
Tier 2: Potency Determination for Primary Hits
Any "hits" identified in Tier 1 must be confirmed and quantified. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for enzymes and receptors, or the half-maximal effective concentration (EC50) for functional assays.
This step is critical for contextualizing the off-target activity. An off-target IC50 of 50 µM is far less concerning than one of 50 nM, especially if the on-target potency is in the low nanomolar range. The selectivity index (SI), calculated as SI = Off-target IC50 / On-target IC50, provides a quantitative measure of selectivity. A higher SI is desirable, with a value >100 often considered a benchmark for a selective compound.
Pillar 2: In-Depth Experimental Protocols & Data Interpretation
To provide a practical framework, this section details the methodology for a primary kinase assay and a secondary functional GPCR assay.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to determine the IC50 of Compound X against its hypothetical primary target (Kinase A) and a potential off-target (Kinase B).
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range (e.g., 100 µM to 1 nM).
-
Dilute these stocks into the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
-
Kinase Reaction Setup (384-well plate):
-
To each well, add 5 µL of the kinase/substrate solution (containing the specific kinase, e.g., Kinase A, and its corresponding substrate peptide).
-
Add 2.5 µL of Compound X at various concentrations. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.[18]
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation: Kinase Selectivity Profile
The results from such an experiment should be tabulated for clear comparison.
| Kinase Target | IC50 (nM) [Compound X] | IC50 (nM) [Staurosporine - Control] | Selectivity Index (vs. Kinase A) |
| Kinase A (Hypothetical Target) | 15 | 2.5 | - |
| Kinase B (Off-Target) | 1,250 | 5.1 | 83 |
| Kinase C (Off-Target) | >10,000 | 15.7 | >667 |
| Kinase D (Off-Target) | 850 | 8.9 | 57 |
Staurosporine is a non-selective kinase inhibitor often used as a positive control.
Interpretation: In this hypothetical scenario, Compound X is a potent inhibitor of its intended target, Kinase A. It displays moderate off-target activity against Kinase D and Kinase B, but with selectivity indices of 57 and 83-fold, respectively. This level of selectivity might be acceptable for an early-stage compound, but it highlights kinases that require further monitoring in cellular and in vivo models. The compound shows excellent selectivity against Kinase C.
Experimental Protocol 2: Functional GPCR Assay (Calcium Flux)
This protocol outlines a method to assess the antagonist activity of Compound X at a Gq-coupled receptor, such as the M1 muscarinic receptor, which could be a potential off-target hit.
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium ([Ca²⁺]i). This assay uses a calcium-sensitive fluorescent dye to measure this change. An antagonist will block the agonist-induced increase in fluorescence.
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells stably expressing the M1 receptor (e.g., CHO-M1 cells) in a 384-well, black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and add 20 µL of a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Add 10 µL of Compound X at various concentrations (or buffer for control wells) to the plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR®).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of the M1 receptor agonist (e.g., carbachol) at a concentration that elicits ~80% of the maximal response (EC80).
-
Immediately begin measuring the fluorescence intensity every second for the next 2-3 minutes.
-
-
Data Analysis:
-
Calculate the maximum fluorescence signal change for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and no-agonist control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of Compound X concentration and fit the curve to determine the IC50 value.
-
Pillar 3: Authoritative Grounding & Broader Implications
The value of comprehensive cross-reactivity profiling cannot be overstated. It is a cornerstone of modern drug discovery, enabling a proactive approach to risk mitigation.[19][20][21] Early identification of off-target activities allows medicinal chemists to make informed decisions about structure-activity relationships (SAR) and structure-liability relationships (SLR). For example, if Compound X showed significant hERG channel activity, chemists could look for structural modifications that ablate this interaction while preserving on-target potency.
The diagram below outlines the logical flow from selectivity data to strategic decision-making in a drug discovery project.
Caption: Decision-making flowchart based on selectivity data.
Conclusion
While this compound is presented here as a hypothetical compound, the principles and methodologies outlined provide a robust and universally applicable template for the cross-reactivity profiling of any new chemical entity. By systematically evaluating a compound against broad panels of kinases, GPCRs, and ion channels, and by confirming hits with precise potency measurements, research teams can build a comprehensive understanding of a compound's selectivity. This data-driven approach is fundamental to identifying and advancing drug candidates with the highest probability of success in the clinic, ultimately de-risking the complex journey from laboratory discovery to patient therapy.
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
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In-Vivo Validation of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea: A Comparative Guide to Mechanistic Elucidation
This guide provides a comprehensive framework for the in-vivo validation of the mechanism of action for the novel compound, 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. Given the absence of specific preclinical data for this molecule, we will explore three plausible, high-potential mechanisms of action based on its structural motifs—a substituted urea, a piperidine ring, and a methylphenyl group—which are prevalent in numerous clinically relevant inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established inhibitors and detailed experimental protocols to rigorously test each hypothesis.
Hypothesized Mechanisms of Action
The structural components of this compound suggest potential interactions with several key biological targets. The urea moiety is a well-known pharmacophore capable of forming critical hydrogen bonds in the active sites of various enzymes and receptors.[1] The piperidine ring provides a versatile scaffold found in numerous bioactive compounds, while the methylphenyl group can engage in hydrophobic interactions. Based on these features and the broader landscape of urea-based drug discovery, we will investigate the following three potential mechanisms:
-
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase: Many aryl urea derivatives are potent inhibitors of protein kinases, particularly those involved in angiogenesis.[2][3]
-
Inhibition of Soluble Epoxide Hydrolase (sEH): The 1,3-disubstituted urea scaffold is a classic pharmacophore for potent and selective sEH inhibitors.[4]
-
Modulation of the Wnt/β-catenin Signaling Pathway: Aberrant Wnt signaling is implicated in numerous cancers, and inhibitors targeting this pathway are of significant interest.[5][6]
Part 1: Validation as a VEGFR-2 Kinase Inhibitor
Scientific Rationale
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][7] Inhibition of the VEGFR-2 tyrosine kinase domain is a clinically validated anti-cancer strategy.[8] The diaryl urea structure present in many potent VEGFR-2 inhibitors, such as Sorafenib, suggests that this compound could similarly bind to the ATP-binding site of the kinase domain, inhibiting its autophosphorylation and downstream signaling.[2][9]
Comparative Compounds
-
Sunitinib: A multi-kinase inhibitor targeting VEGFRs, PDGFRs, and c-KIT.[2]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFRs, PDGFR-β, and the RAF/MEK/ERK pathway.[2][10]
Signaling Pathway
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
In-Vivo Experimental Protocol: Human Tumor Xenograft Model
This protocol is designed to assess the anti-angiogenic and anti-tumor efficacy of the test compound in a well-established mouse xenograft model.
-
Cell Line and Animal Model:
-
Human colorectal carcinoma HCT-116 cells will be used.
-
6-8 week old female athymic nude mice (nu/nu) will be utilized.
-
-
Tumor Implantation:
-
Inject 5 x 10^6 HCT-116 cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth with caliper measurements.
-
-
Treatment Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound (dose to be determined by prior tolerability studies, e.g., 50 mg/kg, oral gavage, daily).
-
Group 3: Sunitinib (40 mg/kg, oral gavage, daily).
-
Group 4: Sorafenib (30 mg/kg, oral gavage, daily).
-
-
Dosing and Monitoring:
-
Initiate treatment when tumors reach an average volume of 100-150 mm³.
-
Administer treatments daily for 21 days.
-
Measure tumor volume and body weight twice weekly.
-
-
Endpoint Analysis (Day 21):
-
Euthanize mice and excise tumors.
-
Primary Endpoint: Tumor growth inhibition.
-
Pharmacodynamic Biomarkers:
-
Immunohistochemistry (IHC) of tumor sections for CD31 (microvessel density), p-VEGFR-2, and Ki-67 (proliferation).
-
Western blot analysis of tumor lysates for total and phosphorylated VEGFR-2, Akt, and MAPK.
-
-
Comparative Data Summary (Hypothetical)
| Parameter | This compound (Hypothetical) | Sunitinib | Sorafenib | Vehicle Control |
| Tumor Growth Inhibition (%) | 55% | ~60-70% | ~50-60% | 0% |
| Microvessel Density (CD31+) | Significant Reduction | Significant Reduction | Significant Reduction | Baseline |
| p-VEGFR-2 Inhibition (IHC) | Moderate to High | High | High | Baseline |
| Ki-67 Index (%) | Reduced | Reduced | Reduced | Baseline |
Experimental Workflow
Caption: Workflow for in-vivo validation of VEGFR-2 inhibition.
Part 2: Validation as a Soluble Epoxide Hydrolase (sEH) Inhibitor
Scientific Rationale
Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms (DHETs).[1] Inhibition of sEH raises EET levels, offering therapeutic potential for hypertension, inflammation, and pain.[4] The 1,3-disubstituted urea is a cornerstone pharmacophore for potent sEH inhibitors, suggesting our compound of interest could fit within this class.[4][11]
Comparative Compounds
-
AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid): A well-characterized, potent sEH inhibitor used extensively in preclinical models.[1]
-
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea): A potent and selective sEH inhibitor with good pharmacokinetic properties.[12]
Signaling Pathway
Caption: Hypothesized inhibition of the Soluble Epoxide Hydrolase (sEH) pathway.
In-Vivo Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model
This protocol assesses the anti-hypertensive effects of the test compound, a key functional outcome of sEH inhibition.
-
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.
-
-
Blood Pressure Measurement:
-
Acclimate rats to tail-cuff plethysmography for 3-5 days prior to the study.
-
Measure baseline systolic blood pressure (SBP).
-
-
Treatment Groups (n=8 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, daily).
-
Group 3: AUDA (10 mg/kg, in drinking water).
-
Group 4: TPPU (3 mg/kg, oral gavage, daily).
-
-
Dosing and Monitoring:
-
Administer treatments for 14 days.
-
Measure SBP on days 0, 3, 7, and 14.
-
-
Endpoint Analysis (Day 14):
-
Primary Endpoint: Reduction in systolic blood pressure.
-
Pharmacodynamic Biomarkers:
-
Collect plasma and urine at the end of the study.
-
Analyze lipid metabolite profiles using LC-MS/MS to determine the ratio of EETs to DHETs. A significant increase in this ratio confirms sEH target engagement.[1]
-
-
Comparative Data Summary (Hypothetical)
| Parameter | This compound (Hypothetical) | AUDA | TPPU | Vehicle Control |
| Δ Systolic Blood Pressure (mmHg) | -25 mmHg | ~ -30 to -40 mmHg | ~ -30 to -40 mmHg | No significant change |
| Plasma EET:DHET Ratio | 4-fold increase | ~6-fold increase | ~8 to 10-fold increase | Baseline |
| Urinary EET:DHET Ratio | 2-fold increase | ~1.75-fold increase | ~2 to 3-fold increase | Baseline |
Experimental Workflow
Caption: Hypothesized inhibition of the Wnt/β-catenin signaling pathway.
In-Vivo Experimental Protocol: Colorectal Cancer Xenograft Model
This protocol will evaluate the compound's ability to inhibit Wnt-dependent tumor growth.
-
Cell Line and Animal Model:
-
Human colorectal cancer SW480 cells (APC-mutated, high canonical Wnt signaling).
-
6-8 week old female athymic nude mice (nu/nu).
-
-
Tumor Implantation:
-
Inject 5 x 10^6 SW480 cells subcutaneously into the right flank of each mouse.
-
-
Treatment Groups (n=8 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 50 mg/kg, i.p. injection, daily).
-
Group 3: PRI-724 (e.g., 30 mg/kg, i.p. injection, daily).
-
Group 4: WNT974 (e.g., 5 mg/kg, oral gavage, daily).
-
-
Dosing and Monitoring:
-
Initiate treatment when tumors reach an average volume of 150-200 mm³.
-
Administer treatments daily for 14-21 days.
-
Monitor tumor volume and body weight.
-
-
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition.
-
Pharmacodynamic Biomarkers:
-
Excise tumors 4 hours after the final dose.
-
Quantitative RT-PCR (qRT-PCR) on tumor lysates to measure mRNA levels of Wnt target genes (AXIN2, MYC, CCND1).
-
Western blot analysis for non-phosphorylated (active) β-catenin, total β-catenin, c-Myc, and Cyclin D1.
-
IHC for nuclear β-catenin and Ki-67.
-
-
Comparative Data Summary (Hypothetical)
| Parameter | This compound (Hypothetical) | PRI-724 | WNT974 | Vehicle Control |
| Tumor Growth Inhibition (%) | 45% | ~40-50% | ~50-60% | 0% |
| AXIN2 mRNA Expression | Downregulated | Downregulated | Downregulated | Baseline |
| c-Myc Protein Level | Reduced | Reduced | Reduced | Baseline |
| Nuclear β-catenin (IHC) | Reduced | Reduced | Reduced cytoplasmic & nuclear | Baseline |
Experimental Workflow
Caption: Workflow for in-vivo validation of Wnt/β-catenin inhibition.
References
-
Shen, H. C., et al. (2018). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Medicinal Chemistry Letters. [Link]
-
Kim, D. W., et al. (2024). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters. [Link]
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Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. [Link]
-
Hwang, S. H., et al. (2024). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters. [Link]
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Langenkamp, E., et al. (2010). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. Neoplasia. [Link]
-
Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Zhang, X., & Wang, Y. (2020). Advances in the development of Wnt/β-catenin signaling inhibitors for cancer therapy. Acta Pharmaceutica Sinica B. [Link]
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Wermuth, M., et al. (2016). Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. Journal of Medicinal Chemistry. [Link]
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Morisseau, C., et al. (2010). Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides. British Journal of Pharmacology. [Link]
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Herrero-Gonzalez, S., et al. (2020). Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas. Cancers. [Link]
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ResearchGate. (2024). Discovery of Novel 1-Phenylpiperidine Urea-Containing Derivatives Inhibiting β-Catenin/BCL9 Interaction and Exerting Antitumor Efficacy through the Activation of Antigen Presentation of cDC1 Cells. [Link]
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Hong, Y., et al. (2022). Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer. Frontiers in Oncology. [Link]
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Martins, F., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals. [Link]
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El-Damasy, D. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Drug Design, Development and Therapy. [Link]
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El-Sayed, N. A. E., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][13]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. [Link]
-
El-Sayed, N. A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. [Link]
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Peer, E., et al. (2020). Inhibition of Wnt/β-Catenin Signaling in Neuroendocrine Tumors In Vitro: Antitumoral Effects. Cancers. [Link]
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A Guide to the Reproducible Synthesis and Comparative Evaluation of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea and Structurally Related Bioactive Scaffolds
Introduction: The Urea Scaffold in Drug Discovery and the Case for 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
The urea functional group is a cornerstone in modern medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity.[1] This versatile scaffold is present in a wide array of approved therapeutics, demonstrating activities ranging from anticancer and antimicrobial to antidiabetic and anti-inflammatory.[1][2][3] The inherent modularity of urea synthesis allows for the systematic exploration of chemical space to optimize drug-like properties.
While extensive research has been conducted on various classes of urea-containing compounds, specific experimental data and biological activity for this compound are not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: firstly, to provide a detailed, reproducible protocol for the synthesis and characterization of this target compound, and secondly, to propose a framework for its comparative biological evaluation against established, structurally related bioactive ureas. By offering a clear path for synthesis and a logical strategy for comparative studies, we aim to empower researchers to explore the therapeutic potential of this novel chemical entity.
Part 1: Reproducible Synthesis of this compound
The most direct and widely employed method for the synthesis of unsymmetrical ureas is the condensation of an amine with an isocyanate.[1][4] This approach is efficient and benefits from the commercial availability of a vast array of starting materials. The proposed synthesis of the title compound leverages this reliable methodology.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(Aminomethyl)piperidine
-
4-Methylphenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(aminomethyl)piperidine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Addition of Base: Add triethylamine (TEA) (1.1 eq) to the solution. The TEA acts as a base to quench any HCl that may be present as a salt with the starting amine and to neutralize any acidic byproducts.
-
Isocyanate Addition: Slowly add a solution of 4-methylphenyl isocyanate (1.0 eq) in anhydrous DCM to the stirred amine solution at 0 °C (ice bath). The nucleophilic primary amine of the piperidine derivative attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage.[4] Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% methanol in DCM). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Visualizing the Synthetic Workflow
Caption: Workflow for the comparative biological evaluation.
Part 4: Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative Antiproliferative Activity
| Compound | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) | Cell Line 3 IC₅₀ (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Comparator 1 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Doxorubicin (Positive Control) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Comparative Enzyme Inhibitory Activity
| Compound | sEH IC₅₀ (µM) |
| This compound | Experimental Value |
| Comparator 2 | Literature/Experimental Value |
Interpretation of Results:
The results from these comparative studies will provide the first insights into the biological activity of this compound.
-
Antiproliferative Activity: If the target compound exhibits significant antiproliferative activity, further studies could explore its mechanism of action and potential as an anticancer agent. The potency can be directly compared to the established diaryl urea.
-
Enzyme Inhibition: If the target compound shows inhibitory activity against the selected enzyme, it would warrant further investigation into its specificity and potential therapeutic applications in related disease models.
-
Lack of Activity: A lack of significant activity in these initial screens would suggest that the therapeutic potential of this specific compound may lie in other biological pathways not yet tested, or that further structural modifications are necessary to elicit a desired biological response.
Conclusion
This guide provides a comprehensive and reproducible framework for the synthesis and initial biological evaluation of this compound. By following the detailed protocols and utilizing the proposed comparative approach, researchers can generate reliable data to assess the potential of this novel urea derivative. The modular nature of the synthetic route also allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies, which will be crucial for any future drug development efforts.
References
-
Al-blewi, F. F., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 329. [Link]
-
ResearchGate. (2018). (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-dimethylphenyl)-1-((4-hydroxy-4-piperidino)acetyl)urea. Retrieved from [Link]
-
Wang, Z., et al. (2011). Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters, 2(11), 823-828. [Link]
-
ResearchGate. (n.d.). Selected urea compounds with bioactivity. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]
-
MOLBASE. (n.d.). 3-Methyl-1-[1-(3-methyl-but-2-enyl)-piperidin-4-yl]-1-phenyl-urea. Retrieved from [Link]
-
PubChem. (n.d.). (piperidin-3-ylmethyl)urea. Retrieved from [Link]
-
Verma, R., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 27(38), 6548-6593. [Link]
-
Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal chemistry, 5(11), 479-483. [Link]
-
ResearchGate. (2016). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas. Retrieved from [Link]
-
Danilov, D. O., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3568. [Link]
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Introduction
The targeted inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for the management of pain, inflammation, and various central nervous system disorders.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, thereby terminating their signaling.[2] By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, offering potential therapeutic benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists. Within the landscape of FAAH inhibitors, urea-based compounds, particularly those incorporating a piperidine or piperazine scaffold, have garnered significant attention due to their potent and often irreversible mechanism of action.[1][3]
This guide provides a head-to-head comparison of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea, a representative of the N-aryl-N'-(piperidinylmethyl)urea scaffold, with other well-characterized piperidine-based urea FAAH inhibitors. While specific experimental data for this compound is not publicly available, this document will leverage data from closely related and extensively studied analogs to provide a comprehensive analysis of the structure-activity relationships (SAR), in vitro and in vivo performance, and key pharmacokinetic properties that define this important class of inhibitors. The compounds selected for this comparison, including the clinical candidate PF-04457845 and the well-studied tool compound URB597, will serve as benchmarks to understand the therapeutic potential of this chemical scaffold.
The FAAH Signaling Pathway and Mechanism of Inhibition
FAAH plays a critical role in regulating the endocannabinoid system. Postsynaptic neurons synthesize and release endocannabinoids like anandamide, which then travel retrogradely to presynaptic CB1 receptors to modulate neurotransmitter release. FAAH, located on the postsynaptic membrane, terminates this signaling by hydrolyzing anandamide into arachidonic acid and ethanolamine. Inhibition of FAAH leads to an accumulation of anandamide, thereby enhancing its analgesic, anxiolytic, and anti-inflammatory effects.
Caption: FAAH signaling pathway and point of intervention.
Piperidine-urea based inhibitors act as covalent modifiers of FAAH. The urea carbonyl is attacked by the catalytic serine residue (Ser241) in the FAAH active site, leading to carbamylation of the enzyme and the release of the aryl-amine portion of the inhibitor. This irreversible inhibition results in a sustained elevation of endocannabinoid levels.
Head-to-Head Comparison of Lead Compounds
This section compares key performance parameters of selected piperidine-based urea FAAH inhibitors. The data presented is compiled from various preclinical and clinical studies.
| Compound | Structure | FAAH IC50 (human) | In Vivo Efficacy (Pain Model) | Key Features |
| This compound (Representative) | [Image of the chemical structure of this compound] | Data not available | Data not available | Representative of the N-aryl-N'-(piperidinylmethyl)urea scaffold. |
| PF-04457845 | [Image of the chemical structure of PF-04457845] | 7.2 nM | 0.1 mg/kg (rat CFA model) | Highly potent and selective, orally bioavailable, clinical trial candidate. |
| URB597 | [Image of the chemical structure of URB597] | 4.6 nM | 0.3 mg/kg (rat inflammatory pain) | Well-characterized tool compound, potent but with some off-target activity reported. |
| JNJ-42165279 | [Image of the chemical structure of JNJ-42165279] | Potent (exact value not specified) | Efficacious in rat SNL model | Covalent inhibitor with good ADME and pharmacodynamic properties. |
Data compiled from multiple sources, see references for details.
Experimental Protocols
To ensure the reproducibility and validity of the data presented, this section details the standard experimental protocols used to characterize FAAH inhibitors.
In Vitro FAAH Inhibition Assay
This protocol determines the potency of a test compound to inhibit FAAH activity.
Caption: Workflow for in vitro FAAH inhibition assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human FAAH is diluted in assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Compound Incubation: The test compound, at various concentrations, is pre-incubated with the FAAH enzyme solution for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a plate reader (Excitation/Emission wavelengths are substrate-dependent).
-
Data Analysis: The rate of reaction is determined from the linear phase of the kinetic read. The percent inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Analgesic Activity (Hot Plate Test)
This protocol assesses the analgesic efficacy of a test compound in a rodent model of thermal pain.
Step-by-Step Methodology:
-
Acclimatization: Rodents (e.g., rats or mice) are acclimated to the testing room and the hot plate apparatus.
-
Baseline Latency: The baseline latency to a pain response (e.g., paw licking, jumping) is determined by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C). A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Dosing Latency: At various time points after dosing, the latency to the pain response is measured again on the hot plate.
-
Data Analysis: The analgesic effect is expressed as the percent maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in liver microsomes.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: A reaction mixture containing liver microsomes (human or rodent), the test compound, and a buffer is prepared.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.
Conclusion and Future Perspectives
The N-aryl-N'-(piperidinylmethyl)urea scaffold represents a highly promising class of FAAH inhibitors with demonstrated therapeutic potential, particularly in the realm of pain and inflammation. The head-to-head comparison of well-characterized analogs like PF-04457845 and URB597 highlights the key structural features and pharmacological properties that contribute to their efficacy. While specific data for this compound remains to be publicly disclosed, its structural similarity to these potent inhibitors suggests it likely shares a similar mechanism of action and potential for therapeutic development.
Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds, including minimizing off-target effects and ensuring a favorable therapeutic window. Further exploration of the structure-activity relationships within this scaffold could lead to the discovery of next-generation FAAH inhibitors with enhanced potency, selectivity, and clinical utility for a range of unmet medical needs.
References
-
Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. Journal of Medicinal Chemistry. [Link]
-
Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Chemical Information and Modeling. [Link]
-
Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters. [Link]
-
Structures of representative piperidine urea based FAAH inhibitors. ResearchGate. [Link]
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- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea
Prepared by a Senior Application Scientist
This document provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea. As a compound combining a substituted phenylurea and a piperidine moiety, its handling and disposal require a thorough understanding of its potential hazards and adherence to strict safety and regulatory protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure safety and environmental compliance.
Part 1: Hazard Identification and Risk Assessment
The first step in any disposal procedure is a comprehensive understanding of the substance's intrinsic hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a risk assessment can be conducted by analyzing its structural components: the piperidine ring and the substituted phenylurea.
-
Piperidine Moiety: Piperidine itself is a cyclic amine that is classified as a highly flammable, toxic, and corrosive substance.[1][2][3] It is known to cause severe skin burns, eye damage, and respiratory irritation.[1][3][4] Therefore, any derivative, including our target compound, must be handled with the assumption that it may possess similar corrosive and irritant properties.
-
Urea Moiety: Urea is generally considered to have low toxicity.[5][6] However, its presence does not negate the hazards posed by the rest of the molecule. Furthermore, under certain conditions, such as high heat, urea-containing compounds can decompose to produce toxic fumes like nitrogen oxides.[2]
Causality of Hazards: The basic nitrogen atom in the piperidine ring is the primary source of the corrosive hazard, capable of causing chemical burns upon contact with skin or eyes. The overall molecule's potential toxicity upon ingestion, inhalation, or dermal contact is influenced by the combination of its lipophilic phenyl group and the reactive piperidine structure.
Assumed Hazard Profile:
| Hazard Class | Classification | Rationale and Precaution |
| Acute Toxicity | Assumed Harmful/Toxic | The piperidine component is toxic if swallowed, inhaled, or in contact with skin.[1][3] Handle with appropriate containment and PPE. |
| Skin Corrosion/Irritation | Assumed Corrosive/Irritant | Piperidine causes severe skin burns.[1][3] Avoid all direct skin contact. |
| Eye Damage/Irritation | Assumed to Cause Serious Eye Damage | Piperidine is known to cause severe eye damage.[1][3] Chemical safety goggles are mandatory. |
| Environmental Hazard | Unknown; Handle as Hazardous | The environmental fate is not well-documented. To prevent contamination, do not dispose of it down the drain.[5] |
Part 2: Pre-Disposal Procedures & Personal Protective Equipment (PPE)
Proper preparation is critical to ensure the safe handling and segregation of chemical waste. This begins with wearing the correct PPE and selecting appropriate waste containers.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the risk assessment. The goal is to create a barrier between the researcher and the potentially hazardous chemical.
-
Eye Protection: Wear EN166-compliant chemical safety goggles to protect against potential splashes.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Always check the manufacturer's compatibility chart. Discard gloves immediately if contamination is suspected and wash hands thoroughly after removal.[8]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect the skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if handling outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary.
Waste Containerization and Labeling
The principle of "cradle-to-grave" hazardous waste management, established by the Resource Conservation and Recovery Act (RCRA), begins with proper containerization at the point of generation.[9][10]
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must have a secure, leak-proof screw-top cap.
-
Label the Container Immediately: As soon as the first drop of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[11] This prevents the release of vapors and reduces the risk of spills.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for collecting and disposing of waste this compound.
Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making and operational flow for proper chemical waste management in a laboratory setting.
Caption: Workflow for the safe disposal of chemical waste.
Disposal Steps:
-
Initial Waste Collection:
-
For Solid Waste: Carefully transfer the solid this compound into the pre-labeled hazardous waste container using a dedicated spatula or scoop.
-
For Contaminated Labware (e.g., gloves, weigh boats): Place these items in a separate, clearly labeled solid waste bag or container designated for chemically contaminated debris.
-
For Rinsate: If rinsing glassware that contained the compound, use a minimal amount of a suitable solvent (e.g., methanol or ethanol). Collect the first rinse as hazardous waste in a designated liquid waste container. Subsequent rinses may be managed according to lab policy, but the first rinse is always considered hazardous.
-
-
Storage of Waste Container:
-
Store the sealed waste container in a designated satellite accumulation area.[11]
-
The storage location must be under the control of the laboratory personnel.
-
Ensure the container is placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Crucially, store this waste away from incompatible materials, especially strong oxidizing agents, to prevent dangerous chemical reactions. [6][12]
-
-
Arranging for Final Disposal:
-
When the waste container is full or the project is complete, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[8]
-
Ensure all information on the form is accurate and matches the container label.
-
Transport the sealed container (using a cart or carrier) to your facility's main hazardous waste accumulation area for pickup.
-
Disposal must be carried out by a licensed hazardous waste management company that will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][13]
-
Part 4: Spill and Emergency Procedures
Accidents can happen, and a prepared response is the best defense against a hazardous situation.
Small Spills (Solid, <10g in a contained area):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Part 2.
-
Clean-Up:
-
Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent the generation of dust.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.
-
-
Report: Report the incident to your supervisor or EHS department.
Large Spills or Spills Outside of a Fume Hood:
-
EVACUATE IMMEDIATELY: Alert all personnel and evacuate the laboratory.
-
ISOLATE THE AREA: Close the doors and prevent re-entry.
-
CALL FOR HELP: Contact your institution's emergency response line or EHS department from a safe location. Provide the chemical name and the approximate quantity spilled.
-
DO NOT ATTEMPT TO CLEAN UP A LARGE SPILL YOURSELF. Wait for trained emergency responders.
References
- CDMS (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel Resources (2025). OSHA Rules for Hazardous Chemicals.
- Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.
- Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
- National Industrial Chemicals Notification and Assessment Scheme (2016). Piperidine: Human health tier II assessment.
- Chemistry For Everyone (2025). What Regulations Govern Hazardous Waste Management?.
- Carl ROTH. Safety Data Sheet: Urea.
- Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.
- Environmental Protection Agency (EPA) (2025). Learn the Basics of Hazardous Waste.
- Creative Safety Supply (2024). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- National Oceanic and Atmospheric Administration (NOAA). PIPERIDINE - CAMEO Chemicals.
- Washington State University. Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Urea.
- Environmental Protection Agency (EPA) (2025). Steps in Complying with Regulations for Hazardous Waste.
- New Jersey Department of Health (1999). Hazard Summary: Piperidine.
- Penta chemicals (2024). Piperidine - SAFETY DATA SHEET.
- Fisher Scientific (2023). SAFETY DATA SHEET - Urea.
- Sigma-Aldrich (2025). SAFETY DATA SHEET - Urea.
Sources
- 1. chemos.de [chemos.de]
- 2. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. echemi.com [echemi.com]
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- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
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- 12. connmaciel.com [connmaciel.com]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea: A Guide to Personal Protective Equipment and Disposal
Core Principles of Safe Handling
The dual nature of this molecule, incorporating both a urea and a piperidine functional group, necessitates a comprehensive approach to safety. Urea-based compounds are often handled with standard laboratory precautions, but the presence of the piperidine ring, a cyclic amine, introduces potential for increased biological activity and different hazard considerations. Therefore, a multi-layered personal protective equipment (PPE) strategy is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimize exposure. The following table summarizes the recommended equipment when handling 3-(4-Methylphenyl)-1-(piperidin-3-ylmethyl)urea.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[2] A face shield may be required for splash risks. | Must be worn at all times in the laboratory.[3] |
| Hand Protection | Nitrile or neoprene gloves. | Always inspect gloves for tears or holes before use.[3] Employ proper glove removal technique to avoid skin contact.[2] |
| Body Protection | A fully-buttoned laboratory coat.[3] For larger quantities, chemical-resistant overalls may be necessary.[3] | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate filter is recommended, especially when dusts may be generated.[2][3] | Use in a well-ventilated area or a chemical fume hood.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling. The following diagram and procedural steps outline the recommended operational plan.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures
-
Preparation :
-
Weighing and Transfer :
-
Dissolution and Reaction :
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, do so in a controlled manner using a heating mantle or a water bath within a fume hood.
-
-
Post-Handling :
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water.[3]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Waste Segregation and Collection
-
All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled, and sealable waste container.[4]
-
Liquid waste containing the compound should be collected in a separate, compatible, and labeled container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
Storage and Disposal
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Ensure the waste container is kept tightly closed.[3]
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.[3] This typically involves arranging for pickup by a certified hazardous waste disposal service.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention.[3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.
References
- BenchChem. (n.d.). Personal protective equipment for handling Urea, (p-hydroxyphenethyl)-.
- BenchChem. (n.d.). Personal protective equipment for handling Urea, m-toluoyl-.
- Loveland Products, Inc. (2014, November 20). SAFETY DATA SHEET UREA 46-0-0.
- Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - Urea.
- BenchChem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET - Urea.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- BLD Pharmatech. (n.d.). BD02548854 Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for Urea.
- Matrix Scientific. (n.d.). 1-(3-Fluoro-4-methylphenyl)-3-(piperidin-3-ylmethyl)urea hydrochloride.
Sources
- 1. Cas No. | 1-(3-Fluoro-4-methylphenyl)-3-(piperidin-3-ylmethyl)urea hydrochloride | Matrix Scientific [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. davey.com [davey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
